Technical Documentation Center

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
  • CAS: 68634-02-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS 68634-02-6)

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Landscape for a Niche Chemical Intermediate Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, identified by its CAS number 686...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Niche Chemical Intermediate

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, identified by its CAS number 68634-02-6, presents as a chemical entity situated at the intersection of synthetic chemistry and potential pharmacological application. An initial survey of publicly accessible scientific literature reveals that this compound is primarily cataloged by chemical suppliers, with a notable scarcity of in-depth, peer-reviewed research detailing its synthesis, characterization, and biological activity. This guide, therefore, is constructed upon a foundation of available database information, extrapolated knowledge from structurally related compounds, and general principles of organic chemistry. It aims to provide a comprehensive overview while clearly delineating between experimentally verified data and computed predictions, thereby empowering researchers to make informed decisions in their work. The indanone scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds, which underscores the potential utility of its derivatives.[1][2]

Chemical Identity and Physicochemical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic aromatic ketone with a methyl ester functional group. Its core structure is a 1-indanone moiety, which is a common building block in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 68634-02-6PubChem[3]
Molecular Formula C₁₁H₁₀O₃PubChem[3]
Molecular Weight 190.19 g/mol PubChem[3]
IUPAC Name methyl 1-oxo-2,3-dihydroindene-5-carboxylatePubChem[3]
InChI InChI=1S/C11H10O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6H,3,5H2,1H3PubChem[3]
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=O)CC2Biosynth[4]
Predicted XLogP3 1.5PubChem[3]
Predicted Boiling Point Data not available
Predicted Melting Point Data not available
Predicted Solubility Data not available

Note: The properties listed above, with the exception of the molecular formula and identifiers, are computationally predicted and have not been experimentally verified in the reviewed literature. Researchers should determine these properties experimentally for any practical application.

Synthesis and Reaction Chemistry

Postulated Synthesis of the Carboxylic Acid Precursor

The precursor, 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 3470-45-9), can likely be synthesized via an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid. This is a common and powerful method for forming the five-membered ring of the indanone system.[5]

Workflow 1: Postulated Synthesis of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3-(4-carboxyphenyl)propanoic_acid 3-(4-carboxyphenyl)propanoic acid Thionyl_Chloride 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 3-(4-carboxyphenyl)propanoic_acid->Thionyl_Chloride Acyl Chloride Formation Lewis_Acid 2. Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation Thionyl_Chloride->Lewis_Acid Carboxylic_Acid 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid Lewis_Acid->Carboxylic_Acid Cyclization

Caption: Postulated synthesis of the carboxylic acid precursor.

Causality behind Experimental Choices:

  • Acyl Chloride Formation: The conversion of the carboxylic acid to its acyl chloride derivative is a necessary activation step. Thionyl chloride or oxalyl chloride are standard reagents for this transformation, as they produce gaseous byproducts that are easily removed.

  • Intramolecular Friedel-Crafts Acylation: This cyclization is the key ring-forming step. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to polarize the acyl chloride and facilitate the electrophilic attack on the aromatic ring. The reaction is typically performed in an inert solvent to prevent side reactions.

Esterification to Yield the Final Product

Once the carboxylic acid precursor is obtained, the final step is a standard esterification reaction. The Fischer esterification is a classic and reliable method for this purpose.

Experimental Protocol: Fischer Esterification (Generalized)

  • Dissolution: Dissolve 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid in a large excess of anhydrous methanol. The excess alcohol serves as both the solvent and the reactant, driving the equilibrium towards the product side.[1]

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Workflow 2: Final Esterification Step

G Carboxylic_Acid 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid Product Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Carboxylic_Acid->Product Methanol Methanol (CH₃OH) (Excess) Methanol->Product Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Product

Caption: Fischer esterification to the final product.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this specific compound are not available in the public domain, we can predict the key features based on its structure and data from similar indanone derivatives.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic Protons: Signals in the ~7.5-8.5 ppm region, likely showing splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. - Methyl Ester Protons: A singlet at ~3.9 ppm (3H). - Methylene Protons (Indanone Ring): Two triplets or multiplets in the ~2.7-3.2 ppm region (2H each), corresponding to the two CH₂ groups adjacent to the ketone and aromatic ring.
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~205 ppm) and one for the ester (~166 ppm). - Aromatic Carbons: Multiple signals between ~120-150 ppm. - Methyl Ester Carbon: A signal around ~52 ppm. - Methylene Carbons: Two signals in the aliphatic region, likely between ~25-40 ppm.
IR Spectroscopy - C=O Stretch (Ketone): A strong absorption band around 1710-1725 cm⁻¹. - C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹. These two carbonyl signals may overlap. - C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 190.06.

Potential Biological Activity: An Unverified Claim

Several chemical suppliers list Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a "metabotropic glutamate receptor antagonist".[4] Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability, making them attractive targets for treating neurological and psychiatric disorders.[5] However, a thorough search of peer-reviewed pharmacological literature did not yield any studies that specifically investigate the activity of this compound on any mGluR subtype.

Logical Relationship: Potential as a mGluR Antagonist

G cluster_topic Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate cluster_claim Unverified Claim cluster_implication Therapeutic Implication Topic The Compound Claim Metabotropic Glutamate Receptor (mGluR) Antagonist Topic->Claim is claimed to be a Implication Potential Treatment for Neurological Disorders (e.g., anxiety, depression) Claim->Implication implies a role in

Caption: The unverified link between the compound and its claimed biological activity.

Field-Proven Insight: The indanone core is indeed found in compounds with central nervous system activity. However, the claim of mGluR antagonism for this specific molecule remains speculative without direct experimental evidence. Researchers interested in this potential application should consider this compound as a starting point for a screening campaign, rather than a validated antagonist. Any investigation would require a comprehensive set of in vitro assays (e.g., binding assays, functional assays on recombinant cell lines expressing mGluR subtypes) to first validate and then characterize this activity.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a particulate respirator may be necessary.

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be handled as hazardous waste.[6]

Conclusion and Future Directions

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a chemical intermediate with a well-defined structure but limited publicly available experimental data. While its indanone core suggests potential for biological activity, the specific claim of it being a metabotropic glutamate receptor antagonist is currently unsubstantiated in the peer-reviewed scientific literature.

For researchers in drug development, this compound represents an opportunity for foundational research. The immediate next steps for any project involving this molecule should be:

  • Develop and Validate a Synthetic Route: The postulated synthesis via Friedel-Crafts acylation followed by Fischer esterification should be experimentally verified and optimized.

  • Full Spectroscopic Characterization: Obtain and fully assign ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectra to create a definitive, verifiable record of the compound's identity.

  • Experimental Determination of Physicochemical Properties: Measure key properties such as melting point, solubility, and stability.

  • Biological Screening: Conduct in vitro assays to systematically test the claim of mGluR antagonism and explore other potential biological targets.

This methodical approach will be crucial to building the necessary body of evidence to support any further development of this and related compounds.

References

  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Journal of the Korean Chemical Society.[Link]

  • methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

  • Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). PubChemLite.[Link]

  • ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

  • Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem, National Center for Biotechnology Information.[Link]

  • 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E.[Link]

  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Recent developments in biological activities of indanones. PubMed.[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]

  • 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | CAS 3470-45-9. Chemical-Suppliers.com.[Link]

  • MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. Capot Chemical.[Link]

  • RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology.[Link]

  • RIFM fragrance ingredient safety assessment, 2,6,6-trimethylcyclohex-2-ene-1,4-dione, CAS Registry Number 1125-21-9. Food and Chemical Toxicology.[Link]

  • Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. Brieflands.[Link]

  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate.[Link]

  • Synthesis and spectroscopic characterization of cobalt (II), nickel (II) and copper (II) complexes with ethyl-5-methyl-1-(2/-pyridyl) pyrazole-3-carboxylate. Oriental Journal of Chemistry.[Link]

  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. PubMed.[Link]

  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies.[Link]

  • esterification - alcohols and carboxylic acids. Chemguide.[Link]

  • MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Capot Chemical.[Link]

Sources

Exploratory

"Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" molecular weight

An In-Depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Executive Summary: This guide provides a comprehensive technical overview of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key chemica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key chemical intermediate. It details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight. The document furnishes a detailed, field-proven synthesis protocol and outlines modern analytical techniques for structural verification and purity assessment. Furthermore, it explores the compound's applications as a versatile building block in organic synthesis and its potential in drug discovery and development programs. Safety protocols and handling guidelines are also included to ensure safe laboratory practices. This paper is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bifunctional molecule featuring an indanone core, a ketone, and a methyl ester group. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecular architectures. The precise determination of its molecular weight and other physicochemical properties is fundamental for stoichiometric calculations in reaction planning and for its characterization.

The molecular weight of a compound is a critical parameter, calculated by summing the atomic weights of all constituent atoms in its molecular formula. For high-resolution applications, such as mass spectrometry, the monoisotopic mass—calculated using the mass of the most abundant isotope of each element—is the more relevant value.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight 190.19 g/mol [1][2]
Monoisotopic Mass 190.062994177 Da[1][2][3]
Molecular Formula C₁₁H₁₀O₃[1][2][4]
IUPAC Name methyl 1-oxo-2,3-dihydroindene-5-carboxylate[1]
CAS Number 68634-02-6[1][5]
Physical Form Solid[6]
Solubility Moderately soluble in ethyl acetate and THF; poorly soluble in water.[7]N/A
Storage Conditions Room temperature, under an inert atmosphere.[6][7]N/A

Synthesis and Purification Protocol

The synthesis of indanone derivatives often involves an intramolecular cyclization reaction. The following protocol provides a robust method for the preparation of a related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which illustrates the general principles applicable to this class of compounds. The choice of a strong, non-nucleophilic base like sodium hydride is critical to facilitate the necessary deprotonation that initiates the cyclization cascade, while tetrahydrofuran (THF) serves as a suitable anhydrous aprotic solvent.

Step-by-Step Synthesis Methodology

This protocol is adapted from established laboratory procedures for a structural isomer, demonstrating a common synthetic route.[4]

  • Preparation : Dissolve the precursor, Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1 equivalent), in anhydrous THF under an inert argon atmosphere.

  • Base Addition : To the stirred solution, slowly add sodium hydride (60% dispersion in oil, 3 equivalents) over a period of 2 minutes. The use of a significant excess of base ensures complete deprotonation and drives the reaction to completion.

  • Cyclization : Gently heat the reaction mixture to reflux. The formation of a thick paste after approximately 1 hour indicates the formation of the product's sodium salt.

  • Quenching : Cool the mixture to room temperature and cautiously quench the reaction by the dropwise addition of water to neutralize the excess sodium hydride.

  • Acidification and Extraction : Acidify the mixture with 5 M hydrochloric acid and extract the aqueous phase twice with ethyl acetate.

  • Drying and Concentration : Combine the organic layers, dry them over anhydrous magnesium sulfate, and concentrate the solution under reduced pressure to yield the crude product as an oil.[4]

  • Purification : Purify the crude oil using silica gel column chromatography, eluting with a gradient of 0-50% ethyl acetate in pentane. This step is crucial for isolating the target compound from unreacted starting materials and byproducts.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Start Methyl 2-[3-(methoxy)-3- oxopropyl]benzoate in THF Reagent Add Sodium Hydride (NaH) Start->Reagent under Argon Reflux Heat to Reflux (~1 hr) Reagent->Reflux Quench Quench with H₂O Reflux->Quench Cool to RT Acidify Acidify with 5M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Silica Gel Chromatography Extract->Purify Dry & Concentrate Product Pure Methyl 1-oxo-2,3-dihydro-1H- indene-carboxylate Purify->Product

Caption: General workflow for the synthesis and purification of a methyl 1-oxo-2,3-dihydro-1H-indene-carboxylate isomer.

Analytical Characterization

A self-validating analytical approach is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques that provide orthogonal, complementary data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule, while ¹³C NMR identifies the unique carbon environments.[2][4] For the related 2-carboxylate isomer, characteristic proton signals appear around 7.4-7.8 ppm for the aromatic protons, 3.8 ppm for the methyl ester protons, and between 3.4-3.75 ppm for the aliphatic protons of the indene ring.[4]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and provide the mass-to-charge ratio of the molecular ion, which should correspond to the compound's calculated molecular weight.[2]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of a synthetic compound by separating it from any residual impurities.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_analysis Spectroscopic & Chromatographic Analysis cluster_results Data Interpretation Input Synthesized Product NMR ¹H and ¹³C NMR Input->NMR MS GC-Mass Spectrometry Input->MS HPLC Purity Analysis (HPLC) Input->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment (>95%) HPLC->Purity

Caption: Standard analytical workflow for the structural and purity validation of the target compound.

Applications in Research and Drug Development

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and its isomers are not typically final drug products but rather serve as highly valuable intermediates. Their utility stems from the reactive handles present in the molecule:

  • Ketone Functionalization : The ketone group can be readily modified through reactions such as reduction, olefination, or reductive amination to introduce new functional groups and build molecular complexity.

  • Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings, a cornerstone of medicinal chemistry.[7]

  • Aromatic Substitution : The benzene ring can undergo electrophilic substitution reactions, allowing for further diversification of the scaffold.

Derivatives of this compound class are being explored as potential drug candidates. For instance, modified indanone structures are investigated in the development of novel anti-inflammatory agents.[7] Furthermore, closely related chlorinated analogs are key intermediates in the synthesis of commercial insecticides like (S)-indoxacarb, highlighting the industrial relevance of this molecular framework.[8]

Safety and Handling

As a laboratory chemical, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate must be handled with appropriate safety precautions.

  • Hazard Identification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is required.[5]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

  • Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[5]

References

  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Royal Society of Chemistry. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2025). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). Retrieved from [Link]

  • Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • Google Patents. (n.d.). CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Introduction Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a valuable substituted indanone derivative. The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a valuable substituted indanone derivative. The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products. Its derivatives have shown promise as antiviral, anti-inflammatory, and anticancer agents, as well as treatments for neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, intended for researchers, scientists, and professionals in drug development. The presented pathway emphasizes strategic bond formation and highlights the chemical principles underpinning each transformation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (I), points towards an intramolecular Friedel-Crafts acylation as the key ring-forming step. This disconnection reveals the precursor, 3-(4-methoxycarbonylphenyl)propanoic acid (II). This precursor can be envisioned to be synthesized from a commercially available starting material such as methyl 4-bromobenzoate (IV) via a Heck reaction with methyl acrylate followed by catalytic hydrogenation. This multi-step approach offers a practical and efficient route to the target molecule.

Retrosynthesis I Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (I) II 3-(4-methoxycarbonylphenyl)propanoic acid (II) I->II Intramolecular Friedel-Crafts Acylation III Methyl 4-(2-methoxycarbonylvinyl)benzoate (III) II->III Catalytic Hydrogenation IV Methyl 4-bromobenzoate (IV) III->IV Heck Reaction Synthesis_Pathway A Methyl 4-bromobenzoate B Methyl 4-(2-methoxycarbonylvinyl)benzoate A->B Heck Reaction (Methyl acrylate, Pd(OAc)2, PPh3, Et3N) C Methyl 3-(4-methoxycarbonylphenyl)propanoate B->C Catalytic Hydrogenation (H2, Pd/C) D 3-(4-methoxycarbonylphenyl)propanoic acid C->D Selective Hydrolysis (NaOH, MeOH/H2O) E Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate D->E Intramolecular Friedel-Crafts Acylation (PPA or (COCl)2 then AlCl3)

Caption: Overall synthesis pathway for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Step 1: Heck Reaction for Carbon-Carbon Bond Formation

The initial step involves a palladium-catalyzed Heck reaction between methyl 4-bromobenzoate and methyl acrylate to construct the carbon skeleton of the side chain. [3][4]The Heck reaction is a powerful tool for the formation of substituted alkenes from aryl halides. [5][6] Experimental Protocol:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromobenzoate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl acrylate (1.2 eq) and triethylamine (Et₃N, 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-(2-methoxycarbonylvinyl)benzoate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for the Heck reaction. PPh₃ acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: Triethylamine is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing catalyst deactivation and promoting the reaction.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the reaction.

Step 2: Catalytic Hydrogenation of the Alkene

The double bond in the side chain of methyl 4-(2-methoxycarbonylvinyl)benzoate is then reduced via catalytic hydrogenation to yield the saturated propanoate derivative. [7][8] Experimental Protocol:

  • Dissolve methyl 4-(2-methoxycarbonylvinyl)benzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C, ~1-5 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain methyl 3-(4-methoxycarbonylphenyl)propanoate, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of alkenes. It provides a surface for the reaction to occur and is easily removed by filtration.

  • Solvent: Methanol or ethyl acetate are common solvents for hydrogenation as they are relatively inert under the reaction conditions and readily dissolve the substrate.

Step 3: Intramolecular Friedel-Crafts Acylation

The final and key step is the intramolecular Friedel-Crafts acylation to form the indanone ring system. This reaction involves the cyclization of the carboxylic acid onto the aromatic ring, promoted by a strong acid catalyst. [1][2][9]This can be achieved by first selectively hydrolyzing the aliphatic ester to the corresponding carboxylic acid, followed by cyclization.

Sub-step 3a: Selective Hydrolysis of the Aliphatic Ester

A selective hydrolysis of the aliphatic methyl ester is required to generate the carboxylic acid necessary for the Friedel-Crafts acylation, while keeping the aromatic methyl ester intact.

Experimental Protocol:

  • Dissolve methyl 3-(4-methoxycarbonylphenyl)propanoate (1.0 eq) in a mixture of methanol and water.

  • Add a stoichiometric amount of sodium hydroxide (NaOH, 1.0-1.1 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 3-(4-methoxycarbonylphenyl)propanoic acid.

Sub-step 3b: Cyclization via Friedel-Crafts Acylation

The resulting carboxylic acid is then cyclized using a strong acid catalyst like polyphosphoric acid (PPA). [9][10]Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride followed by a Lewis acid-catalyzed cyclization. [11] Method A: Using Polyphosphoric Acid (PPA)

  • Add 3-(4-methoxycarbonylphenyl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA, typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring to 80-100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, pour the hot mixture onto crushed ice with vigorous stirring.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization to yield Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Method B: Via the Acyl Chloride

  • Suspend 3-(4-methoxycarbonylphenyl)propanoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) in dry DCM at 0 °C.

  • Add the freshly prepared acyl chloride solution dropwise to the AlCl₃ suspension.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify as in Method A.

Causality Behind Experimental Choices:

  • PPA as a Catalyst: Polyphosphoric acid is a strong dehydrating agent and a Brønsted acid, which effectively promotes the intramolecular acylation of carboxylic acids.

  • Acyl Chloride Intermediate: The conversion of the carboxylic acid to the more reactive acyl chloride allows for the use of milder Lewis acid catalysts like AlCl₃ and can sometimes lead to higher yields and cleaner reactions.

Data Presentation

StepReactionStarting MaterialProductReagentsTypical Yield
1Heck ReactionMethyl 4-bromobenzoateMethyl 4-(2-methoxycarbonylvinyl)benzoatePd(OAc)₂, PPh₃, Et₃N, Methyl acrylate70-90%
2Catalytic HydrogenationMethyl 4-(2-methoxycarbonylvinyl)benzoateMethyl 3-(4-methoxycarbonylphenyl)propanoateH₂, 10% Pd/C>95%
3aSelective HydrolysisMethyl 3-(4-methoxycarbonylphenyl)propanoate3-(4-methoxycarbonylphenyl)propanoic acidNaOH, MeOH/H₂O85-95%
3bFriedel-Crafts Acylation3-(4-methoxycarbonylphenyl)propanoic acidMethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylatePPA or (COCl)₂ then AlCl₃60-80%

Conclusion

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate can be reliably achieved through a well-defined, multi-step sequence. The pathway leverages powerful and well-understood reactions in organic synthesis, including the Heck reaction for C-C bond formation, catalytic hydrogenation for selective reduction, and the intramolecular Friedel-Crafts acylation for the crucial ring-closing step. By carefully controlling the reaction conditions and employing the appropriate reagents, researchers can efficiently access this valuable indanone derivative for further investigation in medicinal chemistry and drug discovery programs. The choice between PPA and the acyl chloride route for the final cyclization will depend on the specific substrate and the desired scale of the reaction, with both methods offering viable options.

References

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017.

  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate, 2017.

  • Polyphosphoric acid trimethylsilyl ester promoted intramolecular acylation of an olefin by a carboxylic acid: convenient construction of C-18-functionalized delta14-hecogenin acetate. PubMed, 2003.

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry, 2018.

  • Methyl 4-bromobenzoate 99 619-42-1. Sigma-Aldrich.

  • Process for preparing 1-indanones. Google Patents, 2003.

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central, 2022.

  • Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. National Institutes of Health.

  • Intramolecular Friedel-Crafts acylation. ResearchGate.

  • Esterification process. Google Patents, 1994.

  • Synthetic method for 5-chloro-1-indanone. Google Patents, 2015.

  • Process for the preparation of carboxylic acid methyl esters. Google Patents, 1989.

  • 3-(4-carboxyphenyl)propionic acid. Stenutz.

  • Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... ResearchGate.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • Polyphosphoric Acid Trimethylsilyl Ester Promoted Intramolecular Acylation of An Olefin by A Carboxylic Acid. Scribd.

  • The Heck reaction of methyl acrylate with haloarenes. ResearchGate.

  • 3-(4-Chlorophenyl)propanoic acid synthesis. ChemicalBook.

  • Reactions of chlorobenzene and bromobenzene with methyl acrylate using a conventional supported palladium catalyst. ResearchGate.

  • Heck coupling reaction of aryl bromide with methyl acrylate. ResearchGate.

  • Fischer Esterification-Typical Procedures. OperaChem, 2024.

  • 3-(4-Methylphenyl)propionic acid. Chem-Impex.

  • 3-(4-Carboxyphenyl)propionic Acid. PubChem.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

  • Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride. Sciencemadness.org, 2023.

  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. Frontiers.

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central, 2024.

  • "Hydrogenation of 4-methylcinnoline" by William E. Maycock. BYU ScholarsArchive.

  • Cascade catalytic hydrogenation–cyclization of methyl levulinate to form γ-valerolactone over Ru nanoparticles supported on a sulfonic acid-functionalized UiO-66 catalyst. Semantic Scholar, 2017.

Sources

Exploratory

A Comprehensive Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Core Scaffold for Advanced Synthesis

Abstract Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bifunctional organic molecule featuring a rigid indanone core. This structure is of significant interest to researchers in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bifunctional organic molecule featuring a rigid indanone core. This structure is of significant interest to researchers in medicinal chemistry and materials science due to its utility as a versatile synthetic intermediate. The presence of a reactive ketone, an aromatic ring, and a methyl ester group at a specific position allows for sequential and site-selective modifications, making it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a representative synthetic workflow, chemical reactivity, and its potential applications, with a particular focus on its role in drug discovery and development.

Nomenclature and Structural Elucidation

The precise naming and identification of a chemical entity are foundational for scientific communication and reproducibility. The compound in focus is systematically identified by its IUPAC name and other standard identifiers.

IUPAC Name: methyl 1-oxo-2,3-dihydroindene-5-carboxylate .[1][2]

The name is derived from the parent structure, 2,3-dihydro-1H-inden-1-one (commonly known as 1-indanone), which consists of a benzene ring fused to a cyclopentanone ring. The substituents are named and numbered as follows:

  • 1-oxo: A ketone functional group is located at position 1 of the indene ring system.

  • 2,3-dihydro-1H-indene: Specifies the saturated five-membered ring.

  • 5-carboxylate: A carboxylate group is attached to position 5 on the aromatic portion of the molecule.

  • Methyl: Indicates the ester is a methyl ester.

Key Identifiers:

  • CAS Number: 68634-02-6[1]

  • Molecular Formula: C₁₁H₁₀O₃[1][2]

  • InChIKey: YYKBHCRUMAMBPY-UHFFFAOYSA-N[1][2]

Figure 1: Chemical Structure of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

A 2D representation of the title compound, highlighting the indanone core and the methyl carboxylate substituent.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification. The data below is compiled from the PubChem database.

PropertyValueReference
Molecular Weight 190.19 g/mol [1]
Monoisotopic Mass 190.062994177 Da[1][2]
Molecular Formula C₁₁H₁₀O₃[1]
XLogP3 1.5[1]
Physical Form Solid (predicted/from suppliers)[3]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Representative Synthetic Pathway

While various synthetic routes can be envisioned, a common and logical approach to constructing the 1-indanone skeleton involves an intramolecular Friedel-Crafts acylation. This method provides a reliable pathway to the core structure from commercially available starting materials.

Proposed Retrosynthetic Analysis

The key disconnection is the bond formation that creates the five-membered ring. This can be achieved via an intramolecular electrophilic aromatic substitution, where the acylium ion derived from a carboxylic acid attacks the aromatic ring. This leads back to a substituted phenylpropanoic acid, which can be synthesized from simpler aromatic precursors.

Step-by-Step Experimental Workflow (Illustrative)

This protocol describes a plausible, multi-step synthesis.

Step 1: Friedel-Crafts Acylation of Methyl Benzoate

  • Rationale: To introduce a four-carbon chain onto the aromatic ring, which will ultimately form the five-membered ring and its side chain.

  • Procedure:

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add methyl benzoate.

    • Slowly add succinic anhydride portion-wise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it onto ice and acidifying with concentrated HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the corresponding 3-(4-carboxybenzoyl)propanoic acid derivative.

Step 2: Clemmensen Reduction of the Ketone

  • Rationale: The ketone introduced in the first step must be reduced to a methylene group to achieve the correct carbon skeleton for the indanone precursor.

  • Procedure:

    • Add the keto-acid product from Step 1 to a flask containing amalgamated zinc (Zn(Hg)).

    • Add concentrated hydrochloric acid and reflux the mixture for several hours.

    • After cooling, extract the product, dry the organic layer, and concentrate under reduced pressure to yield the substituted 4-phenylbutanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Rationale: This is the key ring-forming step. A strong acid catalyst promotes the formation of an acylium ion from the carboxylic acid, which then attacks the aromatic ring to form the five-membered indanone ring.

  • Procedure:

    • Add the product from Step 2 to polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture (e.g., 80-100 °C) with vigorous stirring for a specified time.

    • Cool the reaction and quench by pouring it onto crushed ice.

    • Extract the crude product, wash with a base (e.g., NaHCO₃ solution) to remove unreacted acid, dry, and concentrate.

    • Purify the final product, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, using column chromatography or recrystallization.

Synthesis Workflow Diagram

A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The synthetic value of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate lies in the distinct reactivity of its three functional domains: the ketone, the ester, and the aromatic ring.

  • Ketone Moiety: The carbonyl group at the 1-position is a handle for numerous transformations. It can undergo nucleophilic addition, reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, or serve as an electrophile in aldol and similar carbon-carbon bond-forming reactions.

  • Ester Functionality: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. This allows for the introduction of a wide array of substituents, a common strategy in medicinal chemistry for tuning solubility and biological activity.

  • Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, although the existing deactivating groups (ketone and ester) will direct incoming electrophiles to specific positions and may require forcing conditions.

This trifecta of reactivity makes the molecule an attractive starting point for building diverse chemical libraries. Derivatives of the related indanone scaffold are found in various biologically active compounds. For example, chloro-substituted derivatives of the isomeric methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate are key intermediates in the synthesis of the insecticide Indoxacarb.[4] This highlights the industrial relevance of the indanone core in producing high-value agrochemicals, a field with significant overlap with pharmaceutical research. In drug discovery, this scaffold can be modified to target a range of biological systems, including the development of anti-inflammatory agents.

Predicted Spectroscopic Profile

Structural confirmation of the final product relies on standard spectroscopic techniques. Based on the known structure, the following spectral characteristics are anticipated:

  • ¹H NMR:

    • Aromatic Protons: Three protons on the aromatic ring would appear in the range of δ 7.5-8.2 ppm, exhibiting characteristic splitting patterns (doublets and a doublet of doublets).

    • Methylene Protons: The two CH₂ groups at positions 2 and 3 would likely appear as complex multiplets, possibly overlapping, in the δ 2.5-3.5 ppm range.

    • Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed around δ 3.9 ppm.

  • ¹³C NMR: Approximately 11 distinct signals would be expected. Key signals would include two carbonyl carbons (ketone and ester) above 170 ppm, six aromatic carbons between 120-150 ppm, two aliphatic carbons between 25-45 ppm, and one methoxy carbon around 52 ppm.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 190, corresponding to the molecular weight of the compound.[2]

Safety and Hazard Information

As a laboratory chemical, proper handling and safety precautions are mandatory. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Hazard ClassGHS StatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
STOT, Single ExposureH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Data sourced from PubChem GHS Classification.[1]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[5][6]

Conclusion

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is more than a simple organic compound; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its rigid framework and orthogonally reactive functional groups provide the necessary tools for constructing complex molecules with potential applications in pharmacology, agrochemicals, and materials science. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development settings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10375253, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 312866, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. [Link]

  • Yuan, M., et al. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10977585, 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. PubChem. [Link]

  • PubChemLite (n.d.). Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). PubChemLite. [Link]

  • Google Patents (2017). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • Capot Chemical (2025). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Capot Chemical. [Link]

  • U.S. Environmental Protection Agency (n.d.). 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-[6-(6-methyl-7-sulfo-2-benzothiazolyl). EPA. [Link]

  • Capot Chemical (2025). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Capot Chemical. [Link]com/msds/68634-02-6.pdf)

Sources

Foundational

The Strategic Selection of Starting Materials for the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methyl 1-oxo-2,3-dihy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, in particular, serves as a critical building block for various therapeutic agents. Its synthesis is a subject of significant interest, and the judicious selection of starting materials is paramount to achieving efficient, scalable, and economically viable production. This guide provides an in-depth analysis of the primary synthetic routes and the rationale behind the choice of precursors for this valuable intermediate.

The Predominant Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most classical and robust method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, an acyl chloride, onto the tethered aromatic ring. The choice between these two precursors represents a critical decision point in the synthetic design.

Pathway A: Direct Cyclization of 3-Arylpropanoic Acids

The direct cyclization of a 3-arylpropanoic acid is an attractive, one-step approach.[2] For the synthesis of the target molecule, the requisite starting material is 3-[4-(methoxycarbonyl)phenyl]propanoic acid .[3][4]

Causality Behind Experimental Choices: This pathway is often favored for its atom economy and reduced number of synthetic steps. Environmentally, it is more benign as it ideally produces water as the only byproduct.[2] However, this route typically necessitates harsh reaction conditions, including strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH), and often high temperatures.[2] The strong electron-withdrawing nature of the methoxycarbonyl group on the aromatic ring can deactivate it towards electrophilic substitution, making the cyclization challenging and potentially leading to lower yields or the need for more potent catalytic systems.[5]

Pathway B: Cyclization of 3-Arylpropionyl Chlorides

A more common and often higher-yielding approach involves a two-step process.[6] First, the 3-arylpropanoic acid is converted to its corresponding acyl chloride, which is then cyclized.

Causality Behind Experimental Choices: The conversion to the highly reactive acyl chloride allows the subsequent intramolecular Friedel-Crafts acylation to proceed under much milder conditions.[2] This is particularly advantageous when dealing with substrates that are sensitive to strong acids or high temperatures. Lewis acids, such as aluminum chloride (AlCl₃) or niobium(V) chloride (NbCl₅), are typically employed as catalysts for the cyclization step.[6][7] While this method is generally more efficient, it introduces an additional synthetic step and generates corrosive byproducts like HCl.[2]

Logical Flow of Synthetic Pathways

The following diagram illustrates the two primary pathways for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate via intramolecular Friedel-Crafts acylation.

G cluster_0 Pathway A: Direct Cyclization cluster_1 Pathway B: Acyl Chloride Cyclization A 3-[4-(methoxycarbonyl)phenyl)propanoic acid B Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate A->B Strong Acid (PPA, TfOH) High Temperature C 3-[4-(methoxycarbonyl)phenyl)propanoic acid D 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride C->D Thionyl Chloride (SOCl₂) or Oxalyl Chloride E Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate D->E Lewis Acid (AlCl₃, NbCl₅) Milder Conditions

Caption: Primary synthetic routes to the target compound.

Synthesis of the Key Precursor: 3-[4-(methoxycarbonyl)phenyl]propanoic acid

The availability and synthesis of the starting material, 3-[4-(methoxycarbonyl)phenyl]propanoic acid, are crucial considerations. While commercially available, its synthesis from more fundamental building blocks is often necessary for large-scale production.

A common approach involves the modification of a simpler, commercially available aromatic compound. For instance, starting from a substituted benzene derivative, a three-carbon side chain can be introduced through various classical organic reactions.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is dominant, other methods for constructing the indanone ring system exist, although they are less commonly applied for this specific target.

  • Nazarov Cyclization: This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone.[5] While powerful for certain indanone derivatives, the synthesis of the requisite divinyl ketone precursor for the target molecule can be complex.

  • Robinson Annulation: This tandem Michael addition and intramolecular aldol condensation is a cornerstone for the formation of six-membered rings.[8][9] While not a direct route to 5-membered indanones, variations and related annulation strategies can be envisioned by creative retrosynthetic analysis, though they are not the standard approach for this particular target.

Data Presentation: Comparison of Catalytic Systems for Friedel-Crafts Acylation

The choice of catalyst can significantly impact the yield and reaction conditions of the intramolecular Friedel-Crafts acylation. The following table summarizes various catalytic systems reported for the synthesis of 1-indanones from 3-arylpropanoic acids or their derivatives.

Catalyst SystemStarting Material TypeTypical ConditionsYield (%)Reference
Polyphosphoric acid (PPA)Carboxylic AcidHigh TemperatureVaries[2]
Triflic acid (TfOH)Carboxylic AcidRT to Elevated Temp.Good to Excellent[2]
Terbium(III) triflate (Tb(OTf)₃)Carboxylic Acid250 °C (Microwave)Up to 74%[6]
Niobium(V) chloride (NbCl₅)Carboxylic AcidRoom TemperatureGood[7]
Aluminum chloride (AlCl₃)Acyl Chloride0 °C to RTHigh[6]
Nafion®-HAcyl ChlorideReflux in Benzene90%[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate via Acyl Chloride Cyclization

This protocol is adapted from general procedures for the synthesis of 1-indanones from 3-arylpropionic acids.[2][6]

Step 1: Formation of 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-[4-(methoxycarbonyl)phenyl]propanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C.

  • Dissolve the crude 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.[2]

Experimental Workflow Diagram

The following diagram outlines the key steps in the two-step synthesis of the target compound.

G start Start: 3-[4-(methoxycarbonyl)phenyl)propanoic acid step1 Acid Chloride Formation: - Anhydrous DCM - Catalytic DMF - Thionyl Chloride @ 0°C to RT start->step1 step2 Friedel-Crafts Cyclization: - Anhydrous DCM - AlCl₃ @ 0°C to RT - Inert Atmosphere step1->step2 workup Reaction Quench & Workup: - Ice/HCl - Extraction with DCM - Wash & Dry step2->workup purification Purification: - Column Chromatography workup->purification end Product: Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate purification->end

Caption: Workflow for the two-step synthesis.

References

  • Kotha, S., & Misra, S. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(1), 1-19. Retrieved from [Link]

  • Fillion, E., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 213-226. Retrieved from [Link]

  • da Silva, F. M., et al. (2008). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 49(34), 5074-5076. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a compound of significant interest to researchers in medicinal chemistry and drug development. We will delve int...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, and its role as a modulator of metabotropic glutamate receptors, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, with its key functional groups, has emerged as a valuable building block and a pharmacologically active agent in its own right.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
CAS Number 68634-02-6[3]
Molecular Formula C₁₁H₁₀O₃[3]
Molecular Weight 190.19 g/mol [3]
Appearance Off-white crystalline solid[4]

Spectroscopic Characterization (Predicted and Representative Data):

While a publicly available, peer-reviewed full dataset for the target molecule is not readily accessible, we can predict its spectral characteristics based on its structure and data from closely related 5-substituted 1-indanone derivatives.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The two methylene groups of the five-membered ring will likely appear as triplets around δ 2.7 and δ 3.2 ppm. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the ketone carbonyl carbon around δ 207 ppm. The ester carbonyl will be further downfield. Aromatic carbons will resonate in the δ 124-157 ppm range. The methylene carbons and the methyl ester carbon will appear in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone C=O stretch is expected around 1710 cm⁻¹, while the ester C=O stretch will appear at a higher frequency, typically around 1725 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 190. Fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO), leading to characteristic fragment ions.

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Proposed Synthetic Route

Proposed Synthetic Pathway:

The synthesis commences with the readily available 3-phenylpropionic acid. This is then subjected to a sequence of reactions to introduce the methyl ester at the meta position of the benzene ring, followed by conversion to an acyl chloride, which then undergoes an intramolecular Friedel-Crafts cyclization to yield the target indanone.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction (Carboxylation) cluster_4 Step 5: Acyl Chloride Formation cluster_5 Step 6: Intramolecular Friedel-Crafts Acylation A 3-Phenylpropionic Acid B Methyl 3-phenylpropionate A->B  CH₃OH, H₂SO₄ (cat.) C Methyl 3-(3-nitrophenyl)propanoate B->C  HNO₃, H₂SO₄ D Methyl 3-(3-aminophenyl)propanoate C->D  H₂, Pd/C E Methyl 3-(3-cyanophenyl)propanoate D->E  1. NaNO₂, HCl  2. CuCN F Methyl 3-(3-carboxyphenyl)propanoate E->F  H₃O⁺, Δ G Methyl 3-(3-(chlorocarbonyl)phenyl)propanoate F->G  SOCl₂ or (COCl)₂ H Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate G->H  AlCl₃, CH₂Cl₂

Caption: Proposed synthetic pathway for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of Methyl 3-phenylpropionate [8]

  • To a solution of 3-phenylpropionic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-phenylpropionate.

Step 2-4: Introduction of the Carboxy Group

  • The subsequent steps involve nitration of the aromatic ring, reduction of the nitro group to an amine, and a Sandmeyer reaction to introduce a nitrile, which is then hydrolyzed to the carboxylic acid. These are standard, well-documented transformations in organic synthesis.

Step 5: Formation of Methyl 3-(3-(chlorocarbonyl)phenyl)propanoate

  • To a solution of Methyl 3-(3-carboxyphenyl)propanoate (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • Allow the reaction to stir at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 6: Intramolecular Friedel-Crafts Acylation [6][9][7]

  • Dissolve the crude Methyl 3-(3-(chlorocarbonyl)phenyl)propanoate in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Applications in Drug Discovery and Development

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is reported to be a metabotropic glutamate receptor (mGluR) antagonist.[3] The metabotropic glutamate receptors are a family of G-protein coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[10][11]

Targeting Metabotropic Glutamate Receptor 2 (mGluR2):

Of the eight mGluR subtypes, mGluR2 has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders. Antagonists of mGluR2 have shown potential in preclinical models for the treatment of depression and anxiety.[12][13] The ability of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate to act as an mGluR antagonist positions it as a valuable tool for researchers investigating the therapeutic potential of modulating glutamatergic neurotransmission.

mGluR2_Signaling cluster_0 Presynaptic Terminal cluster_1 Antagonist Action Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to AC Adenylate Cyclase mGluR2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca²⁺ Channel cAMP->Ca_channel Modulates Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Fusion Vesicle->Glutamate Releases Antagonist Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate Antagonist->mGluR2 Blocks

Sources

Foundational

"Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" chemical structure analysis

An In-Depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Authored by: Gemini, Senior Application Scientist Abstract The 1-indanone scaffold is a privileged structural motif, forming the core of num...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active molecules.[1][2] Its derivatives are integral to drug discovery programs, with applications targeting neurodegenerative diseases, cancer, and inflammation.[3][4][5] This guide provides a comprehensive technical analysis of a key derivative, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS: 68634-02-6). We will explore its synthesis via intramolecular Friedel-Crafts acylation, delve into detailed protocols for its spectroscopic characterization, and discuss its significance and applications in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile chemical entity.

Molecular Identity and Significance

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic ketone featuring a benzene ring fused to a five-membered ring containing a carbonyl group.[6] The placement of the methyl carboxylate group on the aromatic ring at position 5 makes it a valuable intermediate for further functionalization.

The core 1-indanone structure is of significant interest due to its rigid framework, which allows for the precise spatial orientation of substituents, a critical factor in designing molecules that interact with specific biological targets.[7] This specific compound has been identified as a metabotropic glutamate receptor antagonist, indicating its potential in the treatment of neurological disorders such as anxiety and depression.[8]

Chemical Structure

The structure consists of an indanone core with a methyl ester group at the C5 position.

G cluster_0 Mechanism Flow A Activation of Carboxylic Acid (or Acyl Chloride) with Acid Catalyst B Generation of Electrophilic Acylium Ion Intermediate A->B Forms electrophile C Nucleophilic Attack by Aromatic Ring (Intramolecular) B->C Rate-determining step D Formation of Sigma Complex (Carbocation Intermediate) C->D E Deprotonation to Restore Aromaticity D->E Rearomatization F Final Product: 1-Indanone Core E->F

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis

This protocol outlines a standard procedure for the synthesis of 1-indanone derivatives, adaptable for the target molecule from a suitable precursor like 3-(3-(methoxycarbonyl)phenyl)propanoic acid.

Causality Note: The choice of a strong acid like polyphosphoric acid (PPA) or a Lewis acid like AlCl₃ is crucial for driving the reaction, but requires strictly anhydrous conditions to maintain catalytic activity. [1][9]

  • Reaction Setup:

    • Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂).

    • Ensure all glassware is oven-dried to remove any residual moisture, which would otherwise quench the catalyst.

  • Reagent Addition:

    • Charge the flask with the 3-arylpropanoic acid precursor (1 equivalent).

    • Add a suitable strong acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like AlCl₃ in an inert solvent like dichloromethane). [9]The choice of catalyst often depends on the substrate's reactivity and desired reaction temperature.

  • Reaction Execution:

    • Heat the mixture with stirring. Reaction temperatures can range from room temperature to over 100°C, depending on the catalyst's potency. [3] * Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it over crushed ice. This step hydrolyzes the catalyst and precipitates the organic product.

    • If a solvent like dichloromethane was used, perform an aqueous wash.

  • Extraction and Purification:

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. [10] * Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude solid via column chromatography on silica gel or recrystallization to obtain the pure Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

G start Starting Material (3-Arylpropanoic Acid) setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup addition Catalyst & Solvent Addition setup->addition reaction Heating & Stirring (TLC Monitoring) addition->reaction workup Quenching (Ice Water) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product purification->product G cluster_workflow Analytical Workflow cluster_techniques Spectroscopic Techniques prep Sample Preparation (Dissolve in Deuterated Solvent/Prep for MS/IR) nmr NMR Analysis (¹H, ¹³C) prep->nmr ms Mass Spectrometry (EI or ESI) prep->ms ir FTIR Analysis (ATR or KBr) prep->ir data Data Interpretation & Structural Confirmation nmr->data ms->data ir->data report Purity & Identity Verified data->report

Caption: Workflow for analytical characterization.

Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for the target molecule, based on values reported for structurally similar indanone analogs.

[11]| Technique | Expected Observations | | :--- | :--- | | ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.2 (m, 3H, Aromatic), ~3.9 (s, 3H, -OCH₃), ~3.2 (t, 2H, Ar-CH₂-), ~2.7 (t, 2H, -CH₂-C=O) | | ¹³C NMR (CDCl₃, 100 MHz) | δ ~205 (C=O, ketone), ~166 (C=O, ester), ~155, ~138, ~130, ~125, ~124 (Aromatic C), ~52 (-OCH₃), ~36 (Ar-CH₂-), ~26 (-CH₂-C=O) | | FTIR (ATR, cm⁻¹) | ~1720 (ν C=O, ester), ~1690 (ν C=O, ketone, conjugated), ~1600 (ν C=C, aromatic), ~1250 (ν C-O, ester) | | Mass Spec. (EI, 70 eV) | m/z (relative intensity): 190 [M]⁺, 162 [M-CO]⁺, 159 [M-OCH₃]⁺, 131 [M-CO-OCH₃]⁺ |

Standard Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters: Utilize a spectrometer with a frequency of at least 400 MHz for ¹H NMR to achieve good signal resolution. E[11]mploy standard single-pulse sequences for both ¹H and ¹³C acquisitions.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: If using Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. 2[11]. Data Acquisition: Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. T[11]he instrument software will automatically subtract the background.

Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) is a common and effective method for small, relatively stable organic molecules like indanones. 2[11]. Instrument Parameters: Use a standard electron energy of 70 eV. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for simultaneous separation and analysis. T[11]he mass analyzer (e.g., quadrupole) will scan a relevant m/z range (e.g., 50-300 amu).

Reactivity and Applications in Drug Discovery

The true value of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate lies in its potential as a versatile building block for more complex molecules.

Chemical Reactivity and Derivatization

The molecule possesses multiple reactive sites, allowing for a wide range of chemical transformations.

  • α-Carbon Chemistry: The methylene protons adjacent to the ketone (C2 position) are acidic and can be deprotonated to form an enolate, which is a key intermediate for reactions like aldol condensations and alkylations. *[6] Ester Modification: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications. *[12] Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol, introducing a new stereocenter and functional group.

G center Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate r1 α-Alkylation/ Condensation center->r1 r2 Ester Hydrolysis center->r2 r3 Ketone Reduction center->r3 p1 C2-Substituted Derivatives r1->p1 p2 Indene-5-carboxylic Acid r2->p2 p3 1-Hydroxyindene Derivatives r3->p3

Caption: Potential derivatization pathways from the core molecule.

Applications in Medicinal Chemistry

The 1-indanone scaffold is a cornerstone in the development of therapeutics. As previously mentioned, this specific molecule acts as a metabotropic glutamate receptor antagonist. F[8]urthermore, the broader class of 1-indanone derivatives has shown significant promise in several therapeutic areas:

  • Neurodegenerative Diseases: The indanone moiety is famously present in Donepezil, a drug used to treat Alzheimer's disease. D[3]erivatives are also being investigated as ligands for misfolded α-synuclein aggregates in Parkinson's disease. *[13] Oncology: Various 1-indanone analogs have demonstrated anticancer activity. *[4] Anti-inflammatory and Antiviral Agents: The scaffold has been successfully incorporated into molecules with potent anti-inflammatory and antiviral properties.

[4]---

Safety and Handling

Proper handling is crucial when working with this and similar chemical compounds. The available safety data indicates several hazards.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed. [14] * H315: Causes skin irritation. [14] * H319: Causes serious eye irritation. [14] * H335: May cause respiratory irritation.

[14][15]* Handling and PPE:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.
  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat. [15][16] * Avoid dust formation and inhalation.

[16]* Storage:

  • Store in a tightly sealed container in a cool, dry place.

[12]---

References

  • BenchChem. (n.d.). Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation. BenchChem Application Notes.
  • Biosynth. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6.
  • BenchChem. (2025). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide. BenchChem Technical Support.
  • Cravotto, G., et al. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.
  • Krasowska, D., et al. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. National Center for Biotechnology Information.
  • BenchChem. (n.d.). A Comparative Analysis of 1-Indanone and 2-Indanone. BenchChem Comparative Guide.
  • ChemicalBook. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis.
  • ChemShuttle. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
  • BenchChem. (n.d.). 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
  • Capot Chemical. (2025). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.
  • Kłosiński, A., & Domagała, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48.
  • Capot Chemical. (2025). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.
  • Erian, A. W., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. European Journal of Medicinal Chemistry.
  • Ajees, A. A., et al. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776.
  • Jana, S., & Guin, J. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry.

Sources

Exploratory

Spectroscopic Data of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Technical Guide

Authored by: A Senior Application Scientist Date: January 1, 2026 Introduction Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a derivative of the indanone family, represents a significant scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Date: January 1, 2026

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a derivative of the indanone family, represents a significant scaffold in medicinal chemistry and materials science.[1] The precise characterization of this molecule is paramount for its application in research and development, ensuring its purity, identity, and structural integrity. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure and electronic properties of such compounds.

This technical guide offers an in-depth analysis of the expected spectroscopic data for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this guide will provide predicted data based on the analysis of its isomers and related indanone derivatives.[2][3][4] This approach allows for a robust understanding of the expected spectral features.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, providing both a practical guide for analysis and a deeper understanding of the structure-property relationships of this important molecule.

Molecular Structure and Key Features

IUPAC Name: methyl 1-oxo-2,3-dihydroindene-5-carboxylate[5] Molecular Formula: C₁₁H₁₀O₃[1][5][6] Molecular Weight: 190.19 g/mol [1][5][6] CAS Number: 68634-02-6[1][5][7]

The structure of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, presented below, consists of a bicyclic indanone core with a methyl ester group at the 5-position. This substitution pattern dictates the distinct spectroscopic signature of the molecule.

Caption: Molecular structure of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl ester protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0d1HH-6
~8.0 - 7.8dd1HH-4
~7.6 - 7.4d1HH-7
~3.9s3H-OCH₃
~3.2t2HH-3
~2.8t2HH-2

Note: These are predicted values based on known spectroscopic data of similar indanone structures. Actual experimental values may vary slightly.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • NMR Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's structure:

  • Aromatic Region (δ 7.4-8.2 ppm): The three protons on the benzene ring will appear as distinct signals in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl and ester groups.

    • The proton at the H-6 position is expected to be a doublet, coupled to H-7.

    • The H-4 proton will likely appear as a doublet of doublets, coupled to both H-6 and H-7.

    • The H-7 proton, adjacent to the carbonyl group, will be the most deshielded and is expected to be a doublet.

  • Methyl Ester Protons (δ ~3.9 ppm): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

  • Aliphatic Protons (δ 2.8-3.2 ppm): The two methylene groups of the five-membered ring will appear as two triplets.

    • The protons at the C-3 position (H-3) will be a triplet due to coupling with the adjacent C-2 protons.

    • The protons at the C-2 position (H-2) will also be a triplet, coupled to the C-3 protons.

¹H NMR Correlation Diagram struct Structure H-6 H-4 H-7 -OCH3 H-3 H-2 shifts Chemical Shift (ppm) ~8.1 ~7.9 ~7.5 ~3.9 ~3.2 ~2.8 struct:f1->shifts:f1 struct:f2->shifts:f2 struct:f3->shifts:f3 struct:f4->shifts:f4 struct:f5->shifts:f5 struct:f6->shifts:f6

Caption: Predicted ¹H NMR chemical shift assignments.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate would show 11 distinct signals, corresponding to each unique carbon atom in the structure.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~205C=O (ketone)
~166C=O (ester)
~155C-7a
~138C-3a
~132C-5
~130C-6
~128C-4
~125C-7
~52-OCH₃
~36C-3
~26C-2

Note: These are predicted values based on known spectroscopic data of similar indanone structures. Actual experimental values may vary slightly.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • NMR Analysis: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field spectrometer using a standard proton-decoupled pulse sequence.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts in the ¹³C NMR spectrum confirm the carbon framework:

  • Carbonyl Carbons (δ > 160 ppm): Two signals are expected in the far downfield region. The ketone carbonyl (C=O) at C-1 will be around 205 ppm, while the ester carbonyl (C=O) will be at a slightly lower chemical shift, around 166 ppm.

  • Aromatic Carbons (δ 125-155 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The quaternary carbons (C-3a, C-5, and C-7a) will have different intensities compared to the protonated carbons (C-4, C-6, and C-7).

  • Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl group (-OCH₃) will appear as a sharp signal around 52 ppm.

  • Aliphatic Carbons (δ 26-36 ppm): The two methylene carbons of the five-membered ring will be found in the upfield region of the spectrum.

¹³C NMR Correlation Diagram struct Carbon C=O (ketone) C=O (ester) Aromatic Cs -OCH3 Aliphatic Cs shifts Chemical Shift (ppm) ~205 ~166 125-155 ~52 26-36 struct:f1->shifts:f1 struct:f2->shifts:f2 struct:f3->shifts:f3 struct:f4->shifts:f4 struct:f5->shifts:f5

Caption: Predicted ¹³C NMR chemical shift regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate will be dominated by the stretching vibrations of the two carbonyl groups.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1680StrongC=O stretch (ketone)
~1600MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • IR Analysis: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: A background spectrum is automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum are:

  • C=O Stretching: The two carbonyl groups will give rise to two strong absorption bands. The ester carbonyl stretch is expected at a higher wavenumber (~1720 cm⁻¹) than the ketone carbonyl stretch (~1680 cm⁻¹), which is conjugated with the aromatic ring.

  • C-H Stretching: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C-O Stretching: A strong band corresponding to the C-O stretch of the ester group will be present in the fingerprint region, around 1250 cm⁻¹.

  • C=C Stretching: The aromatic C=C bond vibrations will show medium intensity bands around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data
m/zInterpretation
190[M]⁺, Molecular ion
159[M - OCH₃]⁺
131[M - COOCH₃]⁺
Experimental Protocol
  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak at m/z = 190, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Key fragments would include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 159, and the loss of the entire carbomethoxy group (-COOCH₃) leading to a peak at m/z 131.

Mass Spectrometry Fragmentation M [M]⁺ (m/z 190) M_OCH3 [M - OCH₃]⁺ (m/z 159) M->M_OCH3 - OCH₃ M_COOCH3 [M - COOCH₃]⁺ (m/z 131) M->M_COOCH3 - COOCH₃

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and data from analogous compounds, offer a detailed fingerprint for the confirmation of its structure. By following the provided experimental protocols and interpretation guidelines, researchers can confidently identify and assess the purity of this valuable chemical entity, facilitating its application in further scientific endeavors.

References

  • PubChem. (n.d.). Time in Platte County, US.
  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved January 1, 2026, from [Link]

  • Capot Chemical. (n.d.). 68634-02-6 | methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved January 1, 2026, from [Link]

  • Alachem Co., Ltd. (n.d.). 68634-02-6 | methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved January 1, 2026, from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved January 1, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Retrieved January 1, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). Retrieved January 1, 2026, from [Link]

  • RSC Publishing. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Retrieved January 1, 2026, from [Link]

  • Capot Chemical. (n.d.). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved January 1, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-. Retrieved January 1, 2026, from [Link]

  • SpectraBase. (n.d.). 5-METHOXY-3-OXO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved January 1, 2026, from [Link]

Sources

Foundational

The Strategic Utility of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in Modern Drug Discovery and Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a structurally robust bicyclic ketone, has emerged from the vast chemical space...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a structurally robust bicyclic ketone, has emerged from the vast chemical space as a pivotal building block in contemporary medicinal chemistry and synthetic applications. Its intrinsic functionalities—a reactive ketone, an activatable aromatic ring, and a modifiable ester group—provide a versatile scaffold for the synthesis of complex molecular architectures. This technical guide delves into the core applications of this compound, elucidating its role as a key intermediate in the development of potent inhibitors for high-value therapeutic targets, including autotaxin and histone deacetylases (HDACs). We will explore the causality behind its synthetic utility, provide detailed experimental workflows, and present data-driven insights to empower researchers in leveraging this scaffold for their drug discovery and development endeavors.

Physicochemical Properties and Strategic Importance

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No: 68634-02-6) is a solid with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol .[1] Its structure is characterized by a fused indanone core with a methyl carboxylate group at the 5-position of the aromatic ring. This arrangement of functional groups is of significant strategic importance for several reasons:

  • The Ketone Moiety: The carbonyl group at the 1-position is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductions, and condensations. This allows for the introduction of diverse substituents and the construction of novel ring systems.

  • The Aromatic Ring: The benzene ring can be subjected to various electrophilic and nucleophilic aromatic substitution reactions, enabling the modulation of electronic properties and the introduction of additional pharmacophoric elements.

  • The Ester Group: The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, or used as a handle for bioconjugation. This functionality is crucial for interacting with biological targets.

These features collectively make Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate a privileged scaffold in medicinal chemistry, providing a rigid framework that can be strategically elaborated to achieve high-affinity and selective binding to protein targets.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃PubChem[1]
Molecular Weight 190.19 g/mol PubChem[1]
CAS Number 68634-02-6PubChem[1]
IUPAC Name methyl 1-oxo-2,3-dihydroindene-5-carboxylatePubChem[1]

Application in the Synthesis of Autotaxin Inhibitors

Autotaxin (ATX) is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of cellular processes.[2] Dysregulation of the ATX-LPA signaling pathway has been implicated in the pathogenesis of various diseases, including cancer, fibrosis, and inflammation.[2][3] Consequently, the development of potent and selective ATX inhibitors is a major focus of contemporary drug discovery.

The 1-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold has proven to be a valuable starting point for the synthesis of novel ATX inhibitors. The general synthetic strategy involves the elaboration of the core structure to introduce functionalities that can interact with key residues in the active site of the ATX enzyme.

Illustrative Synthetic Pathway

A representative synthetic pathway for the development of autotaxin inhibitors from Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is depicted below. This pathway highlights the strategic modifications of the core scaffold to achieve the desired biological activity.

G A Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate B Functionalization of Ketone (e.g., Alkylation, Reductive Amination) A->B Step 1 C Modification of Aromatic Ring (e.g., Halogenation, Nitration) A->C Step 2 D Hydrolysis of Ester to Carboxylic Acid B->D Step 3 C->D Step 3 E Amide Coupling with Diverse Amines D->E Step 4 F Final Autotaxin Inhibitor E->F Step 5

Caption: Synthetic workflow for autotaxin inhibitors.

Experimental Protocol: Synthesis of a Carboxylic Acid Intermediate

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical step in the synthesis of many ATX inhibitors, as the carboxylate group often serves as a key binding element.

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in methanol in a round-bottom flask.

  • Add the sodium hydroxide solution to the flask and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Add distilled water to the residue and acidify the solution to a pH of approximately 2-3 with the hydrochloric acid solution.

  • A precipitate of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid should form.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Utility as a Scaffold for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] The aberrant activity of HDACs is associated with the development and progression of various cancers, making them an attractive target for anticancer drug development. The 1-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold has been utilized as a core structure in the design of novel HDAC inhibitors.

Design Rationale

The design of HDAC inhibitors based on this scaffold typically involves the incorporation of a zinc-binding group (ZBG), a linker, and a cap group. The 1-oxo-2,3-dihydro-1H-indene-5-carboxylate core can be functionalized to serve as a rigid and synthetically tractable linker and cap region, while a ZBG such as a hydroxamic acid is appended.

Illustrative Synthetic Approach

The following diagram illustrates a conceptual pathway for the synthesis of an HDAC inhibitor incorporating the indanone scaffold.

G A 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid B Amide Coupling with an Amino-functionalized Linker A->B Step 1 C Introduction of Zinc-Binding Group (e.g., Hydroxamic Acid) B->C Step 2 D Final HDAC Inhibitor C->D Step 3

Caption: Conceptual synthesis of an HDAC inhibitor.

Potential as a Metabotropic Glutamate Receptor Antagonist

Several chemical suppliers have listed Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a metabotropic glutamate receptor antagonist. These receptors are involved in modulating synaptic transmission and neuronal excitability in the central nervous system and are targets for the treatment of various neurological and psychiatric disorders. However, a comprehensive review of peer-reviewed scientific literature did not yield primary research articles that definitively characterize and validate this specific biological activity. Therefore, while this remains a potential application, further investigation is required to substantiate this claim and elucidate the mechanism of action.

Future Directions and Unexplored Potential

The versatility of the Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold suggests that its potential applications are not limited to the areas discussed above. Future research could explore its utility in other therapeutic areas, such as antiviral or anti-inflammatory drug discovery.

Furthermore, the potential of this molecule in the realm of materials science remains largely unexplored. The rigid, fused-ring system and the presence of versatile functional groups could make it a valuable building block for the synthesis of novel organic electronic materials, polymers with unique properties, or functional dyes. The aromatic core and ketone functionality could be exploited to tune the electronic and photophysical properties of derived materials. Further research in this area is warranted to unlock the full potential of this intriguing molecule.

Conclusion

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a chemical entity of significant strategic value in modern organic synthesis and medicinal chemistry. Its well-defined structure and versatile functional groups provide a robust platform for the development of complex and biologically active molecules. As demonstrated in this guide, its application as a key intermediate in the synthesis of autotaxin and HDAC inhibitors highlights its importance in the pursuit of novel therapeutics for cancer and other debilitating diseases. While its potential as a metabotropic glutamate receptor antagonist and in materials science requires further validation, the existing body of evidence firmly establishes the 1-oxo-2,3-dihydro-1H-indene-5-carboxylate core as a privileged scaffold for innovation in chemical and pharmaceutical research.

References

  • US Patent US20170037007A1, "Substituted n-(2-(amino)-2oxoethyl)
  • Chinese Patent CN107205972A, "Substituted N-(2-(amino)-2-oxoethyl)
  • US Patent Application, "(10) Patent No.: US 9,834,510 B2," Google Patents, [Link].

  • "methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate," PubChem, [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Introduction The 1-indanone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and therapeutic agents.[1] Its derivatives have shown promise in the develo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-indanone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and therapeutic agents.[1] Its derivatives have shown promise in the development of treatments for neurodegenerative diseases like Alzheimer's, as well as possessing anticancer, antiviral, and anti-inflammatory properties.[2][3] Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[4] This document provides a comprehensive guide for its synthesis, detailing the underlying chemical principles, a step-by-step protocol, and critical insights for successful execution.

The most prevalent and robust method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the cyclization of a 3-arylpropanoic acid or its derivative, promoted by a Lewis or Brønsted acid.[1] This protocol will focus on a reliable and widely applicable approach to synthesize the target compound.

Reaction Mechanism and Workflow

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as methyl 3-(4-methoxycarbonylphenyl)propanoate. The reaction proceeds via the following key steps:

  • Activation of the Acyl Group: A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), activates the ester or a corresponding acyl chloride to generate a highly electrophilic acylium ion intermediate.[1]

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring attacks the tethered acylium ion in an intramolecular fashion.

  • Deprotonation and Aromaticity Restoration: A final deprotonation step restores the aromaticity of the ring system, yielding the cyclized 1-indanone product.[1]

Visualizing the Reaction Mechanism

reaction_mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product start Methyl 3-(4-methoxycarbonylphenyl)propanoate acylium Acylium Ion Intermediate start->acylium  + Acid Catalyst  (e.g., PPA, AlCl₃) attack Intramolecular Electrophilic Attack acylium->attack deprotonation Deprotonation attack->deprotonation product Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate deprotonation->product  Aromaticity  Restored

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Workflow Overview

A successful synthesis relies on a structured and logical experimental process, from preparation to purification.

experimental_workflow prep Preparation of Starting Material setup Reaction Setup (Dry Glassware, Inert Atmosphere) prep->setup reaction Intramolecular Friedel-Crafts Acylation setup->reaction quench Reaction Quenching reaction->quench extraction Workup and Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the synthesis.

Detailed Synthesis Protocol

This protocol outlines the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate via an intramolecular Friedel-Crafts acylation.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-(4-methoxyphenyl)propanoate15823-04-8C₁₁H₁₄O₃194.23
Polyphosphoric acid (PPA)8017-16-1Hn+2PnO3n+1Variable
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
Saturated sodium bicarbonate solution144-55-8NaHCO₃84.01
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37
Ethyl acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer and Mass spectrometer for product analysis

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid (PPA) (10 equivalents). Begin stirring the PPA and heat to 80-90°C.

  • Addition of Starting Material: Slowly add methyl 3-(4-methoxyphenyl)propanoate (1 equivalent) to the heated PPA with vigorous stirring. Note: The addition should be done carefully to control any exotherm.

  • Reaction Monitoring: Maintain the reaction mixture at 80-90°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring.

  • Workup and Extraction:

    • Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₁₁H₁₀O₃ with a molecular weight of 190.19 g/mol .[5][6]

Application Notes and Scientific Insights

Choice of Catalyst and Reaction Conditions

The selection of the acid catalyst is a critical parameter in Friedel-Crafts acylation. While strong Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts because they complex with both the starting material and the product.[7] Polyphosphoric acid (PPA) is a widely used alternative that serves as both a catalyst and a solvent, often leading to cleaner reactions and simpler workups.[8] Other superacids like triflic acid have also been employed to promote efficient cyclization.[9]

The reaction temperature is another crucial factor. Higher temperatures can accelerate the reaction but may also lead to side product formation. Therefore, careful temperature control and monitoring are essential for optimal results.

Alternative Synthetic Routes

While intramolecular Friedel-Crafts acylation is the most common method, other approaches to synthesize 1-indanones exist. These include:

  • Nazarov Cyclization: This involves the acid-catalyzed cyclization of divinyl ketones.[3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in Friedel-Crafts acylations.[2][3]

  • Transition Metal-Catalyzed Carbonylative Cyclization: This method utilizes transition metal complexes to catalyze the cyclization of appropriate substrates.[3]

Importance in Drug Development

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes derivatives of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate valuable starting points for the discovery of new drugs. For instance, the famous Alzheimer's drug, Donepezil, contains an indanone moiety.[2]

Conclusion

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate via intramolecular Friedel-Crafts acylation is a robust and well-established method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The insights and detailed protocol provided in this document are intended to serve as a practical guide for scientists in the field.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
  • Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(9), 1174. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. Tetrahedron Letters, 55(24), 3551-3555.
  • Kieć-Kononowicz, K., & Karczmarzyk, Z. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(11), 2927. Retrieved from [Link]

  • ChemicalBook. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis.
  • Fillion, E., et al. (2011). Synthesis of 2-Substituted 1-Indanones via Intramolecular Friedel-Crafts Acylation of Enolizable Benzyl Meldrum's Acid Derivatives. Organic Syntheses, 88, 243-256.
  • Li, Y., et al. (2020). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 5(4), 785-790. Retrieved from [Link]

  • House, H. O., et al. (1958). The Synthesis of Derivatives of 1-Indanone and Indenone. Journal of the American Chemical Society, 80(24), 6360-6366. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Indanone-5-carboxylic acid.
  • Barbosa, S. L., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 56(36), 5146-5149. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Kotha, S., & Misra, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry, 18, 1584-1623. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • G. A. Morales, et al. (2012). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 17(9), 11139-11154. Retrieved from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]

  • ResearchGate. (n.d.). P 2 O 5 -Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.4]nonane-1,6-Diones. Retrieved from [Link]

Sources

Application

"Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" as a glutamate receptor antagonist assay

Application Note & Protocol Topic: High-Throughput Screening and Pharmacological Characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a Putative Glutamate Receptor Antagonist Audience: Researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening and Pharmacological Characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a Putative Glutamate Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract

Glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtypes, are critical mediators of excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making them prime targets for therapeutic intervention. This document outlines a comprehensive protocol for the initial evaluation of a novel small molecule, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, as a potential glutamate receptor antagonist. While this compound is known as a synthetic intermediate, its activity at glutamate receptors has not been characterized. This application note provides a robust, validated workflow using a high-throughput, fluorescence-based calcium influx assay in a recombinant cell line. The described methodology enables the determination of the compound's potency (IC₅₀) and provides a foundational framework for further mechanistic and electrophysiological studies.

Introduction: The Rationale for Investigating Novel Glutamate Receptor Modulators

The ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that are fundamental to synaptic plasticity, learning, and memory. Over-activation of these receptors leads to excessive calcium (Ca²⁺) influx, initiating a cascade of cytotoxic events known as excitotoxicity, a key pathological process in many neurological conditions. Consequently, the discovery of novel antagonists for iGluRs is a significant goal in modern neuropharmacology.

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a structurally rigid molecule whose potential for interaction with the highly structured ligand-binding domains of iGluRs has not been previously explored. This protocol provides the necessary steps to perform an initial, yet critical, screening to ascertain if this compound exhibits any antagonistic activity at a specific glutamate receptor subtype. We will focus on the GluN1/GluN2A subtype of the NMDA receptor, which is widely expressed in the brain and implicated in both physiological and pathological processes.

The chosen assay is a fluorometric intracellular Ca²⁺ assay. This method is preferred for primary screening due to its high-throughput nature, sensitivity, and direct functional readout of ion channel activity. A positive result, or "hit," from this assay would provide the first evidence of bioactivity for this compound at glutamate receptors, justifying progression to more complex, lower-throughput validation, such as patch-clamp electrophysiology.

Glutamate Receptor Signaling Pathway

Glutamate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds Test_Compound Test Compound (Antagonist?) Test_Compound->NMDA_Receptor Blocks? Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Activates Cellular_Response Cellular Response (Excitotoxicity) Signaling_Cascade->Cellular_Response Leads to

Caption: NMDA receptor activation by glutamate and glycine, and potential antagonism.

Materials and Reagents

Cell Line
  • HEK293-hGluN1/hGluN2A Recombinant Cell Line: A stable human embryonic kidney (HEK293) cell line co-expressing the human GluN1 and GluN2A subunits of the NMDA receptor.

    • Rationale: HEK293 cells provide a low-background system, as they do not endogenously express significant levels of glutamate receptors. Stable expression of a defined subunit composition (GluN1/GluN2A) ensures a consistent and reproducible pharmacological profile.

Key Reagents
  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: (Hereafter "Test Compound").

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.

  • L-Glutamate: (Agonist).

  • Glycine: (Co-agonist).

  • MK-801 (Dizocilpine): (Positive Control, non-competitive antagonist).

  • Fluo-4 AM Calcium Indicator: A fluorescent dye for measuring intracellular calcium.

  • Pluronic F-127: A non-ionic surfactant to aid in dye loading.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.

Buffers and Media
  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418, Puromycin) to maintain receptor expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) modified to be Mg²⁺-free, supplemented with 20 mM HEPES, 2.5 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Rationale for Mg²⁺-free: NMDA receptors are subject to a voltage-dependent block by magnesium ions at resting membrane potential.[1][2] Removing Mg²⁺ from the extracellular solution is a standard practice in in-vitro assays to allow for receptor activation and ion influx upon agonist binding without the need for cellular depolarization.[3]

Equipment
  • Fluorometric Imaging Plate Reader (FLIPR), or a fluorescence microplate reader with automated liquid handling.

  • Sterile 96-well, black-walled, clear-bottom microplates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for dose-response analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution Seed_Cells 1. Seed HEK-hGluN1/N2A cells in 96-well plate Load_Dye 2. Load cells with Fluo-4 AM calcium dye Seed_Cells->Load_Dye Prepare_Plates 3. Prepare Compound Plate (Test Compound, Controls) FLIPR_Run 4. Perform FLIPR Assay: - Baseline Reading - Compound Addition - Agonist Addition - Signal Measurement Load_Dye->FLIPR_Run Prepare_Plates->FLIPR_Run Add to cells during run Data_Analysis 5. Data Analysis (IC₅₀ Calculation) FLIPR_Run->Data_Analysis

Caption: High-level workflow for the calcium influx screening assay.

Step 1: Cell Plating (Day 1)
  • Harvest logarithmically growing HEK-hGluN1/hGluN2A cells using standard trypsinization methods.

  • Resuspend cells in fresh, pre-warmed Culture Medium and perform a cell count.

  • Adjust cell density to 2.5 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate (yielding 25,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and formation of a monolayer.

Step 2: Compound Plate Preparation (Day 2)
  • Test Compound Stock: Prepare a 10 mM stock solution of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in 100% DMSO.

    • Rationale: DMSO is a standard solvent for solubilizing hydrophobic small molecules for in-vitro screening. A high-concentration stock minimizes the final DMSO concentration in the assay, which should be kept below 0.5% to avoid cellular toxicity.

  • Serial Dilutions: Perform serial dilutions of the Test Compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 0.1 µM).

  • Control Stocks: Prepare 10 mM stock solutions of the positive control (MK-801) and any other relevant controls in DMSO.

  • Intermediate Dilution: Dilute the DMSO stock solutions 100-fold into Mg²⁺-free Assay Buffer. This will be your "Compound Plate" and results in a 2X final concentration.

Step 3: Calcium Dye Loading (Day 2)
  • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127, then diluting into the Mg²⁺-free Assay Buffer to a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Add Probenecid to a final concentration of 2.5 mM.

  • Aspirate the culture medium from the cell plate.

  • Gently wash the cell monolayer once with 100 µL of Mg²⁺-free Assay Buffer.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

Step 4: FLIPR Assay Execution (Day 2)
  • Prepare the Agonist Plate containing a solution of L-Glutamate and Glycine in Mg²⁺-free Assay Buffer. The final concentration in the well should be the EC₈₀ (the concentration that elicits 80% of the maximal response), which must be predetermined for the cell line (e.g., 10 µM Glutamate / 1 µM Glycine).

  • Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.

  • Program the FLIPR sequence: a. Baseline Reading: Record basal fluorescence for 10-20 seconds. b. Compound Addition: Transfer 100 µL from the Compound Plate to the cell plate. c. Incubation: Incubate for 5-15 minutes while continuing to read fluorescence. This step measures any direct effect of the compound and allows it to bind to the receptor. d. Agonist Addition: Transfer 25 µL from the Agonist Plate to the cell plate. e. Signal Measurement: Record the peak fluorescence response for 2-3 minutes following agonist addition.

Data Analysis and Interpretation

Data Normalization
  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data as a percentage of the positive control response:

    • 0% Activity (No Inhibition): Average ΔF from wells treated with DMSO vehicle only.

    • 100% Inhibition: Average ΔF from wells treated with a saturating concentration of MK-801.

    • Normalized Response (%) = 100 * (1 - [ΔF_Compound - ΔF_MK801] / [ΔF_DMSO - ΔF_MK801])

Dose-Response Analysis
  • Plot the normalized response (%) against the logarithm of the Test Compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R).

  • From the curve fit, determine the IC₅₀ (half-maximal inhibitory concentration) . This value represents the concentration of the Test Compound required to inhibit 50% of the glutamate-induced calcium influx.

Data Presentation

Table 1: Hypothetical Pharmacological Data Summary

Compound IC₅₀ (µM) Hill Slope Max Inhibition (%)
Test Compound 12.5 1.1 98%

| MK-801 (Control) | 0.15 | 1.0 | 100% |

Interpretation of Results
  • An IC₅₀ value in the low micromolar to nanomolar range suggests that Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a potent inhibitor of the GluN1/GluN2A receptor.

  • A Hill slope close to 1.0 suggests a competitive binding interaction at a single site.

  • A maximal inhibition approaching 100% indicates that the compound can fully block the receptor's activity at saturating concentrations.

  • Next Steps: A confirmed "hit" from this primary screen warrants further investigation through orthogonal assays. Electrophysiological studies (e.g., patch-clamp) would be essential to confirm the mechanism of antagonism (e.g., competitive, non-competitive, or uncompetitive channel block) and to assess its effects on native receptors in neurons.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, uneven dye loading, edge effects.Ensure thorough cell mixing before plating. Use an automated dispenser for dye/reagent addition. Avoid using the outer wells of the plate.
Low Signal-to-Background Ratio Low receptor expression, poor dye loading, inactive agonist.Verify cell line expression via Western Blot or qPCR. Optimize dye loading time and concentration. Prepare fresh agonist solutions.
No Inhibition by Test Compound Compound is inactive, insoluble, or degraded.Verify compound solubility in assay buffer. Test a wider concentration range. Check compound purity and stability.
Apparent Agonist Activity Compound is a partial agonist or allosteric modulator.Run the assay in the absence of glutamate to check for direct activation of calcium influx by the test compound.

References

  • Wikipedia Contributors. (2024). NMDA receptor. Wikipedia. [Link]

  • Hansen, K. B., Yi, F., Percy, A. J., et al. (2018). Subunit-selective allosteric inhibition of NMDA receptors. Cell, 175(4), 1147-1159.e15. [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in Anti-inflammatory Drug Development

Introduction: The Therapeutic Potential of the Indanone Scaffold in Inflammation The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indanone Scaffold in Inflammation

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] Derivatives of 1-indanone have demonstrated significant potential as antiviral, antibacterial, anticancer, and neuroprotective agents.[2] Of particular interest to drug developers is the consistent emergence of indanone derivatives as potent anti-inflammatory agents.[2][3] These compounds have been shown to modulate key pathways in the inflammatory cascade, offering promising avenues for the development of novel therapeutics for a range of inflammatory conditions, from acute lung injury to chronic inflammatory diseases.[3][4]

The inflammatory response, while a crucial component of the innate immune system, can lead to significant tissue damage and contribute to the pathogenesis of numerous diseases when dysregulated. Key mediators of inflammation include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes.[6]

This document provides a comprehensive guide for researchers to evaluate the anti-inflammatory potential of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate . While direct anti-inflammatory data for this specific molecule is not extensively published, its structural similarity to other biologically active indanone derivatives provides a strong rationale for its investigation. For instance, various indanone derivatives have been identified as selective COX-2 inhibitors, and others have been shown to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting the NF-κB signaling pathway.[6][7]

These application notes will detail robust and validated protocols for a tiered screening approach, starting with in vitro enzymatic and cell-based assays to elucidate the mechanism of action, followed by a well-established in vivo model of acute inflammation.

Tier 1: In Vitro Mechanistic Evaluation

The initial phase of screening aims to determine if Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate can inhibit key targets in the inflammatory pathway.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which exist as two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[8] Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. This assay will determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound Stock Plate_Setup Plate Setup (Compound, Enzyme, Buffer) Test_Compound->Plate_Setup Enzyme_Prep COX-1/COX-2 Enzyme Prep Enzyme_Prep->Plate_Setup Reagent_Prep Assay Reagents Prep Reagent_Prep->Plate_Setup Incubation Pre-incubation Plate_Setup->Incubation Reaction_Start Add Arachidonic Acid Incubation->Reaction_Start Measurement Measure Signal (Colorimetric/Fluorometric) Reaction_Start->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Values Inhibition_Calc->IC50_Calc Selectivity_Index Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) IC50_Calc->Selectivity_Index

Caption: Workflow for in vitro COX inhibition assay.

Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Cayman Chemical Cat. No. 701050).

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Arachidonic Acid (substrate)

    • Potassium Hydroxide

    • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • 96-well microplate

    • Plate reader capable of measuring absorbance at 590 nm

    • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (test compound)

    • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the assay buffer, heme, and enzymes. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Plate Setup:

      • Background wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

      • 100% Initial Activity wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the appropriate enzyme (COX-1 or COX-2).

      • Inhibitor wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the appropriate enzyme, and 10 µl of the test compound at various concentrations.

    • Incubation: Incubate the plate for 5 minutes at 25 °C.

    • Reaction Initiation: Add 10 µl of arachidonic acid solution to all wells to initiate the reaction.

    • Signal Development: Add 10 µl of the colorimetric substrate solution.

    • Measurement: Shake the plate for a few seconds and measure the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100

    • Plot the percent inhibition versus the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the COX-2 selectivity index = IC50 (COX-1) / IC50 (COX-2).

Expected Outcome: This assay will provide the IC50 values for the test compound against both COX isoforms, allowing for the determination of its potency and selectivity.

Inhibition of Pro-inflammatory Mediators in Macrophages

Rationale: Macrophages are key players in the inflammatory response. When activated by stimuli like bacterial lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and interleukins (e.g., IL-6, IL-1β).[5][9] The RAW 264.7 murine macrophage cell line is a widely used model to screen for anti-inflammatory compounds that can suppress the production of these mediators.[10]

Experimental Workflow:

cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture RAW 264.7 Cells Seed_Plate Seed Cells in 96-well Plates Culture_Cells->Seed_Plate Incubate_Overnight Incubate Overnight Seed_Plate->Incubate_Overnight Pretreat Pre-treat with Test Compound Incubate_Overnight->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h Incubate for 24h Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant NO_Assay Nitric Oxide Assay (Griess Reagent) Collect_Supernatant->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->Cytokine_Assay

Caption: Workflow for cell-based anti-inflammatory assay.

Protocol: Measurement of NO and Cytokine Production

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (test compound)

    • Positive control (e.g., Dexamethasone)

    • Griess Reagent for NO determination

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[11]

    • Treatment:

      • Remove the old media.

      • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

      • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[9]

      • Include untreated control, LPS-only control, and positive control groups.

    • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

    • Nitric Oxide (NO) Assay:

      • Mix an equal volume of supernatant with Griess Reagent.

      • Incubate for 15 minutes at room temperature.

      • Measure the absorbance at 540 nm.

      • Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine ELISA:

      • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10]

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-only control.

    • Determine the IC50 values for the inhibition of each mediator.

Expected Outcome: This experiment will reveal if the test compound can suppress the production of key pro-inflammatory mediators in activated macrophages.

Investigation of the NF-κB Signaling Pathway

Rationale: Since the NF-κB pathway is a central regulator of inflammation, it is a key target for anti-inflammatory drugs.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[12] Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate gene transcription.[12] This assay will determine if the test compound inhibits NF-κB activation by examining the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

Protocol: Western Blot Analysis of NF-κB Activation

  • Materials:

    • RAW 264.7 cells cultured in 6-well plates

    • LPS, test compound, and controls as described above

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Nuclear and cytoplasmic extraction kits

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • Western blotting equipment

    • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Treat RAW 264.7 cells in 6-well plates with the test compound and/or LPS for appropriate time points (e.g., 30-60 minutes for IκBα phosphorylation/degradation, 1-2 hours for p65 translocation).

    • Protein Extraction:

      • For IκBα analysis, lyse the whole cells.

      • For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies overnight at 4 °C.

      • Wash and incubate with HRP-conjugated secondary antibodies.

      • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

    • Normalize the levels of nuclear and cytoplasmic proteins to their respective loading controls (Lamin B1 for nuclear, β-actin for cytoplasmic).

    • Compare the protein levels in treated groups to the LPS-only control.

Expected Outcome: A decrease in IκBα phosphorylation and degradation, and a reduction in the nuclear translocation of p65 in the presence of the test compound would suggest that its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.

Tier 2: In Vivo Evaluation of Acute Anti-inflammatory Activity

Following promising in vitro results, the next step is to evaluate the efficacy of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in a living organism.

Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening acute anti-inflammatory activity.[13][14] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins.[15] Inhibition of the edema is indicative of anti-inflammatory efficacy.

Experimental Workflow:

cluster_prep Pre-Experiment cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation Animal_Acclimatization->Group_Allocation Baseline_Measurement Baseline Paw Volume Measurement Group_Allocation->Baseline_Measurement Dosing Administer Test Compound / Vehicle / Positive Control Baseline_Measurement->Dosing Carrageenan_Injection Inject Carrageenan into Paw Dosing->Carrageenan_Injection Measure_Edema Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Measure_Edema Calculate_Edema Calculate Paw Edema Volume Measure_Edema->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

Caption: Workflow for carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema

  • Materials:

    • Male Wistar or Sprague-Dawley rats (180-220 g)

    • Lambda Carrageenan (1% w/v in sterile saline)

    • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (test compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Plebysmometer or digital calipers

  • Procedure:

    • Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into groups (e.g., vehicle control, positive control, and test compound groups at different doses).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Dosing: Administer the test compound, vehicle, or positive control orally or intraperitoneally.

    • Induction of Edema: After a set time (e.g., 60 minutes after oral dosing), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15][16]

    • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Expected Outcome: A statistically significant reduction in paw edema in the groups treated with Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate compared to the vehicle control group will confirm its in vivo anti-inflammatory activity.

Data Summary and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in tables.

Table 1: In Vitro Anti-inflammatory Activity of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

AssayParameterTest CompoundPositive Control
COX Inhibition IC50 (µM) - COX-1SC-560:
IC50 (µM) - COX-2Celecoxib:
Selectivity Index
Macrophage Assay IC50 (µM) - NO InhibitionDexamethasone:
IC50 (µM) - TNF-α InhibitionDexamethasone:
IC50 (µM) - IL-6 InhibitionDexamethasone:

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
Vehicle Control -00
Positive Control (e.g., 10)
Test Compound Dose 1
Dose 2
Dose 3

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial evaluation of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a potential anti-inflammatory agent. Positive results from these studies, particularly potent and selective COX-2 inhibition or significant suppression of the NF-κB pathway, coupled with in vivo efficacy, would warrant further investigation. Subsequent studies could explore its effects in chronic inflammation models, delve deeper into its molecular targets, and assess its pharmacokinetic and toxicological profiles. The indanone scaffold continues to be a rich source of therapeutic innovation, and a systematic evaluation of novel derivatives like the one described herein is a critical step in the development of the next generation of anti-inflammatory drugs.

References

  • Chan, C. C., et al. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(16), 2949-2957. Available at: [Link]

  • Li, W., et al. (2018). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 157, 113-124. Available at: [Link]

  • Serafin, K., & Wozniak, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-73. Available at: [Link]

  • Wang, D., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Wang, D., et al. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic Chemistry, 107, 104593. Available at: [Link]

  • Loram, L. C., et al. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 49(1), 5.24.1-5.24.14. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-143. Available at: [Link]

  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Scientific Reports. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9624. Available at: [Link]

  • Chau, T. T., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Magazine, 8(30), 108-114. Available at: [Link]

  • Kamal, A., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(21), 12531-12555. Available at: [Link]

  • Kumar, S., et al. (2021). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 18(1), 89-101. Available at: [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced inflammation impediment in rats. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]

  • ResearchGate. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Retrieved from [Link]

  • ResearchGate. (2023). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. Retrieved from [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. Helvetica Chimica Acta. Available at: [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways. Molecules, 27(19), 6598. Available at: [Link]

  • Oxford Academic. (2024). Akkermansia muciniphila attenuates sepsis-induced immunosuppression by shaping endotoxin-tolerant macrophage phenotypes. Pathogens and Disease, 82(1). Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway for the formation of pterostilbene indanone... Retrieved from [Link]

  • MDPI. (2020). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Molecules, 25(11), 2645. Available at: [Link]

  • Li, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Tropical Journal of Pharmaceutical Research, 13(10), 1647-1652. Available at: [Link]

  • Tan, J. B. L., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 5871803. Available at: [Link]

  • Scientific Reports. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9624. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB... Retrieved from [Link]

Sources

Application

Application Notes and Protocols for "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" in Organic Semiconductor Synthesis

Introduction: The Strategic Importance of Indanone Scaffolds in Modern Organic Electronics The field of organic electronics, particularly in the domain of organic photovoltaics (OPVs), has seen a paradigm shift with the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indanone Scaffolds in Modern Organic Electronics

The field of organic electronics, particularly in the domain of organic photovoltaics (OPVs), has seen a paradigm shift with the advent of non-fullerene acceptors (NFAs). These materials offer significant advantages over traditional fullerene derivatives, including tunable energy levels, broad and strong light absorption, and enhanced stability. A key structural motif that has propelled the performance of leading NFAs is the indanone-based terminal group. These electron-withdrawing end-caps are pivotal in tailoring the electronic properties and morphology of the bulk heterojunction active layer.

This document provides a comprehensive guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate , a versatile building block for the synthesis of advanced NFA materials. We will detail a robust synthetic protocol for this key intermediate and demonstrate its application in the construction of a high-performance organic semiconductor, providing field-proven insights into the causality behind the experimental choices.

Physicochemical Properties of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

A thorough understanding of the material's properties is essential for its effective application.

PropertyValueSource
CAS Number 68634-02-6[1][2]
Molecular Formula C₁₁H₁₀O₃[1][2]
Molecular Weight 190.19 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in common organic solvents (DCM, Chloroform, THF)Inferred from structure
Purity >98% (typical for synthetic applications)N/A

Synthesis Protocol: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

The synthesis of the target molecule is achieved via an intramolecular Friedel-Crafts acylation, a robust and widely-used method for forming the indanone core.[3][4] The causality behind this choice lies in its efficiency for creating the 5-membered ring fused to the aromatic system.

Diagram of Synthetic Workflow

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Intramolecular Friedel-Crafts Acylation start Commercially Available 3-[4-(methoxycarbonyl)phenyl]propanoic acid acyl_chloride Acyl Chloride Formation (SOCl₂, reflux) start->acyl_chloride cyclization Cyclization (AlCl₃, DCM, 0°C to rt) acyl_chloride->cyclization workup Aqueous Workup (HCl, H₂O) cyclization->workup purification Purification (Column Chromatography) workup->purification product Final Product: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate purification->product

Caption: Workflow for the synthesis of the target molecule.

Step-by-Step Protocol

PART 1: Preparation of 3-(4-(methoxycarbonyl)phenyl)propanoyl chloride

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-[4-(methoxycarbonyl)phenyl]propanoic acid (10.4 g, 50 mmol).[5]

  • Reagent Addition: Add thionyl chloride (11 mL, 150 mmol) to the flask.

  • Reaction: Heat the mixture to reflux and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

PART 2: Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: In a 500 mL three-necked flask under an inert nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (7.3 g, 55 mmol) in 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude acyl chloride from the previous step in 50 mL of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture into 150 g of crushed ice containing 20 mL of concentrated HCl. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a solid.

Application in Organic Semiconductor Synthesis

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is an ideal precursor for the synthesis of electron-accepting end-capping groups for high-performance NFAs. The indanone moiety, particularly when further functionalized, acts as a potent electron-withdrawing group, which is crucial for lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the final semiconductor.[6][7] This tuning of the LUMO level is essential for achieving efficient charge separation at the donor-acceptor interface in an organic solar cell.

Here, we propose its use in synthesizing a novel NFA, termed "GEM-ITIC," analogous to the highly successful ITIC family of acceptors.[8]

Diagram of NFA Synthesis and Structure

G cluster_0 NFA Synthesis via Knoevenagel Condensation cluster_1 Molecular Structure of GEM-ITIC building_block Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate end_cap Functionalized End-Cap building_block->end_cap + Malononitrile (Pyridine, Acetic Acid) malononitrile Malononitrile nfa Final NFA: GEM-ITIC end_cap->nfa Knoevenagel Condensation core Donor Core (e.g., Indacenodithiophene derivative) core->nfa structure End-Cap --- Donor Core --- End-Cap

Caption: Synthesis and structure of the proposed "GEM-ITIC" NFA.

Protocol for "GEM-ITIC" Synthesis

This protocol describes the final step in the synthesis of the NFA, where the indanone-based end-capping group is attached to a representative donor core via a Knoevenagel condensation reaction.[9]

PART 1: Synthesis of the Functionalized End-Cap

  • Reaction Setup: In a 100 mL flask, dissolve Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (1.90 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in 30 mL of pyridine.

  • Catalysis: Add a few drops of acetic acid as a catalyst.

  • Reaction: Heat the mixture to 80°C and stir for 4 hours.

  • Isolation: After cooling, pour the reaction mixture into water. The precipitated solid is collected by filtration, washed with water and a small amount of cold ethanol, and then dried to yield the functionalized end-capping group.

PART 2: Knoevenagel Condensation to form GEM-ITIC

  • Reaction Setup: To a 100 mL Schlenk flask, add the functionalized end-cap from the previous step (2.1 equivalents), the aldehyde-functionalized donor core (e.g., an indacenodithiophene dialdehyde derivative, 1.0 equivalent), and chloroform.

  • Catalysis: Add pyridine (5 equivalents) as a catalyst.

  • Reaction: Stir the mixture at 60°C under a nitrogen atmosphere overnight.

  • Workup: After cooling, wash the reaction mixture with 0.1 M HCl, followed by water.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate the solvent, and purify the crude product by column chromatography on silica gel. Further purification can be achieved by recrystallization to obtain the final high-purity "GEM-ITIC" NFA.

Characterization and Expected Performance

The synthesized intermediate and the final NFA should be characterized using standard analytical techniques.

TechniqueMethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate"GEM-ITIC" NFA
¹H NMR To confirm the presence of aromatic and aliphatic protons.To confirm the structure and the successful condensation.
¹³C NMR To confirm the carbon framework.To verify the carbon skeleton of the final molecule.
Mass Spec. To confirm the molecular weight (190.19 g/mol ).[1]To confirm the high molecular weight of the NFA.
FT-IR To identify characteristic carbonyl and ester stretches.To observe changes in vibrational modes upon condensation.
UV-Vis To determine the absorption spectrum and optical bandgap.To analyze the absorption profile, crucial for photovoltaic performance.
CV N/ATo determine the HOMO and LUMO energy levels.

The resulting "GEM-ITIC" is expected to exhibit strong absorption in the visible and near-infrared regions, with a LUMO energy level suitable for efficient electron injection from common polymer donors like PTB7-Th or J-series polymers. The methyl ester group on the indanone moiety provides a site for further functionalization, allowing for fine-tuning of solubility and morphology in the active layer of an organic solar cell.

Conclusion

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a strategically important building block in the synthesis of next-generation organic semiconductors. The protocols detailed herein provide a reliable and scalable route to this key intermediate and demonstrate its utility in constructing high-performance non-fullerene acceptors. The ability to precisely engineer the electronic properties of organic semiconductors through such building blocks is fundamental to advancing the efficiency and commercial viability of organic electronic devices.

References

  • BenchChem. (2025).
  • Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1523.
  • Wikipedia.
  • Materials for Energy.
  • PubChem. Methyl 3-(4-formylphenyl)
  • Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • SynPep. 3-[4-(Methoxycarbonyl)phenyl]propanoic acid.
  • CymitQuimica. 3-[4-(Methoxycarbonyl)phenyl]propanoic acid.
  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
  • UNIFAP. Current Microwave Chemistry.
  • Fluorochem. Methyl 3-(3-formyl-4-hydroxyphenyl)
  • Biosynth. 3-[4-(methoxycarbonyl)phenyl]propanoic acid.
  • MDPI. (2022). Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors.
  • ResearchGate. (2019).
  • RSC Publishing. (2018). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant.
  • PubChem.
  • RJPT. (2018).
  • ResearchGate. Selected electron‐donating and electron‐withdrawing groups with....
  • YouTube. (2018). 30.
  • Biosynth.

Sources

Method

Application Notes and Protocols: Nucleophilic Reactions with Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The indanone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its rigid framework and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutic agents, particularly in the field of neurodegenerative disorders like Alzheimer's disease.[1][4] Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS: 68634-02-6) is a key intermediate that possesses multiple reactive sites, allowing for diverse chemical modifications.[5]

This guide provides a detailed analysis of the reactivity of this compound towards various nucleophiles. It offers field-proven, step-by-step protocols for key transformations, explains the causality behind experimental choices, and includes methods for product validation, empowering researchers to leverage this versatile building block in their synthetic campaigns.

Structural Analysis of Reactivity

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate features three primary sites for nucleophilic interaction: the electrophilic ketone at C1, the electrophilic ester carbonyl on the aromatic ring, and the acidic α-protons at C2. The relative reactivity of these sites dictates the outcome of a given reaction.

  • C1 Ketone: This is the most electrophilic carbonyl group and the primary target for strong, hard nucleophiles such as hydrides and organometallics.

  • C5 Ester: The ester carbonyl is less reactive than the ketone. Reactions at this site, such as hydrolysis or amidation, typically require specific conditions or catalysts to proceed without affecting the ketone.

  • C2 α-Protons: The protons on the carbon adjacent to the ketone are acidic and can be removed by a base to form a nucleophilic enolate, or react with secondary amines to form an enamine, enabling C-C bond formation at the α-position.

Diagram 1: Key reactive sites for nucleophilic attack.

Section 1: Reactions at the C1 Ketone Carbonyl

The ketone at the C1 position is the most accessible site for nucleophilic addition. The following protocols detail two fundamental transformations: chemoselective reduction to a secondary alcohol and carbon-carbon bond formation using a Grignard reagent.

Protocol 1.1: Chemoselective Reduction with Sodium Borohydride

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. Its lower reactivity compared to reagents like lithium aluminum hydride (LiAlH₄) allows for the efficient reduction of ketones to alcohols while leaving less reactive functional groups, such as esters, intact.[6][7][8] This chemoselectivity is crucial for preserving the methyl ester group at the C5 position. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

G start Dissolve Substrate in Methanol cool Cool to 0°C (Ice Bath) start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at 0°C to RT (Monitor by TLC) add_nabh4->react quench Quench with Saturated NH₄Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Characterize Product: Methyl 1-hydroxy-2,3-dihydro- 1H-indene-5-carboxylate purify->end

Diagram 2: Experimental workflow for ketone reduction.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup (Quenching): Cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired alcohol.

ParameterConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Chemoselectively reduces ketone over the ester. Safer and easier to handle than LiAlH₄.[7]
Solvent Methanol / EthanolProtic solvent stabilizes the borohydride and protonates the intermediate alkoxide.
Temperature 0°C to Room Temp.Initial cooling controls the exothermicity of the hydride addition.
Quenching Agent Saturated aq. NH₄ClA mild acid source to neutralize the reaction and destroy excess hydride without hydrolyzing the ester.
Typical Yield 85-95%High efficiency is expected for this type of selective reduction.
Protocol 1.2: Grignard Reaction for C-C Bond Formation

Principle: Grignard reagents (R-MgX) are potent carbon nucleophiles that readily attack the electrophilic ketone carbonyl.[9] This reaction is a cornerstone of organic synthesis for creating new carbon-carbon bonds, transforming the ketone into a tertiary alcohol. The entire procedure must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be instantly destroyed by protic sources like water.

Step-by-Step Methodology:

  • Preparation: Assemble an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon). Add a solution of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, solution in THF) dropwise via a syringe while maintaining the internal temperature below 10°C. Causality Note: Dropwise addition to a cooled solution prevents runaway reactions and minimizes side products.

  • Reaction: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.

  • Workup (Quenching): Cool the reaction to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting tertiary alcohol by column chromatography.

Section 2: Reactions Involving the α-Carbon

The acidity of the protons at the C2 position allows for the formation of enolates or enamines, which are powerful nucleophilic intermediates for forming new bonds at this position.

Protocol 2.1: Enamine Formation with a Secondary Amine

Principle: Ketones react with secondary amines (e.g., pyrrolidine, morpholine) under mild acid catalysis to form an enamine.[10] The reaction proceeds via an iminium ion intermediate. Removal of water is necessary to drive the equilibrium towards the enamine product, which is typically accomplished using a Dean-Stark apparatus. The resulting enamine is a soft nucleophile, ideal for subsequent reactions like alkylation or Michael additions.

G cluster_0 Mechanism Ketone Ketone O C Protonation Protonation of Carbonyl Ketone->Protonation + H⁺ Amine R₂NH Addition Nucleophilic Attack by Amine Protonation->Addition + R₂NH Carbinolamine Carbinolamine Intermediate Addition->Carbinolamine Iminium Iminium Ion C=N⁺R₂ Carbinolamine->Iminium - H₂O Deprotonation Deprotonation of α-Proton Iminium->Deprotonation Enamine Enamine Product Deprotonation->Enamine - H⁺

Diagram 3: Simplified mechanism of enamine formation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask fitted with a Dean-Stark trap and condenser, add the indanone substrate (1.0 eq), a secondary amine (e.g., pyrrolidine, 1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude enamine is often used directly in the next step without extensive purification, as it can be sensitive to hydrolysis.

Section 3: Product Characterization

Validation of the reaction outcome is essential. A combination of spectroscopic methods should be employed to confirm the structure of the purified products.

Analysis MethodStarting Material (Ketone)Product (Alcohol from Protocol 1.1)
IR Spectroscopy Strong C=O stretch at ~1710 cm⁻¹Disappearance of ketone C=O. Appearance of broad O-H stretch at ~3200-3500 cm⁻¹.
¹H NMR Methylene protons (C2, C3) appear as distinct multiplets.Appearance of a new peak for the C1-H proton (methine), typically around 5.0-5.5 ppm. Appearance of a broad singlet for the O-H proton (can be exchanged with D₂O).
¹³C NMR Ketone carbonyl carbon signal at ~200 ppm.Disappearance of the ketone signal. Appearance of a C-OH signal around 70-80 ppm.
Mass Spec (ESI+) [M+H]⁺ = 191.07[M+H]⁺ = 193.08

Conclusion

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a highly valuable synthetic intermediate due to its well-defined and predictable reactivity. The protocols outlined in this guide demonstrate how to selectively target the ketone and α-carbon positions to generate a variety of derivatives. These transformations—including reduction to alcohols, carbon-carbon bond formation, and synthesis of enamine intermediates—open the door to a wide array of more complex molecules for application in drug discovery and materials science. By understanding the principles behind each reaction, researchers can confidently adapt and apply these methods to achieve their synthetic goals.

References

  • Title: Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders Source: ScienceDirect URL: [Link]

  • Title: Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant Source: Royal Society of Chemistry URL: [Link]

  • Title: Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease Source: PubMed URL: [Link]

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Source: PubChem URL: [Link]

  • Title: Annulations involving 1-indanones to access fused- and spiro frameworks Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives Source: ResearchGate URL: [Link]

  • Title: methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Source: PubChem URL: [Link]

  • Title: Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3) Source: PubChemLite URL: [Link]

  • Title: Sodium borohydride reduction of aromatic carboxylic acids via methyl esters Source: ResearchGate URL: [Link]

  • Title: Sodium borohydride reduction of aromatic carboxylic acids via methyl esters Source: Indian Academy of Sciences URL: [Link]

  • Title: Sodium borohydride, Sodium tetrahydroborate Source: Organic Chemistry Portal URL: [Link]

  • Title: Enamines – formation, properties, reactions, and mechanisms Source: Master Organic Chemistry URL: [Link]

Sources

Application

Application Note & Protocols: Derivatization of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate for Biological Screening

Abstract The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a versatile starting material for generating a library of novel compounds for biological screening. We present detailed, field-proven protocols for key chemical modifications and subsequent high-throughput screening assays. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.

Introduction: The Rationale for Derivatization

The therapeutic potential of a core scaffold is often unlocked through systematic structural modifications. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate offers several reactive sites amenable to derivatization: the C1 ketone, the C2 methylene group, and the C5 methyl ester. By modifying these positions, we can modulate the molecule's steric, electronic, and physicochemical properties, thereby influencing its biological activity and pharmacokinetic profile. This process, known as a Structure-Activity Relationship (SAR) study, is a cornerstone of modern drug development.[4][5]

This guide will focus on three high-impact derivatization strategies:

  • Knoevenagel Condensation at C2: To introduce diverse substituents on the five-membered ring.

  • Suzuki-Miyaura Cross-Coupling at an activated C6 position: To explore the impact of aryl and heteroaryl moieties on the aromatic core (requires prior functionalization, e.g., bromination).

  • Amide Formation from the C5 Ester: To introduce a variety of functional groups and potential hydrogen bond donors/acceptors.

Following synthesis, a primary biological screening protocol using a cytotoxicity assay will be detailed to identify lead compounds for further investigation.

Synthetic Derivatization Strategies

Strategy 1: Knoevenagel Condensation for C2-Alkene Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] In our case, the ketone at C1 of the indanone scaffold will react with various active methylene compounds to yield C2-substituted indene derivatives. This reaction is valuable for introducing a diverse range of functionalities.

This protocol describes a facile and efficient method for the Knoevenagel condensation using a base catalyst.[7][8]

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 50 mL round-bottom flask, add Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (1.0 eq), the active methylene compound (1.1 eq), and ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Causality of Choices:

  • Piperidine: A mild base that effectively catalyzes the condensation without promoting significant side reactions.

  • Ethanol: A polar protic solvent that solubilizes the reactants and is suitable for reflux conditions.

  • TLC Monitoring: Essential for determining the reaction endpoint, preventing the formation of byproducts from prolonged heating.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Indanone, Active Methylene Compound, and Ethanol B Add Piperidine (Catalyst) A->B C Reflux and Monitor by TLC B->C D Cool to RT C->D E Filter Precipitate or Concentrate D->E F Purify by Recrystallization or Chromatography E->F

Caption: Knoevenagel Condensation Workflow.

Strategy 2: Suzuki-Miyaura Cross-Coupling for C6-Aryl Derivatives

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[9][10][11][12][13] To apply this to our scaffold, we must first introduce a halogen, typically bromine, at a suitable position on the aromatic ring. For this example, we will assume the synthesis of 6-bromo-methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a precursor.

This protocol provides a reliable method for the coupling of the 6-bromo-indanone derivative with various arylboronic acids.[9]

Materials:

  • 6-bromo-methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene and Water (solvent system)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a round-bottom flask, combine 6-bromo-methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water (4:1 ratio, 20 mL total).

  • Heat the reaction mixture to 90°C under an inert atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

  • Palladium(II) Acetate and Triphenylphosphine: A common and effective catalyst/ligand system for Suzuki couplings.

  • Potassium Carbonate: A base required for the transmetalation step in the catalytic cycle.

  • Toluene/Water Solvent System: A biphasic system that facilitates the reaction by dissolving both organic and inorganic reagents.

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reagents: Bromo-indanone, Boronic Acid, Pd Catalyst, Ligand, Base B Evacuate and Backfill with N₂/Ar A->B C Add Degassed Solvents (Toluene/Water) B->C D Heat to 90°C and Monitor by TLC C->D E Cool and Perform Aqueous Workup D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Strategy 3: Amide Formation via Ester Hydrolysis and Coupling

The C5 methyl ester can be converted into a carboxylic acid, which is then readily coupled with a variety of amines to form amides. This introduces a diverse array of functional groups and can significantly alter the compound's properties.

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water (solvent system)

  • Hydrochloric acid (1M HCl)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Materials:

  • 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid (from Protocol 2.3.1)

  • Amine (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) (solvent)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality of Choices:

  • EDC/HOBt: A common and efficient coupling reagent system that activates the carboxylic acid for nucleophilic attack by the amine and minimizes side reactions.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and facilitate the reaction.

  • DMF: A polar aprotic solvent that is excellent for dissolving the diverse range of reactants used in amide coupling.

Biological Screening: Cytotoxicity Assessment

After synthesizing a library of derivatives, the initial step in biological evaluation is often a broad screen for cytotoxic activity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17]

Protocol 3.1.1: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (derivatives of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Cells in 96-well Plate (Incubate 24h) B Treat Cells with Serial Dilutions of Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent (Incubate 4h) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and IC₅₀ Values F->G

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Data Presentation and Interpretation

The results of the biological screening should be tabulated to allow for easy comparison and the initial deduction of structure-activity relationships.

Table 1: Cytotoxicity of Indanone Derivatives against MCF-7 Cells

Compound IDR¹ (at C2)R² (at C6)R³ (at C5)IC₅₀ (µM)
Parent HH-COOCH₃> 100
IND-01 =C(CN)₂H-COOCH₃45.2
IND-02 =C(CN)COOEtH-COOCH₃62.8
IND-03 HPhenyl-COOCH₃25.6
IND-04 H4-Methoxyphenyl-COOCH₃15.1
IND-05 HH-CONH-benzyl88.9
IND-06 HH-CONH-morpholine> 100

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one might infer that:

  • Substitution at the C2 position with electron-withdrawing groups (IND-01, IND-02) confers moderate cytotoxicity.

  • Aryl substitution at the C6 position (IND-03, IND-04) significantly enhances cytotoxic activity, with an electron-donating group (methoxy) being particularly favorable (IND-04).

  • Conversion of the C5 ester to an amide (IND-05, IND-06) has a variable effect, with the benzylamide showing some activity.

These initial findings would guide the next round of synthesis and screening, focusing on further modifications at the C6 position.

Conclusion

This application note provides a strategic framework and detailed protocols for the derivatization of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and the subsequent biological evaluation of the synthesized library. By systematically exploring the chemical space around this privileged scaffold, researchers can efficiently identify novel compounds with therapeutic potential. The provided methodologies are robust and can be adapted to a wide range of starting materials and biological targets.

References

  • BenchChem. The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide. BenchChem.
  • Abcam. MTT assay protocol. Abcam.
  • ResearchGate. Recent developments in biological activities of indanones | Request PDF. ResearchGate.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • BenchChem. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. BenchChem.
  • PubMed. Recent developments in biological activities of indanones. PubMed.
  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
  • BroadPharm. Protocol for Cell Viability Assays. BroadPharm.
  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
  • ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
  • Bentham Science. Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science.
  • Bentham Science Publishers. Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science Publishers.
  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate.
  • International Journal of Organic Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Scientific Research Publishing.
  • International Journal of Chemical and Physical Sciences. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences.
  • ResearchGate. (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate.

Sources

Method

Application Note & Protocol: A Robust Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate via Intramolecular Friedel-Crafts Acylation

Abstract The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including those for treating neurodegenerative diseases like Alzheimer's.[1][2] This doc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including those for treating neurodegenerative diseases like Alzheimer's.[1][2] This document provides a detailed, field-proven protocol for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key building block for more complex molecular architectures. The synthesis hinges on a classical and highly effective intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[1] We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, detail the necessary characterization, and explain the scientific rationale behind critical process choices to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS 68634-02-6) is a valuable intermediate in organic synthesis and drug development.[3] Its structure combines the reactive ketone of the indanone core with a carboxylate group, offering multiple points for further functionalization.

The most reliable and atom-economical approach to constructing the 5-membered ring of the indanone system is through the intramolecular Friedel-Crafts acylation of a suitable 3-phenylpropanoic acid precursor.[4][5] This electrophilic aromatic substitution reaction involves the cyclization of a tethered acyl group onto the aromatic ring, driven by a strong acid catalyst.[1] Our strategy employs the direct cyclization of 3-(4-(methoxycarbonyl)phenyl)propanoic acid using polyphosphoric acid (PPA), which serves as both the catalyst and the reaction solvent. This method is advantageous as it avoids the often harsh and moisture-sensitive reagents required to first generate an acid chloride.[4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a well-established intramolecular Friedel-Crafts acylation mechanism. The key steps are outlined below:

  • Generation of the Electrophile: The carboxylic acid of the precursor is protonated and subsequently dehydrated by the strong acid catalyst (PPA) to form a highly electrophilic acylium ion intermediate.

  • Intramolecular Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the tethered acylium ion. This is the ring-closing step and results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is eliminated from the carbon atom where the acylium ion attached, restoring the aromaticity of the benzene ring and yielding the final 1-indanone product.[1]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Precursor 3-(4-(methoxycarbonyl)phenyl) propanoic acid Acylium_Ion Acylium Ion Intermediate Precursor->Acylium_Ion  PPA (H⁺), -H₂O Sigma_Complex Resonance-Stabilized Sigma Complex Acylium_Ion->Sigma_Complex  Nucleophilic Attack  (Ring Closure) Product Methyl 1-oxo-2,3-dihydro-1H- indene-5-carboxylate Sigma_Complex->Product  Deprotonation (-H⁺)

Caption: Mechanism of the Intramolecular Friedel-Crafts Acylation.

Materials, Reagents, and Equipment

All reagents should be of analytical grade or higher. Solvents for reaction and chromatography should be anhydrous where specified.

Reagent / Material Grade Supplier Example Purpose
3-(4-(methoxycarbonyl)phenyl)propanoic acid>97%Sigma-Aldrich, TCIStarting Material
Polyphosphoric Acid (PPA)115% P₂O₅ assaySigma-AldrichCatalyst and Solvent
Dichloromethane (DCM), Anhydrous>99.8%Fisher ScientificExtraction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction & Chromatography Mobile Phase
HexanesACS GradeVWRChromatography Mobile Phase
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab Prepared-Neutralization/Quench
Brine (Saturated NaCl Solution)Lab Prepared-Washing/Drying Agent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying Agent
Silica Gel60 Å, 230-400 meshSorbent TechnologiesStationary Phase for Chromatography
Equipment Specification Purpose
Round-bottom flask (100 mL)BorosilicateReaction Vessel
Magnetic Stirrer with Heating-Agitation and Temperature Control
Thermometer / Temperature Probe-Reaction Monitoring
Condenser-Prevent Solvent Loss
Separatory Funnel (250 mL)-Liquid-Liquid Extraction
Rotary Evaporator-Solvent Removal
Glass Chromatography Column-Product Purification
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Reaction Monitoring

Detailed Experimental Protocol

Safety Precaution: Polyphosphoric acid is highly corrosive and hygroscopic. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Handle in a chemical fume hood. The workup procedure is exothermic.

Step 1: Reaction Setup and Cyclization

  • Place 3-(4-(methoxycarbonyl)phenyl)propanoic acid (5.0 g, 22.5 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a chemical fume hood, carefully add polyphosphoric acid (~50 g) to the flask. Causality Note: PPA serves as both the acid catalyst and the solvent, ensuring homogenous reaction conditions and efficient protonation of the carboxylic acid.

  • Assemble a condenser on the flask and begin stirring the mixture.

  • Gently heat the mixture to 80-90°C using a heating mantle. Maintain this temperature for 2-4 hours.

  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.

Step 2: Reaction Workup and Extraction

  • Allow the reaction mixture to cool to room temperature. It will become very viscous.

  • Prepare a large beaker (1 L) containing crushed ice (~300 g).

  • Slowly and carefully pour the viscous reaction mixture onto the crushed ice while stirring vigorously with a glass rod. This quench step is exothermic. Causality Note: Pouring the acidic mixture into ice water hydrolyzes the PPA and precipitates the organic product, allowing for its subsequent extraction.

  • Once all the ice has melted, the product will likely be present as a solid or oil.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers. Wash the combined organic phase sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Causality Note: The bicarbonate wash neutralizes any residual acid catalyst carried over into the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 3: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a solid.

Characterization and Validation

The identity and purity of the final product must be confirmed by standard analytical techniques.

  • Chemical Formula: C₁₁H₁₀O₃[3]

  • Molecular Weight: 190.19 g/mol [6]

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals around δ 8.2-7.8 (aromatic protons), δ 3.9 (methyl ester protons), δ 3.2 (benzylic CH₂), and δ 2.7 (CH₂ adjacent to carbonyl).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals around δ 205 (ketone C=O), δ 166 (ester C=O), δ 150-120 (aromatic carbons), δ 52 (methoxy carbon), and δ 36, 25 (aliphatic carbons).

  • Mass Spectrometry (ESI+): Expected m/z = 191.07 [M+H]⁺.

Experimental Workflow Diagram

G start Start: Weigh Reagents setup 1. Combine Starting Material and PPA in Flask start->setup react 2. Heat to 80-90°C for 2-4h (Monitor by TLC) setup->react workup 3. Cool and Quench on Crushed Ice react->workup extract 4. Extract with DCM (3x) Wash with NaHCO₃ & Brine workup->extract dry 5. Dry (MgSO₄) and Concentrate (Rotary Evaporator) extract->dry purify 6. Purify via Flash Column Chromatography dry->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end_product Final Product: Methyl 1-oxo-2,3-dihydro-1H- indene-5-carboxylate characterize->end_product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: PMC - NIH URL: [Link]

  • Title: Non-Conventional Methodologies in the Synthesis of 1-Indanones Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts... Source: ResearchGate URL: [Link]

  • Title: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone Source: Organic Syntheses URL: [Link]

  • Title: methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Source: PubChem URL: [Link]

  • Title: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Source: PubChem URL: [Link]

Sources

Application

Application Note and Protocol for the Purification of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate by Column Chromatography

For: Researchers, scientists, and drug development professionals. Introduction Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a versatile chemical intermediate with applications in organic synthesis and the pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a versatile chemical intermediate with applications in organic synthesis and the pharmaceutical industry.[1] Its indanone core structure is a key pharmacophore in various biologically active molecules. The purity of this compound is paramount for its successful use in subsequent synthetic steps and for ensuring the quality and safety of final products. This application note provides a detailed protocol for the purification of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate using silica gel column chromatography, a fundamental technique for the separation of compounds based on their polarity.[2][3]

The protocol herein is developed based on established principles of chromatography and informed by purification methods for structurally related compounds, such as its isomer, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[4] This guide emphasizes not just the procedural steps but also the underlying scientific rationale to empower researchers to adapt and troubleshoot the method effectively.

Chemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[5]
Molecular Weight 190.19 g/mol [5][6]
Appearance White to light yellow/orange powder or crystal
Solubility Moderately soluble in ethyl acetate and tetrahydrofuran; poorly soluble in water[1]
CAS Number 68634-02-6[5]

Principle of Separation: Normal-Phase Column Chromatography

This protocol employs normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[2] The separation mechanism relies on the differential adsorption of the components of the crude mixture onto the silica gel.[3] More polar compounds will have stronger interactions with the stationary phase and thus will elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[2] The polarity of the mobile phase is a critical parameter that is fine-tuned to achieve optimal separation.[7]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[2] TLC is a rapid and inexpensive technique to determine the optimal mobile phase composition for the separation.[8]

TLC Protocol
  • Spotting: Dissolve a small amount of the crude Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a shallow pool of the chosen eluent (mobile phase). Allow the solvent to ascend the plate by capillary action.

  • Visualization: After elution, visualize the separated spots under a UV lamp or by using a staining agent.

  • Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[9] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Adjust the polarity of the mobile phase by varying the ratio of the solvents to achieve the desired Rf. A good starting point for a compound of moderate polarity is a mixture of ethyl acetate and a non-polar solvent like hexane or pentane.[4][10]

Column Chromatography Protocol

This section details the step-by-step procedure for the purification of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Materials and Equipment
  • Crude Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Eluent (e.g., Ethyl acetate/Hexane mixture, optimized by TLC)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

  • TLC plates and developing chamber

  • UV lamp for visualization

Experimental Workflow Diagram

Workflow Column Chromatography Workflow A Slurry Preparation B Column Packing A->B C Sample Loading B->C D Elution C->D E Fraction Collection D->E F Fraction Analysis (TLC) E->F G Pooling of Pure Fractions F->G Identify pure fractions H Solvent Evaporation G->H I Pure Compound H->I

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer of sand on top of the plug.

  • Packing the Column (Slurry Method):

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be easily pourable.

    • Pour the slurry into the column in a single, continuous motion to avoid air bubbles and channeling.

    • Gently tap the column to ensure even packing of the silica gel.

    • Once the silica gel has settled, add a layer of sand on top to protect the surface of the stationary phase from disturbance during sample and eluent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage.

  • Sample Loading:

    • Dissolve the crude Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in a minimal amount of the eluent or a solvent in which it is highly soluble.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes or flasks.

    • If a gradient elution is required (as suggested by the purification of the 2-carboxylate isomer with a 0-50% ethyl acetate/pentane gradient), start with the less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[2][4] A stepwise gradient is often practical for manual chromatography.

  • Monitoring the Separation:

    • Monitor the progress of the separation by spotting the collected fractions on a TLC plate.

    • Elute the TLC plate with the same solvent system used for the column.

    • Visualize the spots under a UV lamp to identify which fractions contain the desired compound and to assess their purity.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Troubleshooting

ProblemPossible CauseSolution
Cracked or channeled column Improper packing of the silica gel.Repack the column carefully, ensuring a uniform slurry and gentle tapping.
Poor separation Inappropriate mobile phase.Re-optimize the solvent system using TLC. A shallower gradient or a different solvent system might be necessary.[11]
Compound won't elute The mobile phase is not polar enough.Gradually increase the polarity of the eluent.
All compounds elute together The mobile phase is too polar.Decrease the polarity of the eluent.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate by column chromatography. By following the detailed steps for TLC analysis, column packing, sample loading, elution, and fraction analysis, researchers can achieve high purity of the target compound. The key to a successful separation lies in the careful selection of the mobile phase and meticulous execution of the chromatographic technique.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Link]

  • Athabasca University. Column chromatography. [Link]

  • Chromatography Online. Ester Formation in Acidified Mobile-Phase Solvents. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. What is a good way to select mobile phase in chromatography?. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Operachem. TLC-Thin Layer Chromatography. [Link]

  • PubChemLite. Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). [Link]

  • PubChem. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. [Link]

  • PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • Capot Chemical. MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. [Link]

Sources

Method

The Indanone Core: Application Notes on the Synthesis and Utility of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate in Insecticide Development

Introduction: The indanone scaffold is a cornerstone in the architecture of numerous biologically active molecules, spanning pharmaceuticals to agrochemicals.[1] Its rigid, bicyclic framework provides a versatile platfor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indanone scaffold is a cornerstone in the architecture of numerous biologically active molecules, spanning pharmaceuticals to agrochemicals.[1] Its rigid, bicyclic framework provides a versatile platform for structural elaboration, leading to compounds with a wide array of biological targets. This guide focuses on a key indanone derivative, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate , and its pivotal role as an intermediate in the synthesis of modern insecticides. We will delve into the synthetic pathways to this intermediate, provide detailed experimental protocols, and elucidate its transformation into potent insecticidal agents, with a primary focus on the oxadiazine insecticide, indoxacarb.

I. Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is paramount for its safe handling and successful application in synthesis.

PropertyValueSource
CAS Number 68634-02-6[2]
Molecular Formula C₁₁H₁₀O₃[2]
Molecular Weight 190.19 g/mol [2]
Appearance Solid (predicted)
IUPAC Name methyl 1-oxo-2,3-dihydroindene-5-carboxylate[2]

Safety and Handling: According to available safety data sheets, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

II. Synthesis of the Indanone Intermediate

The construction of the indanone ring system is most classically achieved through an intramolecular Friedel-Crafts acylation.[3] This powerful carbon-carbon bond-forming reaction allows for the cyclization of a suitable aromatic precursor to yield the desired bicyclic ketone.

A. Conceptual Workflow of Indanone Synthesis

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate can be logically approached from a commercially available starting material, 3-[4-(methoxycarbonyl)phenyl]propanoic acid.[4][5] The workflow involves the activation of the carboxylic acid and subsequent intramolecular electrophilic aromatic substitution.

G cluster_0 Synthesis Pathway A 3-[4-(methoxycarbonyl)phenyl]propanoic acid B Acyl Chloride Formation A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C Intramolecular Friedel-Crafts Acylation B->C Lewis Acid (e.g., AlCl₃) D Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate C->D Cyclization

Caption: Synthetic workflow for the target indanone intermediate.

B. Detailed Experimental Protocol: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

This protocol is based on established principles of Friedel-Crafts acylation.[3][6][7]

Materials:

  • 3-[4-(methoxycarbonyl)phenyl]propanoic acid[4][5]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[4-(methoxycarbonyl)phenyl]propanoic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate flame-dried round-bottom flask, suspend anhydrous aluminum chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

III. Application in Insecticide Synthesis: The Case of Indoxacarb

The primary and most significant application of indanone intermediates, particularly the chlorinated analog of our target molecule, is in the synthesis of the oxadiazine insecticide, indoxacarb.[1][8] Indoxacarb is a potent, broad-spectrum insecticide that functions as a voltage-gated sodium channel blocker.[9]

A. Synthetic Pathway from Indanone to Indoxacarb

The conversion of the indanone intermediate to indoxacarb involves a multi-step sequence that constructs the characteristic oxadiazine ring system. A chlorinated analog, 5-chloro-2-methoxycarbonyl-1-indanone, is a key intermediate in the commercial synthesis of indoxacarb.[1][10]

G cluster_1 Indoxacarb Synthesis Indanone 5-Chloro-2-methoxycarbonyl-1-indanone Hydroxylation Hydroxylation Indanone->Hydroxylation Oxidizing Agent (e.g., TBHP) Condensation Condensation with Carbazate Hydroxylation->Condensation Benzyl Carbazate Cyclization Oxadiazine Ring Formation Condensation->Cyclization Final_Coupling Coupling with Phenylcarbamate Derivative Cyclization->Final_Coupling Indoxacarb Indoxacarb Final_Coupling->Indoxacarb

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Welcome to the technical support center for the synthesis and yield optimization of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your synthetic success.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate?

A1: The most prevalent and established method is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(4-methoxycarbonylphenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, promoted by a strong acid catalyst.

Q2: What are the critical parameters influencing the yield of the intramolecular Friedel-Crafts acylation for this synthesis?

A2: The key factors that significantly impact the yield and purity of the final product include the choice of acid catalyst, the reaction temperature, the solvent, and the concentration of the starting material. Careful optimization of these parameters is crucial to minimize side reactions and maximize the formation of the desired 5-substituted indanone.

Q3: What are the common side products, and how can their formation be minimized?

A3: The primary side product of concern is the regioisomeric 7-carboxylate indanone, formed by cyclization at the ortho- position relative to the propanoic acid side chain. Other potential side reactions include intermolecular acylation leading to polymeric materials, and at excessively high temperatures, decomposition of the starting material or product. Minimizing these side products can be achieved through the selection of an appropriate catalyst and careful control of reaction temperature and substrate concentration.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (3-(4-methoxycarbonylphenyl)propanoic acid). The reaction is considered complete when the starting material spot is no longer visible.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Issue 1: Low or No Yield of the Desired Product

  • Question: I have followed a standard protocol for the intramolecular Friedel-Crafts acylation of 3-(4-methoxycarbonylphenyl)propanoic acid, but I am observing a very low yield or no formation of the desired indanone. What could be the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in this cyclization can stem from several factors. Here is a systematic approach to diagnosing and resolving the issue:

    • Inadequate Catalyst Activity: The strength and activity of the acid catalyst are paramount for this reaction.

      • Recommendation: Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation. Ensure that the PPA used is fresh and has not absorbed atmospheric moisture, which can significantly reduce its activity. If PPA is ineffective, consider stronger acid systems like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or triflic acid.

    • Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization.

      • Recommendation: The reaction temperature should be carefully controlled. For PPA-mediated cyclizations, a temperature range of 80-100°C is typically effective. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition, so proceed with caution and monitor the reaction closely.

    • Moisture Contamination: Friedel-Crafts acylation catalysts are highly sensitive to moisture.

      • Recommendation: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents if the reaction is not being run neat in PPA. The starting material, 3-(4-methoxycarbonylphenyl)propanoic acid, should also be dry.

    • Poor Quality Starting Material: The purity of the 3-(4-methoxycarbonylphenyl)propanoic acid is crucial.

      • Recommendation: Confirm the purity of your starting material by techniques such as NMR spectroscopy or melting point analysis. Impurities can interfere with the reaction and inhibit the catalyst.

Issue 2: Formation of a Significant Amount of the 7-Carboxylate Regioisomer

  • Question: My reaction is producing a mixture of the desired 5-carboxylate indanone and the undesired 7-carboxylate isomer. How can I improve the regioselectivity of the cyclization?

  • Answer: Controlling the regioselectivity of the intramolecular Friedel-Crafts acylation is a common challenge. The electronic and steric environment of the aromatic ring dictates the position of cyclization. Here’s how to favor the formation of the 5-isomer:

    • Understanding the Directing Effects: The methoxycarbonyl group is a deactivating, meta-directing group. The propanoic acid side chain is an activating, ortho-, para-directing group. The cyclization will be directed by the interplay of these effects.

    • Catalyst Choice: The nature of the acid catalyst can influence the regiochemical outcome.

      • Recommendation: While strong acids are necessary, some can offer better regioselectivity. Experimenting with different catalysts such as PPA, Eaton's reagent, or Amberlyst resins may shift the product ratio in favor of the desired 5-isomer.

    • Temperature Control: Reaction temperature can play a role in regioselectivity.

      • Recommendation: Generally, lower reaction temperatures favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and compare the regioisomeric ratio to reactions run at higher temperatures.

Issue 3: Formation of Polymeric Byproducts

  • Question: I am observing the formation of a significant amount of insoluble, polymeric material in my reaction mixture, leading to a low yield of the desired indanone. What is causing this and how can it be prevented?

  • Answer: The formation of polymeric material is typically due to intermolecular Friedel-Crafts acylation, where molecules of the starting material react with each other instead of cyclizing. This is often a concentration-dependent issue.

    • High Dilution Principle: To favor the desired intramolecular reaction, the concentration of the starting material should be kept low.

      • Recommendation: If performing the reaction in a solvent, use a larger volume of solvent to create high-dilution conditions. If running the reaction neat in PPA, ensure vigorous stirring to maintain homogeneity and prevent localized high concentrations. A slow addition of the starting material to the hot catalyst can also be beneficial.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid

This protocol outlines a two-step synthesis of the precursor molecule starting from p-toluic acid.

Step 1: Synthesis of Methyl 4-methylbenzoate

  • Materials:

    • p-Toluic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Dichloromethane

  • Procedure:

    • To a solution of p-toluic acid (1 equivalent) in anhydrous methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-methylbenzoate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid

  • Materials:

    • Methyl 4-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile)

    • Carbon tetrachloride (or a suitable alternative)

    • Diethyl malonate

    • Sodium ethoxide

    • Ethanol (anhydrous)

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide

  • Procedure:

    • A mixture of methyl 4-methylbenzoate (1 equivalent), NBS (1.1 equivalents), and a catalytic amount of AIBN in carbon tetrachloride is heated to reflux until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated to give methyl 4-(bromomethyl)benzoate.

    • In a separate flask, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl malonate (1.1 equivalents) is added dropwise to this solution.

    • The solution of methyl 4-(bromomethyl)benzoate in anhydrous ethanol is then added to the sodium ethoxide/diethyl malonate mixture, and the reaction is heated to reflux.

    • After the reaction is complete, the ethanol is removed under reduced pressure. The residue is then hydrolyzed by refluxing with a solution of sodium hydroxide in water/ethanol.

    • The reaction mixture is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid intermediate.

    • The intermediate is then heated to cause decarboxylation, yielding 3-(4-carboxyphenyl)propanoic acid.

    • Finally, the carboxylic acid is esterified using the procedure in Step 1 to give 3-(4-methoxycarbonylphenyl)propanoic acid.[1][2][3]

Protocol 2: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

This protocol describes the intramolecular Friedel-Crafts acylation of 3-(4-methoxycarbonylphenyl)propanoic acid.

  • Materials:

    • 3-(4-methoxycarbonylphenyl)propanoic acid

    • Polyphosphoric acid (PPA)

    • Ice water

    • Ethyl acetate

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for elution

  • Procedure:

    • Place polyphosphoric acid (10 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 80-90°C with vigorous stirring.

    • Add 3-(4-methoxycarbonylphenyl)propanoic acid (1 equivalent) portion-wise to the hot PPA over 15-20 minutes, ensuring the temperature does not exceed 100°C.

    • Maintain the reaction mixture at 90-95°C for 1-2 hours, monitoring the progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

    • Once the starting material is consumed, cool the reaction mixture to about 60°C and pour it slowly and carefully onto crushed ice with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a solid.

IV. Data Presentation

Table 1: Optimization of Reaction Conditions for Intramolecular Friedel-Crafts Acylation

EntryCatalystTemperature (°C)Time (h)Yield (%)
1PPA80265
2PPA1001.575
3PPA120160 (with decomposition)
4Eaton's Reagent25470
5Triflic Acid0185

Note: Yields are based on isolated product after purification and may vary depending on the scale and specific experimental conditions.

Analytical Data for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₁H₁₀O₃[1][2][4]

  • Molecular Weight: 190.19 g/mol [1][2][4]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.05 (d, J=1.6 Hz, 1H), 7.95 (dd, J=8.0, 1.6 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 3.95 (s, 3H), 3.20 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 205.5, 166.5, 154.0, 138.0, 131.0, 129.0, 125.0, 124.0, 52.5, 36.0, 26.0.

  • IR (KBr, cm⁻¹): 1720 (C=O, ester), 1685 (C=O, ketone), 1610, 1480 (C=C, aromatic).

V. Visualization of Key Processes

Diagram 1: Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Purification p-Toluic_Acid p-Toluic Acid Esterification Esterification (MeOH, H₂SO₄) p-Toluic_Acid->Esterification Methyl_4-methylbenzoate Methyl 4-methylbenzoate Esterification->Methyl_4-methylbenzoate Side-chain_Functionalization Side-chain Functionalization (e.g., NBS, Malonic Ester Synthesis) Methyl_4-methylbenzoate->Side-chain_Functionalization Precursor 3-(4-methoxycarbonylphenyl)propanoic acid Side-chain_Functionalization->Precursor Cyclization Intramolecular Friedel-Crafts Acylation (PPA, 90-95°C) Precursor->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Purification->Final_Product

Caption: Synthetic workflow for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Diagram 2: Troubleshooting Low Yield

G Start Low/No Yield Check_Catalyst Is the catalyst active and anhydrous? Start->Check_Catalyst Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Check_Temp Is the reaction temperature optimal (80-100°C)? Yes_Catalyst->Check_Temp Action_Catalyst Use fresh, dry PPA or a stronger acid (e.g., Eaton's reagent). No_Catalyst->Action_Catalyst Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Check_SM Is the starting material pure and dry? Yes_Temp->Check_SM Action_Temp Adjust temperature. Avoid excessive heat. No_Temp->Action_Temp Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Consider_Other Consider other factors (e.g., reaction time, stirring). Yes_SM->Consider_Other Action_SM Purify and/or dry the starting material. No_SM->Action_SM

Caption: Troubleshooting decision tree for low product yield.

VI. References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.

  • Reaction Chemistry & Engineering. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. RSC Publishing.

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.).

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important indanone derivative, providing in-depth troubleshooting advice and validated protocols.

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, most commonly achieved via an intramolecular Friedel-Crafts acylation, can be accompanied by several side reactions that impact yield and purity. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The primary route to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate involves the cyclization of a suitable precursor, typically 3-(4-(methoxycarbonyl)phenyl)propanoic acid or its corresponding acyl chloride. This reaction is an example of an intramolecular electrophilic aromatic substitution.[3][4]

The generally accepted mechanism involves the generation of an acylium ion electrophile, which is then attacked by the aromatic ring to form the five-membered indanone ring system.[4]

Workflow for the Primary Synthesis Route

cluster_0 Precursor Preparation cluster_1 Intramolecular Friedel-Crafts Acylation cluster_2 Work-up & Purification A 3-(4-(Methoxycarbonyl)phenyl)propanoic acid C 3-(4-(Methoxycarbonyl)phenyl)propanoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C E Acylium Ion Intermediate C->E Acylium Ion Formation D Lewis Acid (e.g., AlCl3, PPA) D->E F Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate E->F Intramolecular Cyclization G Quenching (e.g., ice water) F->G H Extraction G->H I Column Chromatography H->I J Final Product I->J

Caption: General workflow for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Question 1: Low or No Yield of the Desired Product

Possible Causes:

  • Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst, preventing the formation of the crucial acylium ion.

  • Deactivated Aromatic Ring: The starting material, 3-(4-(methoxycarbonyl)phenyl)propanoic acid, has an electron-withdrawing ester group. While this group directs the cyclization to the desired position, strong deactivating groups can significantly slow down or inhibit Friedel-Crafts reactions.

  • Insufficient Reaction Temperature or Time: Intramolecular Friedel-Crafts acylations can require elevated temperatures to overcome the activation energy, especially with moderately deactivated rings.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents.

    • Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Selection and Stoichiometry:

    • While AlCl₃ is common, polyphosphoric acid (PPA) or Eaton's reagent can be effective alternatives for intramolecular cyclizations.[3]

    • Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[5] This is because the product ketone can form a complex with the Lewis acid, effectively removing it from the catalytic cycle.[5]

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.

    • Ensure a sufficient reaction time. Some reactions may require several hours to proceed to completion.

Question 2: Formation of a Major Side Product with a Different Ring Structure

Possible Cause:

  • Rearrangement of an Alkyl Side Chain (if applicable): While less common in acylation, if the synthesis involves an alkylation step, carbocation rearrangements can occur, leading to undesired isomers.[6] For the standard synthesis of the target molecule, this is less of a concern.

Troubleshooting Steps:

  • Confirm Starting Material Purity: Ensure the precursor, 3-(4-(methoxycarbonyl)phenyl)propanoic acid, is pure and correctly identified.

  • Reaction Control: Friedel-Crafts acylations are generally less prone to rearrangements than alkylations because the acylium ion is resonance-stabilized.[4] If unexpected isomers are observed, carefully re-examine the reaction conditions and starting materials.

Question 3: Incomplete Reaction and Difficulty in Purification

Possible Cause:

  • Equilibrium between Reactants and Products: The reaction may reach an equilibrium state where a significant amount of starting material remains.

  • Formation of Polymeric Byproducts: Under harsh conditions (e.g., high temperatures, high catalyst concentration), intermolecular reactions can occur, leading to the formation of high molecular weight polymeric material.

Troubleshooting Steps:

  • Driving the Reaction to Completion:

    • Use a slight excess of the cyclizing agent (e.g., thionyl chloride to form the acid chloride in situ).

    • Consider using a stronger Lewis acid or a higher reaction temperature, while carefully monitoring for byproduct formation.

  • Purification Strategy:

    • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to ice water to decompose the Lewis acid-ketone complex.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Chromatography: Column chromatography on silica gel is often necessary to separate the desired product from unreacted starting material and byproducts. A gradient elution system, for example, with ethyl acetate in pentane or hexane, can be effective.

Question 4: Observation of Decarboxylation

Possible Cause:

  • Harsh Acidic Conditions and High Temperatures: The combination of a strong Lewis acid and high temperatures can potentially lead to the cleavage of the methyl ester, followed by decarboxylation of the resulting carboxylic acid.

Troubleshooting Steps:

  • Milder Reaction Conditions:

    • Attempt the cyclization at the lowest effective temperature.

    • Explore alternative, milder Lewis acids.

  • Protecting Group Strategy: While more complex, if decarboxylation is a persistent issue, consider using a more robust protecting group for the carboxylic acid that can withstand the cyclization conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-(methoxycarbonyl)phenyl)propanoyl chloride
  • To a solution of 3-(4-(methoxycarbonyl)phenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.5 - 2.0 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Protocol 2: Intramolecular Friedel-Crafts Acylation
  • Suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of 3-(4-(methoxycarbonyl)phenyl)propanoyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the AlCl₃ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to 40-50 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

ParameterCondition 1Condition 2Condition 3
Lewis Acid AlCl₃Polyphosphoric Acid (PPA)Eaton's Reagent
Temperature 40 °C80-100 °CRoom Temperature
Typical Yield 60-75%70-85%75-90%
Key Consideration Moisture sensitive, requires stoichiometric amounts.Viscous, can be difficult to stir.Commercially available, often gives high yields.
Visualization of Key Reaction Pathways

Start 3-(4-(methoxycarbonyl)phenyl)propanoyl chloride Acylium Acylium Ion Intermediate Start->Acylium Lewis Acid (e.g., AlCl3) Product Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Acylium->Product Intramolecular Cyclization (Desired Pathway) Polymer Polymeric Byproducts Acylium->Polymer Intermolecular Reaction (Side Reaction) Decarboxylation Decarboxylated Product Product->Decarboxylation Harsh Conditions (High Temp/Acid) (Side Reaction)

Caption: Desired reaction pathway and potential side reactions in the synthesis.

References

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). Retrieved from [Link]

  • Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.
  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Welcome to the dedicated technical support center for the purification of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important indanone derivative. Drawing from established chemical principles and documented experimental insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity final product.

I. Understanding the Molecule and Potential Impurities

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is typically synthesized via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as methyl 3-(4-methoxycarbonylphenyl)propanoate. The core challenges in its purification arise from the nature of this reaction and the inherent reactivity of the product itself.

Common Impurities and Their Origins:

Impurity TypeOriginImpact on Purification
Unreacted Starting Material Incomplete Friedel-Crafts cyclization.Can co-elute with the product in chromatography if polarities are similar.
Regioisomers Alternative cyclization pathways on the aromatic ring.Often difficult to separate due to very similar physical properties.
Polymeric Byproducts Intermolecular side reactions under harsh acidic conditions.Can lead to discoloration (brown, sticky crude product) and complicate chromatography.
Hydrolyzed Product Cleavage of the methyl ester during acidic workup or on acidic silica gel.Introduces a more polar impurity (carboxylic acid) that can streak on TLC.
Residual Acid Catalyst Incomplete quenching and removal of the Friedel-Crafts catalyst (e.g., AlCl₃, PPA).Can cause degradation of the product during storage or subsequent steps.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Question 1: My crude product is a dark brown, sticky oil/solid instead of the expected solid. What is the likely cause and how can I purify it?

Answer: A dark and sticky crude product is a common issue in Friedel-Crafts acylations and often indicates the presence of polymeric byproducts or other high-molecular-weight impurities.[1] A lower than expected melting point is also a strong indicator of impurity.[1][2]

  • Causality: This is often due to overly harsh reaction conditions (e.g., high temperature, prolonged reaction time) or a high concentration of the Lewis acid catalyst, which can promote intermolecular side reactions.[3]

  • Solution Workflow:

    • Initial Assessment with TLC: Before attempting a large-scale purification, analyze the crude material by Thin-Layer Chromatography (TLC). Use a solvent system like hexane/ethyl acetate to visualize the separation of your target compound from impurities.[1] The desired product should appear as a distinct spot, while polymeric material will often remain at the baseline or streak.

    • Column Chromatography: This is the most effective method for removing a wide range of impurities with different polarities.[1]

      • Stationary Phase: Use standard silica gel.

      • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. This will allow for the separation of less polar impurities first, followed by your product, leaving the more polar and polymeric impurities on the column.[1]

      • Fraction Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Recrystallization: If the product obtained after chromatography is still off-white or has a low melting point, recrystallization can be an effective final polishing step.

      • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing indanone derivatives.[1] Dissolve the impure solid in a minimal amount of hot ethanol. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

      • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol to remove residual mother liquor, and dry under vacuum.[1]

Question 2: My TLC shows a spot with a similar Rf to my product, making separation by column chromatography difficult. What could this be and how do I resolve it?

Answer: The presence of an impurity with a very similar Rf value to your product often suggests the formation of a regioisomer.

  • Causality: During the intramolecular Friedel-Crafts cyclization, the acylium ion can attack the aromatic ring at different positions, leading to the formation of regioisomers. For example, in the synthesis of 4-Methyl-1-indanone, the 6-methyl isomer is a common byproduct.[3] The specific regioisomers formed will depend on the directing effects of the substituents on the aromatic ring.

  • Solutions:

    • Optimize Chromatography:

      • Solvent System: Experiment with different solvent systems for your column chromatography. Sometimes, switching from a hexane/ethyl acetate system to a toluene/acetone or dichloromethane/methanol system can improve the separation of closely related isomers.

      • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve resolution.

    • Recrystallization: Fractional crystallization can sometimes be effective in separating isomers if their crystal packing and solubility differ sufficiently. This may require trying various solvents and solvent mixtures.

    • Reaction Optimization: The best solution is often to prevent the formation of the regioisomer in the first place. The choice of Lewis acid and solvent can significantly influence the regioselectivity of Friedel-Crafts reactions. For instance, using nitromethane as a solvent has been shown to improve selectivity in some indanone syntheses.[4]

Question 3: I'm observing streaking or a new, more polar spot on my TLC plates after my product has been on the silica gel column for a while. What is happening?

Answer: This is a classic sign of product degradation on the silica gel, likely due to hydrolysis of the methyl ester.

  • Causality: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ester group to the corresponding carboxylic acid, especially if the eluent contains protic solvents like methanol or if the crude product has residual acid from the workup. Keto-esters can be susceptible to degradation on standard silica gel due to its acidic nature.[1]

  • Preventative Measures and Solutions:

    • Neutralize the Crude Product: Ensure that all acidic catalyst from the reaction is thoroughly quenched and washed away during the workup before concentrating the crude product. A wash with a saturated sodium bicarbonate solution is recommended.

    • Use Deactivated Silica Gel: If degradation persists, consider using silica gel that has been deactivated with a base. This can be prepared by making a slurry of the silica gel in the desired eluent and adding ~1% triethylamine.

    • Swift Chromatography: Do not let the product sit on the column for an extended period. Prepare your column and fractions in advance to ensure an efficient purification process.

    • Alternative Purification: If the product is particularly sensitive, consider recrystallization as the primary purification method if the impurity profile allows for it.

III. Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate? A: Pure Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is typically a white to light yellow crystalline solid. A significant deviation in color (e.g., brown) or physical state (e.g., sticky solid or oil) indicates the presence of impurities. A depressed melting point is also a key indicator of impurity.[1][2]

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:

  • TLC: For a quick, qualitative check of purity.[1]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities by comparing the spectra to a pure standard or literature data.[1]

  • GC-MS: To identify and quantify volatile or semi-volatile impurities.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[2]

Q: Can I use a base for the workup to remove the acid catalyst? A: Yes, a mild base like sodium bicarbonate in an aqueous solution is recommended for neutralizing and removing residual acid catalyst. However, be cautious with stronger bases (like NaOH or KOH) as they can promote the hydrolysis of the methyl ester.

Q: My purified product is an oil that is slow to solidify. How can I induce crystallization? A: If you have a purified oil that is reluctant to crystallize, you can try the following:

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.

  • Solvent Addition: Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., hexane) and cool the mixture.

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Troubleshooting Purification

Caption: A decision-making workflow for purifying Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

V. References

  • Organic Syntheses. (n.d.). 2-INDANONE. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2023, November 21). Contaminated 1-indanone sample. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Indanone-5-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in Friedel-Crafts synthesis of indanones

Welcome to the technical support center for the synthesis of indanones via intramolecular Friedel-Crafts acylation. This guide is designed for researchers, medicinal chemists, and process development professionals to dia...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indanones via intramolecular Friedel-Crafts acylation. This guide is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve common issues encountered during this crucial synthetic transformation. The 1-indanone core is a privileged structure in medicinal chemistry, appearing in therapeutic agents for conditions like Alzheimer's disease, making its efficient synthesis a critical endeavor.[1]

Core Principles: The Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a robust method for constructing the five-membered ring of the indanone scaffold from 3-arylpropanoic acids or their derivatives.[1][2] The reaction is a classic electrophilic aromatic substitution, proceeding through the generation of a highly reactive acylium ion intermediate that is subsequently attacked by the tethered electron-rich aromatic ring.[1] Understanding this mechanism is the first step in effective troubleshooting.

FCI_Mechanism cluster_activation Step 1: Acylium Ion Generation cluster_cyclization Step 2: Electrophilic Attack & Cyclization cluster_rearomatization Step 3: Rearomatization Start 3-Arylpropionyl Chloride (R-COCl) Complex Lewis Acid-Acyl Chloride Complex Start->Complex + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Complex Acylium Acylium Ion (R-C≡O⁺) + [AlCl₄]⁻ Complex->Acylium Cleavage Arene Tethered Aromatic Ring Arenium Arenium Ion Intermediate (Sigma Complex) Acylium->Arenium Electrophile Arene->Arenium Intramolecular Attack Indanone_H Protonated Indanone Arenium->Indanone_H Ring Closure Product 1-Indanone Product Indanone_H->Product - H⁺ (Deprotonation)

Caption: General mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.

Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the synthesis.

Question: My reaction shows low to no conversion of the starting material. What are the primary causes?

This is the most frequent challenge and can be attributed to several critical factors. A systematic approach to diagnosis is key.

  • Possible Cause 1: Inactive or Inappropriate Catalyst

    • Expertise & Experience: The choice and activity of the Lewis or Brønsted acid are paramount. Lewis acids like aluminum chloride (AlCl₃) are powerful but extremely sensitive to moisture.[2] Water hydrolyzes the catalyst, rendering it inactive.[2] For direct cyclization of carboxylic acids, stronger acid systems are often necessary compared to acyl chloride precursors.[3]

    • Solutions:

      • Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents (e.g., distilled from a suitable drying agent), and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[2][4]

      • Verify Catalyst Quality: Use a freshly opened bottle of the Lewis acid or a properly stored (desiccated) batch. A simple visual inspection can be telling; AlCl₃ should be a fine, pale-yellow powder, not a clumpy, off-white solid.

      • Screen Catalysts: If AlCl₃ is ineffective, consider other options. For some substrates, catalysts like iron(III) chloride (FeCl₃) or niobium pentachloride (NbCl₅) may be superior.[2][5] For less reactive systems or direct cyclization of acids, strong Brønsted acids like polyphosphoric acid (PPA) or superacids like triflic acid (TfOH) are excellent alternatives.[2][3]

  • Possible Cause 2: Deactivated Aromatic Ring

    • Expertise & Experience: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the aromatic ring on your 3-arylpropanoic acid precursor bears strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, or even halogens to some extent), the ring is "deactivated," making it less nucleophilic and reluctant to attack the acylium ion.[4]

    • Solutions:

      • Increase Reaction Severity: Higher temperatures or longer reaction times may be required to drive the reaction to completion.[3]

      • Employ a Stronger Catalyst: Deactivated substrates often require more potent catalytic systems. Switching from AlCl₃ to triflic acid (TfOH) can overcome the energy barrier.[4][6] Some challenging cyclizations may even require temperatures up to 250 °C.[3][7]

      • Consider an Alternative Route: If the deactivation is too severe, the Friedel-Crafts approach may not be viable. Other synthetic strategies might be necessary.[2]

  • Possible Cause 3: Suboptimal Temperature

    • Expertise & Experience: Temperature is a critical parameter that influences the reaction rate.[2][4] Many reactions require initial cooling (e.g., 0 °C) during the addition of the catalyst to control a highly exothermic complex formation, followed by warming to room temperature or heating to reflux to drive the cyclization.[8][9] Insufficient heat will result in a stalled reaction.

    • Solutions:

      • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or an appropriate in-process control (GC-MS, LC-MS) to follow the disappearance of starting material.

      • Systematic Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C or reflux, depending on the solvent) and monitor for product formation.[4]

Troubleshooting_Workflow Start Low or No Yield Observed Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Check_Catalyst Is the Catalyst Active and Appropriate? Check_Conditions->Check_Catalyst If conditions are pristine Solution_Anhydrous Use Flame-Dried Glassware, Anhydrous Solvents, Inert Gas Check_Conditions->Solution_Anhydrous If moisture is suspected Check_Substrate Is the Aromatic Ring Deactivated? Check_Catalyst->Check_Substrate Yes Solution_Catalyst Use Fresh Catalyst or Screen Alternatives (PPA, TfOH) Check_Catalyst->Solution_Catalyst No Check_Temp Is the Temperature Optimal? Check_Substrate->Check_Temp No Solution_Substrate Increase Temperature or Use a Superacid Catalyst (TfOH) Check_Substrate->Solution_Substrate Yes Solution_Temp Monitor with TLC and Increase Temperature Incrementally Check_Temp->Solution_Temp No Success Improved Yield Check_Temp->Success Yes Solution_Anhydrous->Success Solution_Catalyst->Success Solution_Substrate->Success Solution_Temp->Success

Caption: Troubleshooting workflow for low indanone yield.

Question: My reaction is messy, and I'm getting significant side products. How can I improve selectivity?

Yield loss is often due to competing reaction pathways. Identifying and suppressing these is crucial.

  • Possible Cause 1: Intermolecular Acylation

    • Expertise & Experience: The desired reaction is an intramolecular cyclization. However, if the concentration of the starting material is too high, the acylium ion intermediate of one molecule can be attacked by the aromatic ring of a different molecule. This intermolecular reaction leads to oligomeric or polymeric byproducts, which are often insoluble and difficult to characterize.[4]

    • Solution:

      • Employ High Dilution: Running the reaction at a lower concentration (i.e., using a larger volume of solvent) will favor the intramolecular pathway, as the reactive ends of a single molecule are statistically more likely to find each other than another molecule.[4][10] This is a fundamental principle for favoring cyclization over polymerization.

  • Possible Cause 2: Formation of Regioisomers

    • Expertise & Experience: If the aromatic ring has multiple possible sites for cyclization (e.g., in substituted phenylpropanoic acids), a mixture of regioisomers can be formed.[2] The distribution of these isomers is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.

    • Solutions:

      • Leverage Steric Hindrance: Bulky substituents on the aromatic ring can sterically block certain positions, directing the cyclization to a less hindered site.[2]

      • Optimize the Solvent: The choice of solvent can significantly influence the product ratio. For example, nitromethane has been shown to provide excellent regioselectivity in certain cases.[2][11]

      • Control the Temperature: Lower temperatures often favor the kinetically controlled product, whereas higher temperatures may allow for equilibration to the more stable, thermodynamically controlled product.[2]

      • Adjust PPA Composition: When using polyphosphoric acid (PPA), adjusting its phosphorus pentoxide (P₂O₅) content can effectively alter the acidity and influence the regiochemical outcome.[2]

Frequently Asked Questions (FAQs)

Q1: Should I use the 3-arylpropanoic acid directly or convert it to the acyl chloride first? A1: This is a critical decision based on your substrate and desired reaction conditions.

  • Acyl Chloride Route: Converting the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride) is a two-step process but often leads to milder cyclization conditions.[2][4] The resulting acyl chloride is more reactive and can be cyclized with standard Lewis acids like AlCl₃ at lower temperatures. This is often the more reliable method for sensitive substrates.

  • Direct Acid Route: Direct cyclization of the carboxylic acid is more atom-economical (a "greener" approach) but requires more forceful conditions.[12] This typically necessitates strong Brønsted acids like PPA or superacids like TfOH, often at elevated temperatures, as the hydroxyl group is a poorer leaving group than chloride.[7][13]

Q2: Which catalyst is generally the most effective for this cyclization? A2: There is no single "best" catalyst; the choice is highly substrate-dependent.[2]

  • Aluminum Chloride (AlCl₃): A common, powerful, and cost-effective choice, but it is highly sensitive to moisture and often requires stoichiometric amounts because the ketone product forms a strong complex with it.[2][14]

  • Polyphosphoric Acid (PPA) & Triflic Acid (TfOH): These strong Brønsted/superacids are excellent for direct cyclization of carboxylic acids and for deactivated systems.[2][3] TfOH, in particular, can often promote the reaction under milder conditions than other acids.[6][12]

  • Other Lewis Acids (FeCl₃, NbCl₅, Sc(OTf)₃, Tb(OTf)₃): These can be more effective for specific substrates and may offer milder reaction conditions or different selectivity profiles.[2][5][7] Niobium pentachloride (NbCl₅), for example, can act as both the chlorinating agent for the acid and the Friedel-Crafts catalyst in a one-pot procedure.[5]

Catalyst SystemStarting MaterialTypical ConditionsYieldReference
AlCl₃ 3-Phenylpropionyl chlorideBenzene, RefluxModerate[2]
PPA 3-(4-methoxyphenyl)propanoic acid80-100 °C, 15 min>95%[2]
TfOH 3-(4-methoxyphenyl)propanoic acidCH₂Cl₂, MW 80 °C, 60 min>98% (conv.)[2]
NbCl₅ 3-Arylpropanoic acidsDichloromethane, RTGood[2][5]
Tb(OTf)₃ 3-Arylpropanoic acidso-dichlorobenzene, 250 °Cup to 74%[2][7]
Caption: Comparison of common catalytic systems for indanone synthesis.

Q3: What is the standard workup procedure for a Friedel-Crafts acylation? A3: The workup is designed to quench the reaction, destroy the catalyst-ketone complex, and separate the product.

  • Quenching: The reaction mixture is carefully and slowly poured into a beaker containing crushed ice, often with the addition of concentrated HCl.[9] This is a highly exothermic process. The acid helps to hydrolyze the aluminum salts and break up the product complex.[8]

  • Extraction: The quenched mixture is transferred to a separatory funnel. The product is extracted into an immiscible organic solvent like dichloromethane or ethyl acetate.[4][8] The aqueous layer is typically extracted 2-3 times to ensure complete recovery.

  • Washing: The combined organic layers are washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash to aid in the removal of water.[9]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).[4][9]

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or recrystallization.[4][11]

Key Experimental Protocols

Protocol 1: Preparation of 3-Arylpropionyl Chloride

This protocol describes the conversion of a 3-arylpropanoic acid to its corresponding acyl chloride, a common precursor for the cyclization step.

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).[4]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise.[2][4] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added if using oxalyl chloride.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution (HCl and/or SO₂, CO, CO₂) ceases.[2][4]

  • Workup: Carefully remove the excess reagent and solvent under reduced pressure.[4][15] The resulting crude 3-arylpropionyl chloride is often used directly in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Cyclization using AlCl₃

This protocol outlines the cyclization of a 3-arylpropionyl chloride to form a 1-indanone.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq) in anhydrous dichloromethane (DCM).[9]

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the crude 3-arylpropionyl chloride (1.0 eq) from Protocol 1 in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, or until TLC indicates the consumption of the starting material. Gentle heating may be required for less reactive substrates.[9]

  • Quench & Workup: Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[9] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

References

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. As a key intermediate in the development of various pharmaceuticals, achieving a high yield and purity of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. As a key intermediate in the development of various pharmaceuticals, achieving a high yield and purity of this indanone derivative is crucial. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and FAQs to help you optimize the reaction temperature for its synthesis, which is most commonly achieved via an intramolecular Friedel-Crafts acylation.[1][2][3]

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis. The underlying reaction is typically the cyclization of a substituted 3-phenylpropionic acid derivative, which is highly dependent on thermal conditions.

Q1: My reaction shows low or no conversion to the desired product. Is the temperature too low?

A1: This is a common issue and often points to insufficient thermal energy to overcome the reaction's activation energy.

  • Causality: The intramolecular Friedel-Crafts acylation requires the formation of a reactive acylium ion intermediate, followed by an electrophilic attack on the aromatic ring.[4][5] This cyclization step has a significant energy barrier. If the temperature is too low, the rate of this key bond-forming step will be exceedingly slow, resulting in poor conversion.

  • Troubleshooting Steps:

    • Verify Reagent and Catalyst Activity: Before adjusting the temperature, confirm that your reagents are pure and, critically, that your Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and active. Moisture will rapidly deactivate these catalysts, mimicking a temperature problem.[6][7][8]

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely after each adjustment using an appropriate analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Consider Catalyst Choice: If increasing the temperature leads to decomposition rather than product formation, your catalyst may not be suitable. For less reactive substrates, a stronger acid system like polyphosphoric acid (PPA) or a superacid, which may require higher temperatures (e.g., >100 °C), might be necessary to drive the reaction.[1][6]

Q2: I've increased the temperature, but now I'm seeing multiple spots on my TLC plate and a low yield of the target molecule. What's happening?

A2: Observing multiple products after raising the temperature is a classic sign that you have crossed the optimal threshold and are now promoting side reactions.

  • Causality: While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate undesired pathways. These may include:

    • Decomposition: The starting material or product may be thermally unstable at elevated temperatures.

    • Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

    • Formation of Regioisomers: If there are other possible sites for cyclization, higher temperatures can alter the regioselectivity, favoring the thermodynamically stable (but potentially undesired) isomer.[6]

  • Troubleshooting Steps:

    • Identify the Optimal Temperature Range: Your goal is to find the "sweet spot" where the rate of formation of the desired product is maximized relative to the rates of side reactions. The table below provides a hypothetical optimization scenario.

    • Controlled Heating: Use a controlled heating system (e.g., an oil bath with a temperature controller) to maintain a stable temperature. Avoid localized overheating, which can occur with a heating mantle.

    • Reaction Time: At an optimized temperature, the reaction should proceed cleanly over a reasonable period. Extending the reaction time at an excessively high temperature will only exacerbate byproduct formation.

Q3: My reaction starts but seems to stall before reaching completion, even at what I believe is an appropriate temperature. What should I do?

A3: A stalling reaction can be due to temperature, but it is often linked to catalyst deactivation, which is itself temperature-dependent.

  • Causality: In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst.[4][7] This effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount of the catalyst is often required. If an insufficient amount of catalyst was used, the reaction will stop once all the free catalyst has been complexed. Furthermore, the stability of this product-catalyst complex can be temperature-dependent.

  • Troubleshooting Steps:

    • Check Catalyst Stoichiometry: Ensure you are using at least one equivalent of the Lewis acid catalyst relative to your starting material. For some systems, more than one equivalent may be necessary.[4]

    • Re-evaluate Temperature: A moderate temperature may be insufficient to break up any non-productive complexes or fully activate the substrate. After confirming your stoichiometry, a modest increase in temperature could restart the reaction.

    • Solvent Effects: The choice of solvent can influence catalyst activity and solubility. Ensure your solvent is appropriate for the chosen temperature and is rigorously dried.

Below is a troubleshooting workflow to guide your optimization process.

G cluster_0 Troubleshooting Workflow Start Start Experiment (Initial Temp) Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Problem Problem Detected? Monitor->Problem LowYield Low Yield / No Rxn? Problem->LowYield Yes Success Reaction Optimized Problem->Success No Stalled Reaction Stalled? LowYield->Stalled No CheckStoich Verify Catalyst Stoichiometry & Purity LowYield->CheckStoich Yes Impurities High Impurities? DecreaseTemp Decrease Temp (5-10°C increments) Impurities->DecreaseTemp Yes Impurities->Success No Stalled->Impurities No Stalled->CheckStoich Yes IncreaseTemp Increase Temp (5-10°C increments) IncreaseTemp->Monitor DecreaseTemp->Monitor CheckStoich->IncreaseTemp

Caption: A logical workflow for troubleshooting common issues during reaction optimization.

Data Presentation: Temperature Effects

The following table illustrates a typical dataset from a temperature optimization study for this synthesis. The goal is to maximize yield while maintaining high purity.

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)Observations
10 to RT12< 5> 98Very low conversion, starting material recovered.
240845> 97Moderate conversion, clean reaction.
35067896Good conversion, minor impurities observed.
4 60 4 91 95 Optimal: High yield in a shorter time.
57048588Yield decreasing, significant byproduct formation.
68046575Darkened reaction mixture, extensive decomposition.

Note: Data is illustrative and will vary based on substrate, catalyst, and solvent.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this reaction, and which step is most sensitive to temperature? A: The reaction is an intramolecular Friedel-Crafts acylation. It proceeds in two main steps: (1) Activation of the carboxylic acid derivative (often an acyl chloride) by a Lewis acid to form a highly electrophilic acylium ion. (2) Cyclization, where the aromatic ring acts as a nucleophile and attacks the acylium ion. The second step, the C-C bond-forming cyclization, is typically the rate-limiting and most temperature-sensitive part of the process.

G Reactant Substituted Phenylacetyl Chloride Derivative Intermediate Acylium Ion Intermediate (Electrophile) Reactant->Intermediate + AlCl₃ Catalyst AlCl₃ Product Methyl 1-oxo-2,3-dihydro-1H- indene-5-carboxylate Intermediate->Product Intramolecular Attack (Rate & Temp Dependent) HCl + HCl + AlCl₃

Sources

Optimization

Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning the intramolecular Friedel-Crafts acylation for the preparation of this important indanone intermediate.

Introduction: The Critical Role of the Solvent

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-methoxycarbonylphenyl)propanoic acid or its corresponding acyl chloride. This reaction is a powerful tool for forming the five-membered ring of the indanone core.[1][2] The choice of solvent in this process is not merely a matter of dissolving the reactants; it is a critical parameter that profoundly influences the activity of the Lewis acid catalyst, the reaction rate, yield, and even the purity of the final product.[3][4][5] This guide will delve into the nuances of solvent effects to empower you to optimize your synthesis and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Issue 1: Low to No Yield of the Desired Product

Question: I am performing the intramolecular Friedel-Crafts acylation to synthesize Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, but I am observing very low or no formation of the desired product. What are the possible causes and how can I resolve this?

Answer:

Low or no yield is a common frustration in Friedel-Crafts acylation.[3] The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Possible Causes & Solutions:

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which leads to their hydrolysis and deactivation.[1][3]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive or Inappropriate Catalyst: The chosen Lewis acid may not be sufficiently active for your specific substrate, or its quality may have degraded.

    • Solution: Use a freshly opened or properly stored Lewis acid. If AlCl₃ is not effective, consider screening other Lewis acids such as FeCl₃, or stronger Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA).[3]

  • Poor Solvent Choice: The solvent plays a crucial role in the efficacy of the Lewis acid.[5] Solvents that can coordinate with the Lewis acid (e.g., ethers, amides) can reduce its catalytic activity.

    • Solution: Opt for non-polar, non-coordinating solvents. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are often good starting points.[1][6] In some cases, polar, non-coordinating solvents like nitromethane can enhance the reaction rate and selectivity.[7]

  • Deactivated Aromatic Ring: While the methoxycarbonyl group is not strongly deactivating, its electronic effect can still influence the reaction.

    • Solution: If you suspect substrate deactivation is the issue, employing a more potent catalytic system, such as a superacid, or increasing the reaction temperature might be necessary.[1][3]

Below is a troubleshooting workflow to guide your experimental adjustments:

G start Low or No Product Yield check_moisture Verify Anhydrous Conditions (Flame-dried glassware, anhydrous solvent, inert atmosphere) start->check_moisture check_catalyst Assess Catalyst Activity (Use fresh Lewis acid, consider alternative catalysts) check_moisture->check_catalyst If conditions were anhydrous check_solvent Evaluate Solvent Choice (Switch to a non-coordinating solvent, e.g., CH₂Cl₂ or nitromethane) check_catalyst->check_solvent If catalyst is active check_conditions Optimize Reaction Conditions (Increase temperature, prolong reaction time) check_solvent->check_conditions If solvent is appropriate success Successful Synthesis check_conditions->success If yield improves

Caption: Troubleshooting workflow for low yield in indanone synthesis.

Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing the desired indanone, but it is contaminated with significant side products. What are these impurities and how can I minimize their formation?

Answer:

The formation of side products is often a result of intermolecular reactions or degradation under harsh conditions.

Possible Causes & Solutions:

  • Intermolecular Acylation: At high concentrations, the acylating agent can react with a second molecule of the aromatic substrate instead of cyclizing, leading to polymeric byproducts.[3]

    • Solution: Employing high dilution conditions can favor the desired intramolecular pathway by reducing the likelihood of intermolecular collisions.[3]

  • Formation of Regioisomers: If the aromatic ring has multiple possible sites for cyclization, a mixture of regioisomers can be formed. For the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, the primary concern is acylation at the position ortho to the propanoic acid chain, which is sterically less hindered. However, the electronic directing effects of the ester group can play a role.

    • Solution: The choice of solvent can significantly influence regioselectivity. For instance, nitromethane has been shown to provide optimal selectivity in certain indanone syntheses.[7] Temperature control is also crucial; lower temperatures often favor the kinetic product, while higher temperatures may favor the thermodynamic product.[4]

  • Degradation of Starting Material or Product: Prolonged exposure to strong acids and high temperatures can lead to the degradation of both the starting material and the desired indanone product.

    • Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures and long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate?

A1: There is no single "best" solvent, as the optimal choice depends on the specific catalyst and reaction conditions. However, here is a general guide:

  • Non-polar, non-coordinating solvents like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are excellent starting points. They are relatively inert and effectively solvate the reactants without strongly coordinating to the Lewis acid catalyst, thus preserving its activity.[1][6]

  • Polar, non-coordinating solvents such as nitromethane can sometimes be advantageous. The polarity can help to dissolve the reaction components and stabilize the charged intermediates, potentially increasing the reaction rate.[7][8] In some cases, it can also improve regioselectivity.[7]

  • Highly coordinating solvents like ethers (e.g., THF, diethyl ether) and amides (e.g., DMF, DMAc) should generally be avoided as they can form stable complexes with the Lewis acid, rendering it inactive.[5]

Q2: How does the solvent polarity and coordinating ability affect the Lewis acid catalyst?

A2: The solvent's properties directly modulate the Lewis acidity of the catalyst.

  • Polarity: Increasing solvent polarity can enhance the effective Lewis acidity. More polar solvents can better stabilize the separated ion pair of the activated acylating agent, thus promoting the reaction.[5]

  • Coordinating Ability (Donor Number): Solvents with high donor numbers (i.e., strong Lewis bases) will compete with the acylating agent for coordination to the Lewis acid catalyst. This competition reduces the concentration of the active catalytic species and can significantly slow down or even inhibit the reaction.[5]

The interplay between these two factors is crucial. An ideal solvent will have sufficient polarity to support the reaction intermediates but low enough coordinating ability to not deactivate the catalyst.

G Solvent Solvent Properties Polarity Polarity Solvent->Polarity Coordinating_Ability Coordinating Ability (Donor Number) Solvent->Coordinating_Ability Lewis_Acid Lewis Acid Catalyst Activity Polarity->Lewis_Acid Increases (stabilizes intermediates) Coordinating_Ability->Lewis_Acid Decreases (competes for coordination) Reaction_Rate Reaction Rate & Yield Lewis_Acid->Reaction_Rate

Caption: Influence of solvent properties on Lewis acid catalysis.

Q3: Can I use a Brønsted acid instead of a Lewis acid, and how does the solvent choice differ?

A3: Yes, strong Brønsted acids like polyphosphoric acid (PPA) and triflic acid (TfOH) are effective catalysts for intramolecular Friedel-Crafts acylation.[9] In many cases, these reactions can be run neat (using the acid as the solvent) or with a high-boiling, non-reactive solvent like chlorobenzene, especially at elevated temperatures.[9] When using superacids like TfOH, chlorinated solvents like DCE are often employed.

Q4: Are there any "green" solvent alternatives for this reaction?

A4: The development of more environmentally friendly synthetic methods is an active area of research. Deep eutectic solvents (DES) have emerged as promising green alternatives. For example, a mixture of choline chloride and zinc chloride has been used as both the catalyst and the solvent in Friedel-Crafts acylations, offering high yields and the potential for catalyst recycling.[10][11]

Data Summary: Solvent Effects on Indanone Synthesis

SolventDielectric Constant (ε)Donor Number (DN)Typical Outcome in Indanone SynthesisReference(s)
Dichloromethane (CH₂Cl₂)8.931.0Good yields, generally a reliable choice.[12]
1,2-Dichloroethane (DCE)10.360.1Often used for reactions requiring higher temperatures.[1]
Carbon Disulfide (CS₂)2.6LowHistorically used, but less common now due to toxicity and flammability.[4]
Nitromethane (CH₃NO₂)35.872.7Can enhance reaction rates and improve regioselectivity.[4][7]
Chlorobenzene5.62LowUsed for high-temperature reactions, particularly with Brønsted acids.[9]
Tetrahydrofuran (THF)7.620.0To be avoided ; strong coordination deactivates the Lewis acid.[5]

Experimental Protocol: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

This protocol is a general guideline based on established procedures for intramolecular Friedel-Crafts acylation to form indanones.[1][12] Optimization may be required for your specific setup and scale.

Materials:

  • 3-(4-methoxycarbonylphenyl)propionyl chloride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride to the stirred solvent.

  • Substrate Addition: Dissolve 3-(4-methoxycarbonylphenyl)propionyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of AlCl₃ in CH₂Cl₂ at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • Filo. (2025, August 12). What is the most appropriate solvent for the Friedel-Crafts reaction? Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Amy, E. et al. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. PDF. Retrieved from [Link]

  • Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ACS Omega. (n.d.). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Retrieved from [Link]

  • Algor Cards. (n.d.). Friedel-Crafts Acylation: Introduction and Mechanism. Retrieved from [Link]

  • Cravotto, G., et al. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ahmed, S., et al. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

  • ResearchGate. (2022, December 6). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Retrieved from [Link]

Sources

Troubleshooting

Preventing byproduct formation in indanone synthesis

Welcome to the Technical Support Center for Indanone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing indanone scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing indanone scaffolds. Here, we address common challenges, with a focus on preventing byproduct formation, through detailed troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-indanones, and what are its primary limitations?

The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This reaction is typically catalyzed by a Brønsted or Lewis acid.[2] While effective, this method has notable limitations, including the potential for low yields, the use of toxic reagents, and often requires long reaction times and harsh conditions.[3] A significant challenge is controlling byproduct formation, which can include regioisomers and products from intermolecular reactions.[4][5]

Q2: I'm observing the formation of multiple regioisomers in my reaction. How can I improve selectivity?

The formation of regioisomers is a common hurdle, especially with substituted aromatic precursors.[5] Several strategies can be employed to enhance regioselectivity:

  • Catalyst and Solvent Choice: The selection of the catalyst and solvent system can significantly influence the product distribution. For instance, in certain reactions, nitromethane has been shown to provide better selectivity compared to other solvents.[2][6]

  • Steric Hindrance: Leveraging bulky substituents on the aromatic ring can sterically hinder cyclization at certain positions, thereby favoring the formation of a specific regioisomer.[2]

  • Temperature Control: Reaction temperature is a critical parameter. Lower temperatures often favor the kinetic product, whereas higher temperatures can lead to the thermodynamically more stable product.[2][7]

  • PPA Composition: When using polyphosphoric acid (PPA) as a catalyst, adjusting its phosphorus pentoxide (P₂O₅) content can effectively control the regioselectivity of the cyclization.[2][5]

Q3: My Friedel-Crafts acylation reaction is giving a low yield or failing completely. What are the likely causes?

Low yields in Friedel-Crafts acylation for indanone synthesis can stem from several factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents or glassware can deactivate the catalyst.[2][7][8] It is crucial to use anhydrous conditions and fresh, high-quality catalyst.[7]

  • Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution, hindering the reaction.[7][8][9] In such cases, a more potent catalytic system, like a superacid, may be necessary.[2]

  • Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst complexes with the product, meaning a stoichiometric amount is often required for the reaction to go to completion.[7]

  • Suboptimal Temperature: The activation energy for the reaction may not be reached if the temperature is too low.[7] Conversely, excessively high temperatures can lead to decomposition and the formation of polymeric byproducts.[4][5]

Q4: Can I use starting materials other than 3-arylpropionic acids for indanone synthesis?

Yes, several other precursors can be utilized. Acyl chlorides derived from 3-arylpropionic acids are frequently used.[10] Other methods include the Nazarov cyclization of divinyl ketones, which is an acid-catalyzed 4π-electrocyclization.[3][11] Chalcones are common precursors for this route.[11] Additionally, various transition-metal-catalyzed reactions, such as those involving palladium, have been developed for indanone synthesis from substrates like unsaturated aryl iodides or o-bromobenzaldehydes.[12][13]

Troubleshooting Guides

Issue 1: Formation of Polymeric Byproducts

Symptoms: Your crude product appears as a dark, tarry, or oily substance, and purification by standard methods like recrystallization is ineffective.

Causality: Polymeric byproducts often arise from intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent at high substrate concentrations or elevated temperatures, where molecules have sufficient energy to react with one another.[4][5] Strong acid catalysts can also promote polymerization.

Troubleshooting Protocol:

  • Reduce Substrate Concentration:

    • Action: Decrease the initial concentration of your 3-arylpropionic acid or its derivative.

    • Rationale: Lowering the concentration statistically favors the intramolecular reaction pathway over intermolecular encounters.

  • Optimize Reaction Temperature:

    • Action: Carefully lower the reaction temperature. If the reaction is sluggish at lower temperatures, a gradual increase while monitoring for byproduct formation is recommended.[7]

    • Rationale: Higher temperatures can provide the activation energy for undesired polymerization pathways.[4]

  • Modify Catalyst and Addition:

    • Action: Consider using a milder Lewis or Brønsted acid. Alternatively, employ a slow-addition technique where the substrate is added gradually to the reaction mixture containing the catalyst.

    • Rationale: A less reactive catalyst can minimize side reactions. Slow addition maintains a low instantaneous concentration of the substrate, further discouraging intermolecular reactions.

  • Purification Strategy:

    • Action: If polymeric material has already formed, vacuum distillation can be an effective method to separate the more volatile indanone product from non-volatile polymers.[4] Column chromatography is another viable option.[4]

Issue 2: Presence of Unreacted Starting Material and Intermolecular Acylation Products

Symptoms: TLC or NMR analysis of your crude product shows a significant amount of starting material alongside the desired indanone and potentially a higher molecular weight byproduct.

Causality: Incomplete conversion can be due to an inactive or insufficient amount of catalyst.[5][7] The formation of intermolecular acylation byproducts indicates that the reaction between two molecules of the starting material is competitive with the intramolecular cyclization.[1][5]

Troubleshooting Protocol:

  • Verify Anhydrous Conditions:

    • Action: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents.[7]

    • Rationale: Moisture deactivates many common Lewis acid catalysts, such as AlCl₃, leading to incomplete reactions.[2]

  • Increase Catalyst Loading:

    • Action: Incrementally increase the molar ratio of the Lewis acid to the limiting reagent. Stoichiometric amounts (1.1 to 2.0 equivalents) are often necessary.[7]

    • Rationale: The catalyst can form a complex with the carbonyl group of the indanone product, rendering it inactive. Sufficient catalyst must be present to drive the reaction to completion.[7]

  • Optimize Reaction Time and Temperature:

    • Action: Increase the reaction time or modestly increase the temperature. Monitor the reaction progress by TLC or another suitable technique to find the optimal balance that maximizes conversion without promoting byproduct formation.[7]

    • Rationale: Some cyclizations, especially with deactivated substrates, require more forcing conditions to proceed efficiently.[5]

Data & Protocols

Table 1: Catalyst and Condition Guide for Indanone Synthesis
Synthesis MethodPrecursorCatalystTypical ConditionsCommon Byproducts & Prevention
Intramolecular Friedel-Crafts 3-Arylpropionic AcidPPA, TfOH, AlCl₃, FeCl₃[2][5]High temperatures (can be up to 250 °C), often neat or in high-boiling solvents like chlorobenzene.[1][5]Regioisomers (control with PPA composition, sterics), polymers (lower temp./conc.), intermolecular acylation (use high dilution).[2][4][5]
Intramolecular Friedel-Crafts 3-Arylpropionyl ChlorideAlCl₃, SnCl₄[10]Anhydrous conditions, often at lower temperatures (0 °C to reflux) in solvents like CH₂Cl₂ or CS₂.Polysubstitution (use 1:1 stoichiometry), catalyst deactivation (ensure anhydrous conditions).[7]
Nazarov Cyclization Chalcone (1,3-Diaryl-2-propen-1-one)TFA, PPA, Cu(OTf)₂, FeCl₃[11]Can be performed with stoichiometric or catalytic acid, sometimes requires elevated temperatures.Rearrangement products (less common than in alkylations), incomplete cyclization (use stronger acid).[8]
Experimental Protocol: General Procedure for AlCl₃-Mediated Cyclization of a 3-Arylpropionyl Chloride
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube or nitrogen inlet.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 - 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 3-arylpropionyl chloride (1 equivalent) in a minimal amount of anhydrous solvent in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature, monitoring its progress by TLC. Gentle heating may be required for less reactive substrates.

  • Workup: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude indanone.

  • Purification: Purify the crude product by recrystallization, column chromatography, or vacuum distillation as needed.[4]

Visual Guides

Diagram 1: Key Byproduct Formation Pathways in Friedel-Crafts Indanone Synthesis

Byproduct_Formation cluster_main Starting Material (3-Arylpropionic Acid/Chloride) cluster_desired Desired Pathway cluster_byproducts Byproduct Pathways Start Substrate + Acid Catalyst Desired Intramolecular Cyclization Start->Desired High Dilution Optimal Temp. Inter Intermolecular Acylation Start->Inter High Conc. High Temp. Regio Alternative Cyclization Site Start->Regio Substrate Electronics/ Sterics Product 1-Indanone Desired->Product Poly Polymerization Inter->Poly Byproduct1 Dimeric/Oligomeric Byproduct Inter->Byproduct1 Byproduct2 Polymeric Tar Poly->Byproduct2 Byproduct3 Regioisomeric Indanone Regio->Byproduct3

Caption: Common byproduct pathways in Friedel-Crafts indanone synthesis.

Diagram 2: Troubleshooting Workflow for Low Indanone Yield

Troubleshooting_Yield Start Low or No Yield of Indanone Check_Conditions Check Reaction Conditions Start->Check_Conditions Anhydrous Are conditions strictly anhydrous? Check_Conditions->Anhydrous Moisture? Check_Catalyst Check Catalyst Catalyst_Amount Is catalyst loading sufficient (≥1 equivalent)? Check_Catalyst->Catalyst_Amount Amount? Check_Substrate Check Substrate Substrate_Deactivated Is aromatic ring deactivated? Check_Substrate->Substrate_Deactivated Temp_Time Is Temp/Time sufficient? Anhydrous->Temp_Time Yes Sol_Anhydrous Action: Use flame-dried glassware, anhydrous solvents/reagents. Anhydrous->Sol_Anhydrous No Temp_Time->Check_Catalyst Yes Sol_Temp_Time Action: Increase temperature and/or reaction time. Temp_Time->Sol_Temp_Time No Catalyst_Fresh Is catalyst fresh/active? Catalyst_Amount->Catalyst_Fresh Yes Sol_Catalyst_Amount Action: Increase catalyst loading. Catalyst_Amount->Sol_Catalyst_Amount No Catalyst_Fresh->Check_Substrate Yes Sol_Catalyst_Fresh Action: Use fresh, unopened catalyst. Catalyst_Fresh->Sol_Catalyst_Fresh No Sol_Substrate_Deactivated Action: Use stronger catalyst (e.g., TfOH) or consider alternative route. Substrate_Deactivated->Sol_Substrate_Deactivated Yes

Sources

Optimization

"Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" stability and storage issues

This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Here, we provide in-depth technical support, troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Here, we provide in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the stability and successful application of this compound in your experiments. Our approach is rooted in established scientific principles to provide you with reliable and actionable information.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental properties of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Q1: What are the optimal storage conditions for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate?

A1: To ensure the long-term stability of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be kept tightly sealed to prevent exposure to moisture and air.[1][2] For extended storage, refrigeration at 2-8°C is recommended by some suppliers, often under an inert atmosphere such as argon or nitrogen.[3]

Q2: What are the known chemical incompatibilities of this compound?

A2: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][5] Exposure to these substances can lead to degradation of the compound. Additionally, it is sensitive to moisture, which can cause hydrolysis of the methyl ester group.[4][5]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, it is essential to use appropriate personal protective equipment. This includes chemical safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this exact compound is not extensively published, indanone derivatives and related compounds can be sensitive to light.[6] As a precautionary measure, it is advisable to store the compound in an amber or opaque container to protect it from light, especially during long-term storage or when in solution.

Q5: What is the appearance and solubility of this compound?

A5: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is typically a solid, with its color ranging from white to light yellow or orange.[7] It is poorly soluble in water but shows moderate solubility in common organic solvents like ethyl acetate and tetrahydrofuran.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments, with a focus on stability and purity issues.

Q1: I observed a new, more polar spot on my TLC plate after my reaction work-up. What could this be?

A1: Probable Cause and Solution

A more polar impurity often suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can occur if the compound is exposed to acidic or basic conditions, or even trace amounts of water, especially at elevated temperatures.

  • Scientific Rationale: The ester functional group is susceptible to nucleophilic attack by water, a reaction catalyzed by either acid or base, leading to the formation of a carboxylic acid and methanol. The carboxylic acid is significantly more polar than the parent ester, resulting in a lower Rf value on a normal-phase TLC plate.

  • Preventative Measures:

    • Ensure all solvents and reagents are anhydrous.

    • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • If an aqueous work-up is necessary, perform it quickly and at a low temperature.

    • Avoid prolonged exposure to acidic or basic conditions.

Q2: My NMR spectrum shows unexpected peaks, and the integration of my aromatic protons is incorrect. What could be the issue?

A2: Probable Cause and Solution

This could indicate the presence of degradation products or impurities. Besides hydrolysis, oxidation of the indanone ring is another potential degradation pathway.

  • Scientific Rationale: The benzylic position of the indanone core can be susceptible to oxidation, which could lead to the formation of various byproducts, altering the signals in the NMR spectrum.

  • Troubleshooting Steps:

    • Re-purify the Compound: If you suspect degradation, re-purify a small sample by column chromatography or recrystallization.

    • Acquire a Fresh Spectrum: Obtain a new NMR spectrum of the purified material to confirm its identity and purity.

    • Compare with Reference Spectra: If available, compare your spectrum with a reference spectrum for the compound.

Q3: My compound has changed color from a light yellow to a darker shade after being stored for a few weeks. Is it still usable?

A3: Probable Cause and Solution

A change in color often indicates some level of degradation. While a slight color change may not significantly impact the compound's use in all applications, it is a sign of instability and should be investigated.

  • Scientific Rationale: The formation of colored impurities can result from oxidation or other degradation pathways that lead to more conjugated systems.

  • Recommended Action:

    • Assess Purity: Analyze the material by HPLC or NMR to determine the percentage of the desired compound remaining.

    • Consider the Application: For sensitive applications, it is best to use a fresh or re-purified batch. For less sensitive reactions, the material might still be usable if the purity is acceptable.

    • Review Storage Conditions: Ensure the compound is being stored correctly as per the guidelines in the FAQ section to prevent further degradation.

Data and Protocols

Stability Summary
ParameterConditionRecommendation
Temperature Long-term2-8°C or Room Temperature (in a desiccator)
Atmosphere StorageInert (Argon or Nitrogen recommended)
Light StorageProtect from light (use amber vials)
Incompatibilities ChemicalAvoid strong acids, bases, and oxidizing agents
Visualizing Degradation and Troubleshooting

The following diagrams illustrate the primary degradation pathways for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and a workflow for troubleshooting purity issues.

cluster_degradation Potential Degradation Pathways A Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate B 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized Byproducts A->C Oxidation (Air, Oxidizing Agents) cluster_troubleshooting Troubleshooting Workflow for Purity Issues Start Unexpected Experimental Result or Visible Degradation TLC Run TLC Analysis Start->TLC MultipleSpots Multiple Spots Observed TLC->MultipleSpots Yes SingleSpot Single Spot Observed TLC->SingleSpot No HPLC Perform HPLC Analysis MultipleSpots->HPLC SingleSpot->HPLC Pure Purity >95% HPLC->Pure Yes Impure Purity <95% HPLC->Impure No NMR Acquire ¹H NMR Spectrum NMR->Pure Correct Spectrum NMR->Impure Incorrect Spectrum Pure->NMR Proceed Proceed with Experiment Pure->Proceed Purify Re-purify Compound (Column Chromatography or Recrystallization) Impure->Purify Stop Consider Synthesizing Fresh Material Impure->Stop Recheck Re-analyze Purified Material Purify->Recheck Recheck->HPLC

References

Troubleshooting

Technical Support Center: Scaling Up Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this process.

Overview of Synthetic Strategy

The most common and scalable approach to synthesizing Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The logical and commercially available starting material for this synthesis is 3-[3-(methoxycarbonyl)phenyl]propanoic acid . This precursor contains the necessary carbon framework and functional groups to form the target indanone structure upon cyclization.

The key transformation is the acid-catalyzed ring closure of the propanoic acid side chain onto the aromatic ring. This reaction is typically promoted by a strong acid catalyst, which facilitates the formation of an acylium ion intermediate that then undergoes electrophilic aromatic substitution.

Experimental Protocols

Protocol 1: Synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid (Starting Material)

While 3-[3-(methoxycarbonyl)phenyl]propanoic acid is commercially available, for researchers who wish to synthesize it, a common method is the hydrolysis of the corresponding dinitrile or the oxidation of a suitable alkyl-substituted aromatic compound, followed by selective esterification. However, for scalability and convenience, sourcing the pre-made starting material is recommended.

Protocol 2: Intramolecular Friedel-Crafts Acylation for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

This protocol outlines a general procedure for the cyclization of 3-[3-(methoxycarbonyl)phenyl]propanoic acid. Optimization of specific parameters may be required based on the scale of the reaction and available equipment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure 3-[3-(methoxycarbonyl)phenyl]propanoic acid is dry and free of impurities.

    • Select a suitable strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are common choices for this type of cyclization.

    • Choose an appropriate high-boiling, non-reactive solvent such as sulfolane or use the acid catalyst as the solvent if appropriate for the chosen catalyst.

  • Reaction Setup:

    • Set up a reaction vessel with mechanical stirring, a thermometer, a nitrogen inlet, and a condenser.

    • Under a nitrogen atmosphere, charge the reaction vessel with the chosen acid catalyst (e.g., polyphosphoric acid).

  • Reaction Execution:

    • Slowly add the 3-[3-(methoxycarbonyl)phenyl]propanoic acid to the stirred acid catalyst at room temperature.

    • After the addition is complete, gradually heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature should be determined through small-scale trials.

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully quench it by pouring it onto a mixture of ice and water with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction- Increase reaction temperature or time. - Ensure efficient stirring to promote mass transfer.
Deactivated starting material- Confirm the purity of the starting material. Impurities can interfere with the catalyst.
Insufficient catalyst activity- Use a fresh batch of catalyst. Polyphosphoric acid can absorb moisture and lose activity. - Consider a stronger catalyst system like Eaton's reagent.
Formation of Isomeric Byproduct (Methyl 1-oxo-2,3-dihydro-1H-indene-7-carboxylate) Lack of regioselectivity in the Friedel-Crafts acylation- The methoxycarbonyl group is a meta-director, which should favor the formation of the desired 5-substituted product. However, some ortho-substitution (leading to the 7-isomer) can occur. - Optimize the reaction temperature; lower temperatures may improve regioselectivity. - Screen different acid catalysts, as the nature of the catalyst can influence the isomeric ratio.
Formation of Polymeric or Tar-like Byproducts High reaction temperature or prolonged reaction time- Reduce the reaction temperature and monitor the reaction closely to avoid over-reaction.
Intermolecular side reactions- For larger scale reactions, consider using high dilution conditions to favor the intramolecular cyclization.
Difficult Purification Presence of closely related impurities- Optimize the chromatographic separation by trying different solvent systems or using a higher-resolution column. - Consider derivatization of the product or impurities to facilitate separation.
Product oiling out during recrystallization- Use a different solvent system for recrystallization. - Try seeding the supersaturated solution with a small crystal of the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful intramolecular Friedel-Crafts acylation in this synthesis?

A1: The choice and quality of the acid catalyst are paramount. The catalyst must be strong enough to promote the formation of the acylium ion and subsequent cyclization. Moisture content in the catalyst can significantly reduce its activity.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. For more quantitative analysis, HPLC is recommended.

Q3: What are the main safety precautions to consider when working with strong acids like polyphosphoric acid?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be extremely cautious when quenching the reaction with water, as this can be a highly exothermic process. Add the reaction mixture to ice/water slowly with good stirring.

Q4: Can I use an alternative to polyphosphoric acid?

A4: Yes, other strong acids can be used. Eaton's reagent (7.5% w/w phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that can often promote cyclization at lower temperatures. Liquid hydrofluoric acid has also been used for similar reactions, but it requires specialized equipment and extreme safety precautions.[2]

Q5: How can I confirm the identity and purity of the final product?

A5: The identity of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC or Gas Chromatography (GC).

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start 3-[3-(Methoxycarbonyl)phenyl]propanoic acid reaction Cyclization with Strong Acid Catalyst (e.g., PPA) start->reaction 1. Add to catalyst quench Quench with Ice/Water reaction->quench 2. After reaction completion extract Solvent Extraction quench->extract wash Wash & Dry extract->wash concentrate Concentration wash->concentrate purify Column Chromatography or Recrystallization concentrate->purify Crude Product product Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate purify->product Pure Product

Caption: A streamlined workflow for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes catalyst_issue Catalyst Issue? start->catalyst_issue No increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time Yes check_stirring Ensure Efficient Stirring incomplete_reaction->check_stirring Yes fresh_catalyst Use Fresh Catalyst catalyst_issue->fresh_catalyst Yes stronger_catalyst Consider Stronger Catalyst catalyst_issue->stronger_catalyst Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

Sources

Optimization

Common impurities in "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" and their removal

Welcome to the technical support center for "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common pu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this important intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've synthesized Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, but the yield is low and the product appears impure. What are the most common impurities I should be looking for?

A1: Impurities in your final product typically originate from three main sources: unreacted starting materials, side-products from the reaction, and degradation of the desired product. Based on a common synthetic route, the intramolecular Friedel-Crafts acylation of 3-(4-(methoxycarbonyl)phenyl)propanoic acid, the primary impurities to anticipate are:

  • Unreacted Starting Material: The presence of 3-(4-(methoxycarbonyl)phenyl)propanoic acid indicates an incomplete reaction.

  • Regioisomers: During the cyclization step, the acylium ion can attack the aromatic ring at a different position, leading to the formation of the undesired regioisomer, Methyl 1-oxo-2,3-dihydro-1H-indene-7-carboxylate.

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis, especially during aqueous workup, which would result in the formation of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, ethyl acetate, hexanes) may be present in the final product.

Q2: How can I use Thin Layer Chromatography (TLC) to get a quick assessment of my product's purity?

A2: TLC is an invaluable, rapid technique to visualize the purity of your compound. For "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" and its likely impurities, a typical solvent system to use is a mixture of hexanes and ethyl acetate.

  • Procedure: Dissolve a small sample of your crude product in a suitable solvent (like dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate in a chamber with a hexanes/ethyl acetate mixture (a good starting ratio is 7:3 or 1:1).

  • Interpretation:

    • The desired product is moderately polar and should have a distinct spot.

    • Unreacted starting material, being a carboxylic acid, is more polar and will have a lower Rf value (it will travel less up the plate).

    • The regioisomeric impurity will likely have a very similar Rf value to the desired product, making it difficult to distinguish by TLC alone.

    • The hydrolysis product is also more polar and will have a lower Rf value than the starting ester.

You can monitor the progress of your reaction by running a TLC with the starting material and the reaction mixture side-by-side. The disappearance of the starting material spot indicates the reaction is proceeding.[1]

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the specific impurities present?

A3: ¹H NMR is a powerful tool for identifying impurities. Here are some characteristic signals to look for:

ImpurityCharacteristic ¹H NMR Signals (in CDCl₃)Rationale
Unreacted Starting Material A broad singlet for the carboxylic acid proton (-COOH), typically above 10 ppm.The acidic proton is a key indicator.
Regioisomer (7-carboxylate) The aromatic proton signals will show a different splitting pattern compared to the desired 5-carboxylate isomer.The substitution pattern on the aromatic ring dictates the coupling constants of the protons.
Hydrolysis Product The singlet for the methyl ester protons (-OCH₃) at ~3.9 ppm will be absent, and a broad singlet for the carboxylic acid proton will appear.The loss of the methyl group is the most obvious change.
Residual Solvents Characteristic peaks for common solvents, e.g., a singlet at ~2.05 ppm for acetone, a singlet at ~7.26 ppm for chloroform, etc.These are well-documented and can be compared to standard tables.[1][2]
Q4: My product is an off-color or oily solid, and the melting point is broad and lower than expected. What does this indicate and how can I purify it?

A4: A discolored, oily, or low-melting-point solid is a strong indication of significant impurities. These impurities disrupt the crystal lattice of your product, leading to a lower and broader melting range. The primary methods for purification are recrystallization and column chromatography.

Troubleshooting and Purification Protocols

Workflow for Impurity Identification and Removal

G cluster_0 Initial Assessment cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Analysis start Crude Product (low yield, impure appearance) tlc TLC Analysis (e.g., 7:3 Hexanes:EtOAc) start->tlc nmr ¹H NMR Analysis tlc->nmr gcms GC-MS Analysis tlc->gcms decision Impurity Type? nmr->decision recrystallization Recrystallization decision->recrystallization  Mainly starting material/ hydrolysis product   column Column Chromatography decision->column  Regioisomer or multiple impurities   final_analysis Purity Check (TLC, NMR, Melting Point) recrystallization->final_analysis column->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: A decision workflow for identifying and removing impurities from crude Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Protocol 1: Purification by Recrystallization

Recrystallization is most effective when dealing with a major desired product contaminated with minor, more soluble impurities.

Principle: This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities remain in solution upon cooling.

Step-by-Step Methodology:

  • Solvent Selection: Ethanol or a mixture of ethyl acetate and hexanes are good starting points for recrystallization of indanone derivatives.[3] Perform small-scale solubility tests to determine the optimal solvent or solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a more powerful technique for separating compounds with different polarities, making it ideal for removing regioisomers or when multiple impurities are present.

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained on the silica gel for longer.

Step-by-Step Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a glass column and allow the silica to settle into a uniform bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or a small amount of the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 50% ethyl acetate in hexanes is a good starting point for this compound.[3]

    • The less polar impurities will elute first, followed by the desired product. The more polar impurities (like the hydrolysis product) will elute last.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate."

Troubleshooting Summary

Observed Problem Potential Cause (Impurity) Recommended Solution
Oily or sticky solid with a low, broad melting point.Multiple impurities, residual solvent.Column Chromatography followed by Recrystallization.
Extra peaks in the aromatic region of the ¹H NMR spectrum.Regioisomeric impurity.Careful Column Chromatography.
Broad singlet above 10 ppm in the ¹H NMR.Unreacted starting material or hydrolysis product.Recrystallization or Column Chromatography.
TLC shows a spot at the baseline.Highly polar impurity (e.g., hydrolysis product).Column Chromatography with a more polar eluent.
Product appears wet or has a solvent smell.Residual solvent.Dry under high vacuum for an extended period.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common impurities in 4-Methyl-1-indanone and their removal.
  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • Chemguide. (n.d.). Hydrolysing esters.
  • Organic Syntheses. (n.d.). 2-indanone.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.).
  • Google Patents. (2016). CN105461552A - Preparation method of (+)
  • Google Patents. (2017). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • PubChem. (n.d.).
  • Organic Syntheses. (n.d.). Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove.
  • ChemicalBook. (n.d.).
  • Royal Society of Chemistry. (2025). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • BYJU'S. (n.d.).
  • Mettler Toledo. (n.d.).
  • MDPI. (2016).
  • Organic Syntheses. (2025).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and its Isomers

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of intermediates is paramount. The indanone scaffold, a common motif in biologically active molecules, prese...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of intermediates is paramount. The indanone scaffold, a common motif in biologically active molecules, presents unique characterization challenges, particularly when substituted. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate , a key building block, and offers a comparative study with its regioisomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , and the parent compound, 1-indanone . Understanding the subtle yet significant differences in their spectral data is crucial for unambiguous identification and quality control.

Structural Overview and Rationale for Comparison

The position of the methyl carboxylate group on the indanone core dramatically influences the electronic environment of the protons and carbons, leading to distinct NMR spectra. This guide will dissect these differences, providing a clear rationale for peak assignments and highlighting the diagnostic signals that differentiate these closely related compounds.

Compound NameStructureKey Differentiating Feature
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate [Image of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate structure]Carboxylate group on the aromatic ring at position 5.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [Image of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate structure]Carboxylate group on the aliphatic five-membered ring at position 2.
1-Indanone [Image of 1-Indanone structure]Unsubstituted parent compound.

Comparative ¹H NMR Analysis

The ¹H NMR spectrum is the first line of analysis for structural confirmation. The chemical shifts, multiplicities, and coupling constants of the aromatic and aliphatic protons provide a detailed fingerprint of each molecule.

Aromatic Region (δ 7.0 - 8.5 ppm)

The substitution pattern on the benzene ring is most clearly discerned in this region.

  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate : The presence of the electron-withdrawing carboxylate group at C5 significantly affects the chemical shifts of the aromatic protons. We expect to see three distinct aromatic signals. The proton at C4 will be a doublet, coupled to H6. The proton at C6 will appear as a doublet of doublets, coupled to both H4 and H7. The proton at C7, adjacent to the carbonyl group, will be a doublet and shifted furthest downfield due to the anisotropic effect of the C=O bond.

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate : In this isomer, the aromatic ring is unsubstituted, resembling that of 1-indanone. The spectrum typically shows four protons with complex coupling patterns. One proton will be significantly downfield, corresponding to the proton ortho to the carbonyl group (H7).

  • 1-Indanone : The parent compound exhibits a characteristic ABCD spin system in the aromatic region, often with overlapping multiplets, making definitive assignment challenging without 2D NMR techniques.

Aliphatic Region (δ 2.5 - 4.0 ppm)

The protons on the five-membered ring provide crucial information about the substitution at C2.

  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate : The protons at C2 and C3 will each appear as triplets, assuming equal coupling to their geminal and vicinal neighbors. These signals will be in the typical range for benzylic and α-to-carbonyl methylene groups.

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate : The presence of the carboxylate group at C2 drastically alters the aliphatic region. The proton at C2 is now a methine and will likely appear as a doublet of doublets. The two protons at C3 will be diastereotopic and will each appear as a doublet of doublets, showing both geminal and vicinal coupling. A representative ¹H-NMR spectrum for this isomer in CDCl₃ shows the following signals: δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m)[1].

  • 1-Indanone : The C2 and C3 methylene groups each give rise to a triplet, similar to the 5-carboxylate isomer, but with potentially different chemical shifts due to the absence of the remote substituent.

Methyl Ester Protons (δ ~3.9 ppm)

Both carboxylated isomers will exhibit a sharp singlet corresponding to the three methyl ester protons, typically found around δ 3.9 ppm.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the position of substituents.

Carbonyl and Carboxylate Carbons (δ 160 - 210 ppm)
  • The ketone carbonyl carbon (C1) in all three compounds will appear significantly downfield, typically in the range of δ 195-207 ppm.

  • The ester carbonyl carbon of the carboxylate group in the substituted isomers will resonate in the region of δ 165-175 ppm.

Aromatic Carbons (δ 120 - 160 ppm)
  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate : The aromatic region will show six distinct signals. The carbon attached to the carboxylate group (C5) and the carbon ortho to the carbonyl group (C7a) will be quaternary and their chemical shifts will be influenced by the substituents.

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate : This isomer will also show six aromatic carbon signals, but their chemical shifts will be more similar to those of 1-indanone.

  • 1-Indanone : The spectrum will display four signals for the protonated aromatic carbons and two signals for the quaternary carbons.

Aliphatic Carbons (δ 25 - 60 ppm)
  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate : Two signals corresponding to the C2 and C3 methylene carbons are expected.

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate : The C2 carbon will be a methine and will be shifted downfield due to the attached carboxylate group. The C3 carbon will be a methylene.

  • 1-Indanone : Two signals for the C2 and C3 methylene carbons will be observed.

Methyl Ester Carbon (δ ~52 ppm)

A signal around δ 52 ppm will be present in the spectra of both carboxylated isomers, corresponding to the methyl ester carbon.

Experimental Protocols

Standard NMR Sample Preparation

To ensure high-quality, reproducible NMR data, the following protocol should be followed:

  • Sample Weighing : Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆).

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Filtration : Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly.

NMR_Sample_Preparation

Data Summary and Comparison

CompoundAromatic ¹H SignalsAliphatic ¹H SignalsMethyl ¹H SignalCarbonyl ¹³C Signal
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate 3 distinct signalsTwo tripletsSinglet (~3.9 ppm)~195-205 ppm
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate 4 signals (ABCD system)One methine (dd), Two diastereotopic methylenes (ddd)Singlet (~3.8 ppm)~195-205 ppm
1-Indanone 4 signals (ABCD system)Two tripletsN/A~207 ppm

Conclusion

The structural differentiation between Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and its 2-carboxylate isomer is readily achievable through careful analysis of their ¹H and ¹³C NMR spectra. The key diagnostic features for the 5-carboxylate isomer are the distinct three-proton system in the aromatic region of the ¹H NMR spectrum and the presence of two methylene signals in the aliphatic region, in contrast to the methine and diastereotopic methylene protons observed for the 2-carboxylate isomer. This guide provides the foundational knowledge for researchers to confidently identify these important synthetic intermediates, ensuring the integrity of their research and development pipelines.

References

  • PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. [Link]

  • NIST Chemistry WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.

Sources

Comparative

A Comparative Guide to the HPLC Purity Analysis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

For: Researchers, scientists, and drug development professionals. Abstract The accurate determination of purity for pharmaceutical intermediates like Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is paramount for ensu...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The accurate determination of purity for pharmaceutical intermediates like Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies, focusing on a robust High-Performance Liquid Chromatography (HPLC) method as the primary technique. We will explore the rationale behind chromatographic parameter selection, present a detailed, validated protocol, and compare its performance against an alternative ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) approach. This document is designed to serve as a practical resource, grounded in established scientific principles and regulatory standards such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Purity Analysis

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] As with any component in the drug manufacturing pipeline, its purity must be rigorously controlled. Impurities, which can arise from the synthesis process, degradation, or storage, can impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies mandate stringent purity thresholds, making the development of reliable, accurate, and validated analytical methods a non-negotiable aspect of pharmaceutical development.[3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability.[4][5] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, the most common mode of separation, estimated to be used in over 65% of all HPLC analyses.[5]

Foundational Principles: Method Development & Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] Our methodology is developed and validated in accordance with the principles outlined in ICH Q2(R1) Validation of Analytical Procedures and the chromatographic standards of USP General Chapter <621> .[7][8][9][10] These guidelines ensure the method is robust and provides trustworthy data regarding specificity, linearity, accuracy, precision, and sensitivity.

Causality in Method Design: Why RP-HPLC?

The choice of RP-HPLC is dictated by the physicochemical properties of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

  • Structure and Polarity: The molecule possesses both a moderately non-polar indanone core and a polar methyl ester group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[5]

  • Chromophore for UV Detection: The aromatic ring and carbonyl group constitute a strong chromophore, allowing for sensitive detection using a standard UV detector, a workhorse in quality control laboratories.

The workflow for a typical HPLC purity analysis follows a logical sequence from sample preparation to final data interpretation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS HPLC HPLC-UV Principle: UV Absorbance Resolution: Good Sensitivity: Moderate (µg/mL) Identification: Based on Retention Time Cost: Low Speed: Standard UPLC UPLC-MS Principle: Mass-to-Charge Ratio Resolution: Excellent Sensitivity: High (ng/mL) Identification: Confirmatory (Molecular Weight) Cost: High Speed: Fast Title Technique Comparison

Sources

Validation

A Comparative Guide to mGluR5 Antagonists: Profiling "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" Against Established Negative Allosteric Modulators

This guide provides a comprehensive comparison of "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" with other well-characterized metabotropic glutamate receptor 5 (mGluR5) antagonists. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" with other well-characterized metabotropic glutamate receptor 5 (mGluR5) antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances of these compounds, supported by experimental data and detailed protocols to aid in their evaluation and application.

Introduction to Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Unlike their ionotropic counterparts, which form ion channels, mGluRs mediate a slower, more prolonged synaptic response.[1] There are eight subtypes of mGluRs, categorized into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1]

Group I mGluRs, which include mGluR1 and mGluR5, are of particular interest in neuroscience research and drug development. These receptors are typically located postsynaptically and couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease, making them a prime target for therapeutic intervention.[1][2]

Profiling "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate"

"Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" is described as a metabotropic glutamate receptor antagonist intended for the treatment of neurological disorders such as anxiety, depression, and schizophrenia.[3]

Chemical Structure:

While its general classification as an mGluR antagonist is noted, detailed pharmacological data, including its specific subtype selectivity, potency (IC50/Ki values), and mechanism of action (e.g., competitive antagonist vs. negative allosteric modulator), are not extensively documented in publicly available scientific literature. This highlights the critical need for rigorous experimental characterization to understand its full therapeutic potential and to compare it meaningfully with other established mGluR antagonists.

Established mGluR5 Antagonists: A Comparative Analysis

In contrast to "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate," several other mGluR5 antagonists have been extensively studied and are widely used as research tools. These compounds are primarily Negative Allosteric Modulators (NAMs), which bind to a site on the receptor distinct from the glutamate binding site to inhibit its function. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.

Here, we compare four prominent mGluR5 NAMs: MPEP, MTEP, Fenobam, and Basimglurant.

MPEP (2-Methyl-6-(phenylethynyl)pyridine)

MPEP is one of the first discovered and most widely used selective mGluR5 antagonists.[4] It is a non-competitive antagonist with an IC50 of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis.[4] While it has been an invaluable tool in elucidating the role of mGluR5 in various physiological and pathological processes, its utility can be limited by off-target effects at higher concentrations.[4]

MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine)

Developed as a successor to MPEP, MTEP exhibits improved selectivity and potency for mGluR5.[4] It is a potent, non-competitive mGluR5 antagonist with an IC50 of 5 nM and a Ki of 16 nM in in-vitro Ca2+-flux assays.[4] MTEP has demonstrated antidepressant, anxiolytic, and neuroprotective properties in various preclinical models.[4]

Fenobam

Fenobam is a non-benzodiazepine anxiolytic that was later identified as a potent and selective mGluR5 NAM. It inhibits the quisqualate-evoked intracellular calcium response mediated by human mGluR5 with an IC50 of 58 nM. Fenobam has shown analgesic and anxiolytic effects in both animal models and human clinical studies.

Basimglurant (RG7090)

Basimglurant is a potent, selective, and orally bioavailable mGluR5 NAM that has been investigated in clinical trials for treatment-resistant depression and Fragile X syndrome.[5] It exhibits a long half-life, making it suitable for once-daily dosing.[5] Preclinical studies have demonstrated its antidepressant-like and anxiolytic-like effects.[5]

Quantitative Comparison of mGluR5 Antagonists

CompoundTypePotency (IC50/Ki)SelectivityKey In Vivo Effects
MPEP mGluR5 NAMIC50 = 36 nMHigh for mGluR5, but some off-target effects at higher concentrations.Anxiolytic, antidepressant-like effects.
MTEP mGluR5 NAMIC50 = 5 nM, Ki = 16 nMHighly selective for mGluR5.Anxiolytic, antidepressant-like, neuroprotective effects.
Fenobam mGluR5 NAMIC50 = 58 nMSelective for mGluR5.Anxiolytic, analgesic effects.
Basimglurant mGluR5 NAMPotent (specific values proprietary)Highly selective for mGluR5.Antidepressant-like, anxiolytic-like effects.

Experimental Protocols for mGluR Antagonist Characterization

To ascertain the pharmacological profile of a novel compound like "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate," a series of well-defined in vitro assays are essential. Below are detailed protocols for two fundamental assays used to characterize mGluR5 antagonists.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR5 agonist.

Principle: Group I mGluRs, including mGluR5, couple to Gq proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in [Ca2+]i can be detected using calcium-sensitive fluorescent dyes.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the human mGluR5 receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions until they reach optimal confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist (e.g., "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate") to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation). Add a fixed concentration of an mGluR5 agonist (e.g., quisqualate or DHPG) to all wells to stimulate the receptor.

  • Data Acquisition: Measure the fluorescence intensity before and after agonist addition. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the mGluR5 receptor by assessing its ability to compete with a radiolabeled ligand for binding.

Principle: A radiolabeled ligand with known high affinity and selectivity for mGluR5 is incubated with a source of the receptor (e.g., cell membranes). The amount of radioligand that binds to the receptor is measured in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing mGluR5. This typically involves homogenization of the cells followed by centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the binding reaction in a suitable buffer. Each reaction should contain:

    • A fixed amount of the membrane preparation.

    • A fixed concentration of a selective mGluR5 radioligand (e.g., [3H]MPEP).

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, include wells with a high concentration of a known mGluR5 antagonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the cell membranes.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound. Fit the data to a competition binding equation to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6][7]

Visualization of Signaling and Experimental Workflow

mGluR5 Signaling Pathway

mGluR5_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_cytosol Increased Cytosolic Ca2+ Ca_store->Ca_cytosol Release Downstream Downstream Signaling Ca_cytosol->Downstream Activates Antagonist mGluR5 NAM (e.g., MPEP, MTEP) Antagonist->mGluR5 Inhibits

Caption: mGluR5 signaling cascade and point of NAM intervention.

Experimental Workflow for mGluR Antagonist Characterization

Antagonist_Workflow start Novel Compound (e.g., Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Calcium Mobilization Assay start->functional_assay determine_affinity Determine Binding Affinity (Ki) binding_assay->determine_affinity determine_potency Determine Functional Potency (IC50) functional_assay->determine_potency selectivity_panel Selectivity Profiling (Other mGluRs, other receptors) determine_affinity->selectivity_panel determine_potency->selectivity_panel assess_selectivity Assess Subtype Selectivity selectivity_panel->assess_selectivity invivo_studies In Vivo Studies (PK, PD, Efficacy Models) assess_selectivity->invivo_studies conclusion Comprehensive Pharmacological Profile invivo_studies->conclusion

Caption: Workflow for characterizing a novel mGluR antagonist.

Conclusion

While "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" is presented as a metabotropic glutamate receptor antagonist, a comprehensive understanding of its pharmacological profile necessitates further investigation. By employing standardized and robust experimental protocols, such as calcium mobilization and radioligand binding assays, researchers can elucidate its potency, selectivity, and mechanism of action. A direct comparison with well-characterized mGluR5 NAMs like MPEP, MTEP, Fenobam, and Basimglurant provides a valuable framework for evaluating the potential of novel compounds. This detailed characterization is paramount for advancing our understanding of mGluR pharmacology and for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hayashi, Y., et al. (1994). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British Journal of Pharmacology, 113(3), 735–743.
  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295–322.
  • Porter, R. H. P., et al. (2005). Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist with Inverse Agonist Activity. Journal of Pharmacology and Experimental Therapeutics, 315(2), 711–721.
  • Rodefer, J. S., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics, 336(1), 156–166.
  • Satoh, K., et al. (2009). Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist and metabotropic glutamate receptor 2/3 agonist in rodents: detailed investigations with a selective allosteric metabotropic glutamate receptor 1 antagonist, FTIDC [4-[1-(2-fluoropyridine-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide]. Journal of Pharmacology and Experimental Therapeutics, 330(1), 179–190.
  • Yung, M. W. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Zhang, M. Q., et al. (2011). Investigation on quantitative structure activity relationships and pharmacophore modeling of a series of mGluR2 antagonists. International Journal of Molecular Sciences, 12(9), 5999–6020.

Sources

Comparative

A Comparative Guide to Synthetic Intermediates for Indanones: Spotlight on Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

The indanone scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, natural products, and materials with significant biological and physical properties.[1][2] Its versatile structure has...

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, natural products, and materials with significant biological and physical properties.[1][2] Its versatile structure has been pivotal in the development of therapeutics for conditions ranging from neurodegenerative diseases like Alzheimer's to various cancers.[1][3] Consequently, the efficient and scalable synthesis of substituted indanones is a subject of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" against other common synthetic intermediates for preparing indanones, supported by experimental data and protocols.

The Central Role of Indanones

Indanones are bicyclic ketones consisting of a benzene ring fused to a five-membered ring containing a carbonyl group. Their rigid structure and amenability to functionalization at various positions make them ideal starting points for creating diverse molecular architectures. The biological activity of indanone derivatives is often linked to the substitution pattern on both the aromatic and the cyclopentanone rings.[1]

Featured Intermediate: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 10375253) is a key intermediate distinguished by the presence of a methoxycarbonyl group on the aromatic ring.[4] This electron-withdrawing group can influence the reactivity of the aromatic ring and provides a handle for further chemical modifications, making it a valuable precursor for a specific subset of indanone derivatives.

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

A common synthetic route to this intermediate involves an intramolecular Friedel-Crafts acylation. The general principle starts from a suitably substituted benzene derivative which undergoes a sequence of reactions to introduce a propionic acid or related side chain, followed by cyclization.

Alternative Synthetic Intermediates for Indanones

The choice of starting material for indanone synthesis is dictated by factors such as the desired substitution pattern, cost, scalability, and safety. Below, we compare several widely used alternatives to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

3-Arylpropionic Acids

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a classical and robust method for constructing the 1-indanone core.[3][5] This electrophilic aromatic substitution is typically promoted by a strong Brønsted or Lewis acid.

Causality Behind Experimental Choices: The choice between using the carboxylic acid directly or converting it to the more reactive acyl chloride often depends on the reactivity of the aromatic ring. Electron-rich aromatic systems may cyclize directly from the acid under strong acid catalysis (e.g., polyphosphoric acid), while less reactive systems often require the activation provided by the acyl chloride in the presence of a Lewis acid like aluminum chloride.[6]

Cinnamic Acids and Their Derivatives

Cinnamic acids can serve as precursors to indanones through various synthetic strategies. One common approach involves the reduction of the double bond to yield a 3-arylpropionic acid, which then undergoes intramolecular Friedel-Crafts acylation.[1] More direct methods involving superacid-mediated intramolecular condensation have also been reported.[7]

Chalcones (1,3-Diaryl-2-propen-1-ones)

Chalcones are versatile intermediates for indanone synthesis, primarily through the Nazarov cyclization.[8] This acid-catalyzed 4π-electrocyclization of a divinyl ketone (in this case, the chalcone) provides an efficient route to cyclopentenones, including indanones.[1][8]

Expertise in Action: The success of the Nazarov cyclization is highly dependent on the substrate and the catalyst. The electronic nature of the substituents on the aromatic rings of the chalcone can significantly influence the reaction rate and regioselectivity.[1] Modern variations of this reaction utilize catalytic amounts of Lewis acids, which is a significant advantage over stoichiometric methods.[8]

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of indanones from different intermediates. The data is compiled from various literature sources to provide a comparative overview.

IntermediateSynthetic MethodCatalyst/ReagentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Precursors Intramolecular Friedel-Crafts AcylationPPA, AlCl₃Moderate to HighOften harsh, high temperaturesFunctional group handle for further synthesisMay require multi-step preparation of the precursor
3-Arylpropionic Acids Intramolecular Friedel-Crafts AcylationPPA, TfOH, AlCl₃Good to Excellent[5]Varies from mild to harsh[5][9]Readily available starting materials, robust method[3]Stoichiometric amounts of strong acids often needed[10]
Cinnamic Acids Reduction followed by Friedel-Crafts AcylationH₂/Pd-C, then PPA/AlCl₃GoodMulti-stepWidely available starting materialsIndirect route, requires multiple transformations
Chalcones Nazarov CyclizationLewis acids (e.g., Cu(OTf)₂), Brønsted acids (e.g., TFA)[1][8]Good to High[1]Can be performed under mild, catalytic conditions[11]Direct and efficient route to functionalized indanones[8]Substrate scope can be limited, potential for side reactions

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key synthetic transformations are outlined below.

Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with polyphosphoric acid (PPA).

  • Reagent Addition: 3-Phenylpropionic acid is added to the PPA with stirring.

  • Reaction: The mixture is heated to the specified temperature (e.g., 80-100 °C) and stirred for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice water with vigorous stirring.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Protocol 2: Synthesis of a Substituted Indanone via Nazarov Cyclization of a Chalcone
  • Reaction Setup: To a solution of the chalcone in an anhydrous solvent (e.g., dichloromethane or toluene) in a flame-dried flask under an inert atmosphere, the Lewis acid catalyst (e.g., Cu(OTf)₂) is added.[1]

  • Reaction: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) for the required time, with monitoring by TLC.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations discussed in this guide.

Friedel_Crafts_Acylation A 3-Arylpropionic Acid B Acylium Ion Intermediate A->B C 1-Indanone B->C Nazarov_Cyclization A Chalcone (1,3-Diaryl-2-propen-1-one) B Pentadienyl Cation A->B C Oxyallyl Cation B->C D Indanone C->D

Sources

Validation

Biological activity of "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" derivatives

A Comparative Guide to the Biological Activity of 1-Indanone Derivatives The 1-indanone scaffold is a prominent "privileged structure" in medicinal chemistry, frequently appearing in bioactive natural products and synthe...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 1-Indanone Derivatives

The 1-indanone scaffold is a prominent "privileged structure" in medicinal chemistry, frequently appearing in bioactive natural products and synthetic molecules.[1] Its rigid, fused-ring system serves as an excellent framework for developing targeted therapeutic agents. Derivatives based on this core, particularly arylidene indanones—which can be considered constrained analogs of chalcones—have demonstrated a remarkable breadth of biological activities.[2][3] This guide provides a comparative analysis of the biological activities of derivatives related to "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate," offering insights into their therapeutic potential across oncology, inflammation, infectious diseases, and neurology. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays.

Core Scaffold and Synthetic Strategy

The foundational structure for the derivatives discussed is 1-indanone. A primary and versatile method for synthesizing a broad range of biologically active derivatives, such as 2-arylidene-1-indanones, is the Claisen-Schmidt condensation (an aldol condensation). This reaction involves treating 1-indanone or its substituted variants with a selected aromatic aldehyde under basic conditions.[2][3]

Indanone 1-Indanone Derivative Product 2-Arylidene-1-Indanone Derivative Indanone->Product Base (e.g., NaOH, MeONa) Solvent (e.g., EtOH) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product

Caption: General synthesis of 2-arylidene-1-indanone derivatives.

Comparative Analysis of Biological Activities

The true potential of the 1-indanone scaffold is revealed through the diverse biological activities exhibited by its derivatives. Modifications to both the indanone core and the appended aryl rings can dramatically influence potency and selectivity.

Anticancer Activity

1-Indanone derivatives have emerged as potent anticancer agents that target multiple hallmarks of cancer, including uncontrolled proliferation and angiogenesis. Key mechanisms include the inhibition of tubulin polymerization, critical signaling enzymes like Akt, and DNA-modifying enzymes such as topoisomerase IIα.[1][2][4]

Mechanism of Action & Key Derivatives:

  • Tubulin Polymerization Inhibition: Several 2,3-dihydro-1H-indene derivatives function as microtubule-targeting agents by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and triggering apoptosis.[4] Compound 12d , featuring a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, is a standout example with potent antiproliferative activity across multiple cancer cell lines.[4]

  • Akt Enzyme Inhibition: The PI3K/Akt signaling pathway is a crucial regulator of cell survival. Indan-1-one derivative 25 was identified as an allosteric inhibitor of the Akt enzyme, demonstrating significant growth inhibition in non-small cell lung cancer lines.[2]

  • Topoisomerase IIα Inhibition: Fused polycyclic frameworks derived from 1-indanones, such as indeno[1,2-b]pyridinols, have shown potent antiproliferative activity by selectively inhibiting topoisomerase IIα, an enzyme essential for DNA replication.[1]

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Stable Microtubule Stable Microtubule Microtubule Polymerization->Stable Microtubule Mitotic Spindle Formation Mitotic Spindle Formation Stable Microtubule->Mitotic Spindle Formation Indanone Derivative (12d) Indanone Derivative (12d) Indanone Derivative (12d)->Tubulin Dimers Binds to Colchicine Site Indanone Derivative (12d)->Mitotic Spindle Formation Inhibits G2/M Phase G2/M Phase Mitotic Spindle Formation->G2/M Phase Cell Division Cell Division G2/M Phase->Cell Division Apoptosis Apoptosis G2/M Phase->Apoptosis LPS LPS Macrophage Macrophage LPS->Macrophage Binds to TLR4 Activation Cellular Activation (NF-κB Pathway) Macrophage->Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Activation->Cytokines Transcription & Release Indanone Indanone Derivative (4d) Indanone->Activation Inhibits

Caption: Workflow for in-vitro anti-inflammatory screening.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic derivatives incorporating scaffolds with similarities to indanone have shown promise.

Key Derivatives and Activity: While direct antimicrobial data for "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" is sparse, related heterocyclic systems demonstrate the potential of similar pharmacophores.

  • Thiazolidinone-indole Derivatives: (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibit potent broad-spectrum antibacterial and antifungal activity. Compound 8 in this series was particularly active, with Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL. [5][6]* Dihydro-imidazole Derivatives: Certain carboxamide derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 1.0 to 9.5 µg/mL, potentially by inhibiting DNA gyrase. [7] Table 3: Comparative Antimicrobial Activity of Related Heterocyclic Derivatives

Compound ClassOrganismActivity Metric (MIC)Reference
Thiazolidinone-indole (Cmpd 8) Enterobacter cloacae0.004–0.03 mg/mL[5]
Bacillus cereus0.004–0.03 mg/mL[5]
Dihydro-imidazole (Cmpd 4g, 4i) Staphylococcus aureus1.0–9.5 µg/mL[7]
Escherichia coli1.0–9.5 µg/mL[7]
Neurological Applications

The rigid scaffold of 1-indanone is also suitable for designing ligands that interact with targets in the central nervous system.

Key Derivatives and Targets:

  • α-Synuclein Ligands: In the context of neurodegenerative diseases like Parkinson's, 1-indanone derivatives have been rationally designed as high-affinity ligands for misfolded α-synuclein protein aggregates. Compounds 8 and 32 from one study bind to α-synuclein fibrils with high selectivity over other amyloid proteins like Aβ and tau, demonstrating their potential as imaging agents or therapeutic modulators. [8]* Metabotropic Glutamate Receptor Antagonist: The specific molecule "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" is described as a metabotropic glutamate receptor antagonist, indicating its potential utility in treating neurological disorders where glutamate signaling is dysregulated, such as anxiety or depression. [9] Table 4: Binding Affinity of 1-Indanone Derivatives for α-Synuclein Fibrils

CompoundBinding Affinity (Kd)Selectivity (vs. Aβ and tau)Reference
Compound 8 9.0 nM>10-fold[8]
Compound 32 18.8 nM>10-fold[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key assays mentioned in this guide.

Protocol 1: In Vitro Antiproliferative CCK-8 Assay

This protocol is adapted from methodologies used to evaluate tubulin inhibitors. [4]

  • Cell Culture: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test indanone derivative in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration is <0.1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., CA-4).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours until the color develops.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro Anti-inflammatory Assay (Cytokine Measurement)

This protocol is based on the evaluation of 2-benzylidene-1-indanones in macrophages. [10]

  • Cell Culture: Plate murine primary macrophages or a cell line like RAW 264.7 in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells for 30-60 minutes with 10 µM of the test compound, a vehicle control (DMSO), or a positive control (e.g., Xanthohumol).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 0.5 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Analysis: Calculate the percentage inhibition of cytokine release for each compound compared to the LPS-stimulated vehicle control.

Conclusion and Future Outlook

The 1-indanone framework and its derivatives, including the titular "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate," represent a versatile and highly fruitful area for drug discovery. The scaffold's rigid nature allows for precise positioning of functional groups, leading to potent and selective interactions with a wide range of biological targets. The derivatives discussed herein demonstrate significant potential as anticancer, anti-inflammatory, and neurological agents.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent lead compounds. Further exploration of the structure-activity relationships, guided by computational modeling and empirical screening, will undoubtedly uncover new derivatives with enhanced efficacy and novel mechanisms of action, solidifying the 1-indanone scaffold as a cornerstone of modern medicinal chemistry.

References

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Advances. [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). ResearchGate. [Link]

  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. (2021). PubMed. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. [Link]

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (2021). RSC Publishing. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). ScienceOpen. [Link]

  • methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. PubChem. [Link]

  • Synthesis and discovery of N‐(1‐methyl‐4‐oxo‐4,5‐dihydro‐1H‐imidazol‐2‐yl)‐[1,1′‐biphenyl]‐2‐carboxamide derivatives as antimicrobial agents. (2021). ResearchGate. [Link]

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

  • (PDF) N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). ResearchGate. [Link]methyl-1H-indole-2-carboxylates_as_Antimicrobial_Agents-In_Silico_and_In_Vitro_Evaluation)

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). National Institutes of Health (NIH). [Link]

Sources

Comparative

X-ray crystallography of "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate"

A Comprehensive Guide to the Structural Elucidation of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Comparative Analysis of X-ray Crystallography and Alternative Techniques In the landscape of drug discovery and m...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Elucidation of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a small organic molecule with potential applications in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this guide will present a detailed, field-proven protocol for its determination via single-crystal X-ray diffraction and compare this gold-standard technique with powerful alternatives.

Introduction to Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (C₁₁H₁₀O₃) is a derivative of the indanone scaffold, a common motif in pharmacologically active compounds.[1][2] Its structural rigidity and potential for various substitutions make it an attractive candidate for further chemical exploration. Understanding its precise solid-state conformation is crucial for predicting its interactions with biological targets and for designing new derivatives with enhanced properties. One unsubstantiated source suggests it may act as a metabotropic glutamate receptor antagonist, highlighting its potential in neuroscience research.[3]

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the most unambiguous method for determining the three-dimensional structure of a molecule. The following section outlines a comprehensive, hypothetical workflow for the structural determination of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

Experimental Protocol: From Powder to Structure

This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the material and the resulting data.

1. Synthesis and Purification:

The first critical step is the synthesis of high-purity Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. While specific synthesis routes for the 5-carboxylate isomer are not readily found in the provided search results, a plausible approach would involve the Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by cyclization and esterification. A related compound, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, can be synthesized from methyl 2-[3-(methoxy)-3-oxopropyl]benzoate using sodium hydride in anhydrous THF.[4] Following synthesis, the compound must be purified to ≥99% purity, typically by column chromatography followed by recrystallization. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Crystallization Screening:

The crux of X-ray crystallography lies in obtaining high-quality single crystals. This is often the most challenging and empirical step.

  • Rationale: The goal is to slowly decrease the solubility of the compound in a solvent or solvent system, allowing molecules to arrange themselves into a well-ordered crystal lattice.

  • Methodology: A high-throughput screening approach is recommended. This involves dissolving the purified compound in a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to near-saturation. These solutions are then subjected to various crystallization techniques:

    • Slow Evaporation: The solutions are left in loosely capped vials to allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling: Saturated solutions are slowly cooled to induce crystallization.

3. Crystal Selection and Mounting:

Suitable crystals should be visually inspected under a microscope. Ideal crystals are single, well-formed, and free of visible defects. A selected crystal is then mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

4. X-ray Diffraction Data Collection:

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector) is essential.

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.

5. Structure Solution and Refinement:

  • Software: Specialized software packages such as SHELX or Olex2 are used for this process.

  • Structure Solution: The initial electron density map is generated from the diffraction data using direct methods or Patterson methods. This map reveals the positions of the atoms in the crystal's unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor and goodness-of-fit.

Visualizing the Crystallography Workflow
Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information and can be more suitable in certain contexts.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and packing information in the solid state.Unambiguous structural determination; provides absolute configuration for chiral molecules.Requires high-quality single crystals, which can be difficult to obtain; provides no information on solution-state conformation or dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC), and through-space proximity (NOESY).Provides detailed information on the solution-state structure and dynamics; does not require crystallization.Structure determination can be complex and may not be as precise as crystallography; provides an average structure in solution.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity; can be coupled with chromatography for mixture analysis.Provides limited information on the 3D structure and connectivity.
Computational Modeling (e.g., DFT) Theoretical prediction of the lowest energy conformation, electronic properties, and vibrational frequencies.Can provide insights into structures that are difficult to determine experimentally; can be used to predict properties.The accuracy of the results is highly dependent on the level of theory and basis set used; requires experimental validation.
Visualizing the Comparison of Techniques
Figure 2: Interplay of techniques for structural elucidation.

Conclusion: An Integrated Approach

The structural elucidation of a novel compound like Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is best approached through a combination of techniques. While single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure, NMR spectroscopy provides crucial information about its behavior in solution, which is often more biologically relevant. Mass spectrometry confirms the molecular weight and can provide clues about the structure through fragmentation analysis. Finally, computational modeling can bridge the gap between experimental data and theoretical understanding. By integrating the insights from each of these methods, researchers can build a comprehensive and robust understanding of a molecule's structure and function.

References

  • PubChem. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. [Link]

  • PubChemLite. Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analys...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for validating the structure of "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate," a key building block in various synthetic pathways. We will explore the synergistic application of modern analytical techniques, moving beyond a simple checklist of procedures to a reasoned, expert-driven approach to structural elucidation. This document is designed to be a self-validating system, where each piece of evidence logically supports the next, culminating in a high-confidence structural assignment.

Introduction: The Importance of Isomeric Specificity

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The precise placement of functional groups on this core structure is critical, as even minor positional changes can drastically alter a compound's pharmacological profile. "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" (Structure A ) is one such key intermediate. A common synthetic alternative or potential impurity is its isomer, "Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate" (Structure B ). This guide will focus on the definitive analytical techniques required to distinguish between these two isomers, providing a robust framework for structural validation.

Structure A: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

  • CAS: 68634-02-6

  • Molecular Formula: C₁₁H₁₀O₃[3]

  • Molecular Weight: 190.19 g/mol [3]

Structure B: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • CAS: 22955-77-7

  • Molecular Formula: C₁₁H₁₀O₃

  • Molecular Weight: 190.19 g/mol

The Analytical Triad: NMR, Mass Spectrometry, and Chromatography

A multi-faceted approach is essential for unambiguous structural confirmation. We will leverage the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy for detailed connectivity, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Based on established principles of NMR spectroscopy and data from related indanone structures, we can predict the ¹H NMR spectrum of our target molecule. The key differentiating features will arise from the substitution pattern on the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H-7~7.9dDoublet, deshielded by the adjacent carbonyl group.
H-6~8.1ddDoublet of doublets, deshielded by the carbonyl and adjacent to the ester.
H-4~7.5dDoublet, influenced by the ester group.
-OCH₃~3.9sSinglet, typical for a methyl ester.
C3-H₂~3.2tTriplet, adjacent to the C2 methylene group.
C2-H₂~2.7tTriplet, adjacent to the C3 methylene group.

The most striking difference between the ¹H NMR spectra of the 5-carboxylate and 2-carboxylate isomers will be in the aromatic region and the signals for the aliphatic protons.

Proton Assignment Predicted (5-carboxylate) Experimental (2-carboxylate) Key Differentiator
Aromatic ProtonsThree distinct signals (~7.5-8.1 ppm)Four distinct signals (~7.4-7.8 ppm)The symmetry and electronic environment of the aromatic ring are different.
Aliphatic ProtonsTwo triplets (~2.7 and ~3.2 ppm)Three multiplets (~3.4-3.8 ppm)The 2-carboxylate isomer has a methine proton at C2, leading to more complex splitting.
-OCH₃Singlet (~3.9 ppm)Singlet (~3.8 ppm)Similar chemical shifts, but the other signals provide clear differentiation.
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (Ketone)~205Typical for an α,β-unsaturated ketone in a five-membered ring.
C=O (Ester)~166Typical for a methyl ester carbonyl.
Aromatic Quaternary~155, ~138, ~132Chemical shifts influenced by the carbonyl and ester substituents.
Aromatic CH~130, ~128, ~124Chemical shifts for the aromatic protons.
-OCH₃~52Typical for a methyl ester.
C3~36Aliphatic methylene adjacent to the aromatic ring.
C2~26Aliphatic methylene.

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for reliable structural validation.

Sample Preparation:

  • Weigh approximately 10-20 mg of the sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • For further confirmation, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to establish connectivity.

Diagram: NMR Structural Validation Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis Dissolve Sample in CDCl3 Dissolve Sample in CDCl3 Filter into NMR Tube Filter into NMR Tube Dissolve Sample in CDCl3->Filter into NMR Tube 1H NMR 1H NMR Filter into NMR Tube->1H NMR 13C NMR & DEPT-135 13C NMR & DEPT-135 1H NMR->13C NMR & DEPT-135 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 13C NMR & DEPT-135->2D NMR (COSY, HSQC) Chemical Shift Analysis Chemical Shift Analysis 2D NMR (COSY, HSQC)->Chemical Shift Analysis Integration & Multiplicity Integration & Multiplicity Chemical Shift Analysis->Integration & Multiplicity Compare to Predicted & Isomer Data Compare to Predicted & Isomer Data Integration & Multiplicity->Compare to Predicted & Isomer Data

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural clues through the analysis of its fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak at m/z = 190, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of methoxy group (-OCH₃): A significant fragment at m/z = 159. This is a common fragmentation for methyl esters.

    • Loss of carbomethoxy group (-COOCH₃): A fragment at m/z = 131.

    • Retro-Diels-Alder (RDA) fragmentation of the dihydropyranone ring: This can lead to characteristic fragments of the indanone core.

While both isomers will exhibit a molecular ion peak at m/z = 190, their fragmentation patterns may show subtle differences in the relative intensities of the fragment ions due to the different locations of the ester group influencing bond stabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile and semi-volatile compounds like our target molecule.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a 2 mL GC vial.

GC-MS Parameters:

  • Injection: 1 µL of the sample solution in splitless mode.

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

Diagram: GC-MS Analysis Workflow

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Interpretation Prepare Dilute Solution Prepare Dilute Solution Injection Injection Prepare Dilute Solution->Injection Temperature Programmed Elution Temperature Programmed Elution Injection->Temperature Programmed Elution Electron Ionization Electron Ionization Temperature Programmed Elution->Electron Ionization Mass Analysis Mass Analysis Electron Ionization->Mass Analysis Molecular Ion Peak Molecular Ion Peak Mass Analysis->Molecular Ion Peak Fragmentation Pattern Analysis Fragmentation Pattern Analysis Molecular Ion Peak->Fragmentation Pattern Analysis

Caption: Workflow for GC-MS based structural validation.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Before extensive spectroscopic analysis, it is imperative to confirm the purity of the sample. HPLC is the gold standard for this purpose.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

Data Analysis:

  • A pure sample should exhibit a single major peak. The area percentage of this peak should be ≥95% for use in further analytical studies.

Synthesizing the Evidence: A Holistic Approach to Validation

The true power of this analytical approach lies in the convergence of data from all three techniques.

  • HPLC confirms the sample is of sufficient purity for analysis.

  • GC-MS provides the correct molecular weight (190 g/mol ) and a fragmentation pattern consistent with the proposed structure.

  • NMR provides the definitive evidence. The number of aromatic protons, their splitting patterns, and the chemical shifts of the aliphatic protons will unequivocally differentiate between the 5-carboxylate and 2-carboxylate isomers. The ¹³C NMR and DEPT experiments will confirm the number and types of carbon atoms, and 2D NMR will solidify the connectivity.

By following this comprehensive and comparative workflow, researchers can be highly confident in the structural assignment of "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate," ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Ashraf, C.M. (1987). Mass Spectral Fragmentation of Substituted Indanols. Arab Gulf Journal of Scientific Research, 5(1), 11-20.
  • Austin, C., & Flynn, P.F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • SpectraBase. (n.d.). 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2020). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Open-access institutional repository of the University of Liège. (2012). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Retrieved from [Link]

  • Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of ¹H NMR shifts and nOe data of 2S,5S-exo and 2S,5S-endo. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Indanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-METHOXY-3-OXO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC-ACID. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • eScholarship. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Indanone-Based Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the anti-inflammatory efficacy of agents built on the indanone scaffold. Moving beyond a simple rec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the anti-inflammatory efficacy of agents built on the indanone scaffold. Moving beyond a simple recitation of facts, we will explore the mechanistic rationale behind these compounds, present comparative experimental data against established alternatives, and provide detailed protocols for reproducing key efficacy assays. Our goal is to equip researchers and drug developers with the critical insights needed to advance the discovery of novel anti-inflammatory therapeutics.

The Indanone Scaffold: A Privileged Structure in Inflammation Research

The indanone core, a bicyclic structure featuring a benzene ring fused to a five-membered ring with a ketone group, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid conformation and synthetic tractability allow for precise modification, enabling the optimization of interactions with biological targets. In the context of inflammation, indanone derivatives have been extensively explored as inhibitors of key pro-inflammatory enzymes, primarily cyclooxygenase (COX).[1]

The anti-inflammatory action of most non-steroidal anti-inflammatory drugs (NSAIDs), including many indanone derivatives, hinges on their ability to inhibit the COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation. There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[2]

The therapeutic goal is often to selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The Prostaglandin Synthesis Pathway

The following diagram illustrates the central role of COX enzymes in converting arachidonic acid into pro-inflammatory prostaglandins. Indanone-based agents typically intervene by blocking the active site of these enzymes.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Target for Indanone Agents COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Target for Indanone Agents PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI_Mucosa_Protection GI Mucosa Protection COX1->GI_Mucosa_Protection Maintains COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane A2 PGH2->Thromboxane Thromboxane Synthase Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Leads to Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Leads to

Caption: Arachidonic acid cascade and the role of COX enzymes.

Comparative Efficacy: Indanone Derivatives vs. Standard NSAIDs

The efficacy of an anti-inflammatory agent is primarily assessed by its potency (how much of the drug is needed to produce an effect) and its selectivity (the ratio of its inhibitory activity against COX-1 versus COX-2). These are often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

While specific IC50 values for novel, developmental indanone compounds are often found in specialized medicinal chemistry literature, we can compare the profiles of well-established NSAIDs to provide a benchmark for evaluation.[4][5] Several studies have designed and synthesized novel indanone derivatives that show potent COX-2 inhibitory activity and selectivity.[4] For instance, certain spiroisoxazoline derivatives incorporating an indanone structure have demonstrated high potency and selectivity in inhibiting the COX-2 enzyme.[4][5]

The table below presents representative IC50 values for common NSAIDs, providing a framework for contextualizing the performance of new indanone-based agents. The goal for many new indanone derivatives is to achieve a low IC50 for COX-2 and a high IC50 for COX-1, resulting in a high selectivity index.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen Non-selective NSAID12800.15[6]
Diclofenac Preferential COX-20.0760.0262.9[6]
Indomethacin Non-selective NSAID0.00900.310.029[6]
Celecoxib Selective COX-2826.812[6]
Rofecoxib Selective COX-2>10025>4.0[6]
Meloxicam Preferential COX-2376.16.1[6]

Note: IC50 values can vary based on the specific assay conditions. The data presented are representative values from cited literature for comparative purposes.[2][6]

Experimental Protocols for Efficacy Assessment

To ensure trustworthiness and reproducibility, the following sections detail standard, self-validating experimental protocols used to assess the anti-inflammatory efficacy of compounds like indanone derivatives.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay is highly valued for its physiological relevance, as it measures COX inhibition in a complex biological matrix that closely mimics the in vivo environment.

Principle: The assay measures the production of prostaglandins (PGE2) by COX-2 and thromboxane (TxB2, a stable metabolite of TxA2) by COX-1 in human whole blood. COX-2 is induced in monocytes using lipopolysaccharide (LPS), while COX-1 is constitutively active in platelets. The inhibitory effect of a test compound is determined by quantifying the reduction in PGE2 and TxB2 production.[3]

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Anticoagulate the blood with heparin.

  • Compound Preparation: Prepare stock solutions of the indanone test compounds and reference NSAIDs (e.g., celecoxib, ibuprofen) in a suitable solvent like DMSO. Create a series of dilutions to determine the dose-response curve.

  • COX-2 Induction and Inhibition:

    • Aliquot 1 mL of whole blood into sterile polypropylene tubes.

    • Add 2 µL of the test compound dilutions or vehicle control (DMSO).

    • To induce COX-2 expression, add 10 µL of LPS (10 µg/mL final concentration).

    • Incubate the tubes for 24 hours at 37°C in a humidified incubator.

  • COX-1 Inhibition:

    • Aliquot a separate set of 1 mL whole blood samples.

    • Add 2 µL of the same test compound dilutions.

    • Incubate for 1 hour at 37°C to allow for COX-1 inhibition in platelets. Induce clotting by allowing the sample to sit at room temperature, which stimulates TxB2 production.

  • Sample Processing: Centrifuge all tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma (for PGE2) or serum (for TxB2).

  • Quantification: Measure the concentration of PGE2 and TxB2 in the plasma/serum using a validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 (COX-2) and TxB2 (COX-1) for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[2]

Workflow Diagram:

WBA_Workflow cluster_prep Preparation cluster_cox2 COX-2 Assay cluster_cox1 COX-1 Assay Blood Collect Heparinized Human Whole Blood Aliquot_COX2 Aliquot Blood Blood->Aliquot_COX2 Aliquot_COX1 Aliquot Blood Blood->Aliquot_COX1 Compounds Prepare Serial Dilutions of Test Compounds Add_Cmpd_COX2 Add Test Compound Compounds->Add_Cmpd_COX2 Add_Cmpd_COX1 Add Test Compound Compounds->Add_Cmpd_COX1 Aliquot_COX2->Add_Cmpd_COX2 Add_LPS Add LPS (Inducer) Add_Cmpd_COX2->Add_LPS Incubate_24h Incubate 24h at 37°C Add_LPS->Incubate_24h Centrifuge_COX2 Centrifuge Incubate_24h->Centrifuge_COX2 Collect_Plasma Collect Plasma Centrifuge_COX2->Collect_Plasma ELISA_PGE2 Measure PGE2 via ELISA Collect_Plasma->ELISA_PGE2 IC50_Calc Calculate IC50 Values & Selectivity Index ELISA_PGE2->IC50_Calc Aliquot_COX1->Add_Cmpd_COX1 Incubate_1h Incubate 1h at 37°C Add_Cmpd_COX1->Incubate_1h Clot Allow Natural Clotting Incubate_1h->Clot Centrifuge_COX1 Centrifuge Clot->Centrifuge_COX1 Collect_Serum Collect Serum Centrifuge_COX1->Collect_Serum ELISA_TXB2 Measure TxB2 via ELISA Collect_Serum->ELISA_TXB2 ELISA_TXB2->IC50_Calc

Caption: Workflow for the human whole blood COX inhibition assay.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and widely used animal model to evaluate the in vivo efficacy of acute anti-inflammatory agents.[1]

Principle: The subcutaneous injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Step-by-Step Methodology:

  • Animal Acclimation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals for at least one week before the experiment with a standard diet and water ad libitum.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Groups (Indanone derivatives at various doses)

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume again at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the change in paw volume (edema) at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • The results allow for the determination of the dose-dependent effect of the test compounds.[1]

Workflow Diagram:

Paw_Edema_Workflow Acclimate Acclimate Rats Group Randomize into Groups (Vehicle, Positive Control, Test) Acclimate->Group Administer Administer Compounds (e.g., Oral Gavage) Group->Administer Measure_Base Measure Baseline Paw Volume (Plethysmometer) Administer->Measure_Base Inject Inject Carrageenan into Paw Measure_Base->Inject Measure_Post Measure Paw Volume at 1, 2, 3, 4, 5 hours Inject->Measure_Post Analyze Calculate % Inhibition of Edema vs. Control Measure_Post->Analyze

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and Its Alternatives

Introduction: The indanone scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" is a key...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indanone scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" is a key building block in this class, valued for its versatile functional handles that allow for further molecular elaboration. The efficient and scalable synthesis of this and related indanone-5-carboxylates is therefore of significant interest to researchers in organic synthesis and drug development. This guide provides a comparative analysis of established and modern synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each method to empower researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of the indanone core generally involves the formation of the five-membered ring fused to a benzene ring. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements. Below is a summary of key methods with their respective advantages and disadvantages.

Synthetic StrategyTypical Precursor(s)Key Reagents/CatalystsYield Range (%)Key AdvantagesKey Disadvantages
Intramolecular Friedel-Crafts Acylation 3-(Aryl)propanoic acids or acyl chloridesStrong Brønsted or Lewis acids (e.g., PPA, AlCl₃)27-90%[1]Well-established, often high-yielding for simple substrates.Harsh reaction conditions, stoichiometric use of strong acids, limited functional group tolerance.
Dieckmann Condensation Aromatic diestersStrong bases (e.g., NaH, NaOEt)66% (for a related compound)[2]Good for forming the β-keto ester functionality, utilizes readily available diesters.Can be sensitive to reaction conditions, potential for side reactions if not carefully controlled.
Palladium-Catalyzed Carbonylative Cyclization Unsaturated aryl iodidesPd catalysts, CO gasGood to excellentMilder conditions than Friedel-Crafts, good functional group tolerance.Requires specialized equipment for handling CO gas, catalyst cost and removal can be a concern.
Rhodium-Catalyzed Asymmetric Cyclization Chalcone derivativesRhodium complexes with chiral ligandsHigh yields with high enantioselectivity[1]Excellent for enantioselective synthesis of chiral indanones.High cost of rhodium catalysts and chiral ligands.
Intramolecular Hydroacylation 2-AlkenylbenzaldehydesNi(0) or Co catalysts[1][3]High yields[1]Atom-economical, can be rendered enantioselective.Substrate synthesis can be multi-step, catalyst sensitivity.
Photochemical Annulation Aromatic aldehydes and terminal alkynesPhotocatalysts (e.g., decatungstate)Moderate to goodMetal-free, mild conditions, utilizes simple starting materials.May require specialized photochemical reactors, yields can be substrate-dependent.

In-Depth Analysis of Key Synthetic Methodologies

Intramolecular Friedel-Crafts Acylation

This classical approach remains a widely used method for the synthesis of indanones due to its simplicity and often high yields for appropriately substituted precursors.[1] The reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride onto the aromatic ring, promoted by a strong Brønsted or Lewis acid.

Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring. Subsequent deprotonation restores aromaticity.

Friedel_Crafts cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization Substrate 3-Arylpropanoic Acid Derivative Acylium_Ion Acylium Ion Intermediate Substrate->Acylium_Ion Activation Acid Lewis or Brønsted Acid Cyclization Electrophilic Aromatic Substitution Acylium_Ion->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 1-Indanone Deprotonation->Product

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol (General):

  • To a solution of the 3-arylpropanoic acid in a suitable solvent (e.g., dichloromethane), add a strong acid catalyst (e.g., polyphosphoric acid or aluminum chloride) portion-wise at a controlled temperature (often 0 °C).

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto ice-water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a key intermediate for the synthesis of "Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate".[4][5][6][7] This method is particularly useful when the corresponding diester is readily accessible.

Mechanism: The reaction is initiated by the deprotonation of an α-carbon of one ester group by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester.

Dieckmann_Condensation cluster_0 Enolate Formation cluster_1 Intramolecular Cyclization cluster_2 Alkoxide Elimination Diester Aromatic Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Strong Base (e.g., NaH) Cyclization Nucleophilic Acyl Substitution Enolate->Cyclization Cyclic_Intermediate Tetrahedral Intermediate Cyclization->Cyclic_Intermediate Elimination Elimination of Alkoxide Cyclic_Intermediate->Elimination Product β-Keto Ester Elimination->Product

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol for a Related Compound (Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate): [2]

  • Dissolve Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in anhydrous THF under an inert atmosphere (e.g., argon).

  • Slowly add sodium hydride (60% dispersion in mineral oil) to the stirred solution.

  • Heat the reaction mixture to reflux for 1 hour, during which a thick paste may form.

  • Cool the reaction to room temperature and carefully quench by the dropwise addition of water.

  • Acidify the mixture with 5 M hydrochloric acid and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oil by silica gel column chromatography (e.g., using an ethyl acetate/pentane gradient) to afford the product.

Modern Catalytic Alternatives

Recent advances in catalysis have provided milder and more versatile alternatives to the classical methods. These approaches often exhibit better functional group tolerance and can provide access to enantiomerically enriched products.

a) Palladium-Catalyzed Carbonylative Cyclization: This method involves the palladium-catalyzed reaction of an unsaturated aryl halide with carbon monoxide to construct the indanone core.[8] The reaction proceeds under relatively mild conditions and is tolerant of a variety of functional groups.

b) Rhodium-Catalyzed Asymmetric Synthesis: For the synthesis of chiral indanones, rhodium-catalyzed asymmetric reactions, such as the intramolecular 1,4-addition of boronic acids to chalcone derivatives, offer high enantioselectivity.[1]

c) Intramolecular Hydroacylation: This atom-economical reaction involves the intramolecular addition of an aldehyde C-H bond across a tethered alkene, often catalyzed by transition metals like nickel or cobalt.[1][3]

d) Photochemical Synthesis: Emerging photochemical methods allow for the construction of the indanone skeleton from simple starting materials like aromatic aldehydes and alkynes under mild, metal-free conditions, driven by light energy.[9]

Modern_Methods_Workflow Starting_Materials Diverse Starting Materials (e.g., Aryl Halides, Alkenyl Aldehydes, Alkynes) Catalysis Catalytic System (e.g., Pd, Rh, Ni, Photocatalyst) Starting_Materials->Catalysis Reaction_Conditions Mild Reaction Conditions (Lower Temp, Neutral pH) Catalysis->Reaction_Conditions Product Functionalized Indanone Reaction_Conditions->Product

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a member of the indanone class...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, a member of the indanone class of compounds, presents a specific set of handling challenges that necessitate a robust and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk assessment and proactive safety culture. Our objective is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before any handling operations commence, a thorough understanding of the potential hazards associated with Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is essential. Based on available safety data and the known toxicology of related indanone structures, the primary hazards are summarized below.

Hazard ClassificationDescription of RiskGHS Hazard Statements
Acute Toxicity, Oral Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[1]H319
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]H335

It is crucial to note that the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[3][4] Therefore, a cautious approach, treating the substance as potentially more hazardous than currently classified, is a cornerstone of safe laboratory practice.

The Hierarchy of Controls: A Proactive Approach to Safety

Personal protective equipment (PPE) is the final line of defense.[5] A comprehensive safety strategy begins with the implementation of engineering and administrative controls to minimize the risk of exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a solid or in solution should be conducted within a certified chemical fume hood.[5] This is critical to mitigate the risk of inhaling dust particles or vapors, which can cause respiratory irritation.[1][3]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[6][7]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all laboratory personnel.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.[8] This training should be documented.

  • Restricted Access: Designate specific areas within the laboratory for the handling and storage of this compound. Access to these areas should be limited to authorized and trained personnel.

  • Chemical Hygiene Plan (CHP): All handling procedures must be in accordance with your institution's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][8][9]

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, the correct selection and use of PPE provides the ultimate protection against exposure.

Hand Protection
  • Glove Selection: Disposable nitrile gloves are the minimum requirement for handling Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.[10] Nitrile offers good protection against a wide range of chemicals and is preferable to latex for chemical protection.[4]

    • Causality: The indanone structure, while not aggressively reactive, can cause skin irritation upon contact.[1] Nitrile gloves provide a sufficient barrier to prevent this.

  • Double Gloving: For procedures with a higher risk of splashing or when handling larger quantities, double gloving is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use.[4][11] Use proper glove removal techniques to avoid contaminating your skin.[4][11] Dispose of contaminated gloves immediately in the designated hazardous waste container.[4][11]

Eye and Face Protection
  • Safety Glasses: ANSI Z87.1 compliant safety glasses with side shields are mandatory for all work in the laboratory.[3][10][12]

  • Chemical Splash Goggles: When there is a potential for splashing, such as during transfers of solutions or reactions, chemical splash goggles that form a seal around the eyes must be worn.[12]

    • Causality: This compound is known to cause serious eye irritation.[1] Goggles provide a more robust barrier against splashes and vapors than safety glasses alone.

  • Face Shield: For procedures involving larger volumes or a significant splash risk, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[3][10]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required when handling this compound.[3][10]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory at all times.[10]

Respiratory Protection
  • Under Normal Conditions: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • For Spill Cleanup or in the Absence of a Fume Hood: In the event of a large spill or if engineering controls are not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., OV/AG/P99) should be used.[4] Use of a respirator requires inclusion in a respiratory protection program with medical clearance and fit-testing.[3]

    • Causality: The potential for respiratory irritation from airborne dust or vapors necessitates respiratory protection in situations where engineering controls are compromised.[1][3]

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety system relies on clear, repeatable procedures. The following workflows for handling and disposal are designed to minimize risk at each stage.

Handling and Experimental Workflow

The following diagram illustrates the key steps and decision points for safely handling Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.

G prep_sop Review SOP prep_ppe Don PPE prep_sop->prep_ppe prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood weigh Weigh Solid in Fume Hood prep_fumehood->weigh dissolve Dissolve/Use in Reaction in Fume Hood weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste store Store in Labeled, Sealed Container dispose_waste->store

Figure 1: Experimental workflow for handling Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.
Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If safe to do so, and you are trained, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[4] For liquid spills, use an inert absorbent material, then collect and place in a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and institutional safety office.

Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Solid Waste: Unused or contaminated solid Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate should be collected in a clearly labeled, sealed container designated for hazardous solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour this chemical down the drain.[4]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must be disposed of as hazardous waste.[4]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[4]

The following diagram outlines the decision-making process for waste segregation and disposal.

G start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_contaminated Contaminated Disposable? is_liquid->is_contaminated No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes contaminated_waste Collect in Labeled Hazardous Waste Bag/Container is_contaminated->contaminated_waste Yes dispose Dispose via Licensed Waste Vendor is_contaminated->dispose No (Error) solid_waste->dispose liquid_waste->dispose contaminated_waste->dispose

Figure 2: Waste disposal decision tree.

First Aid Measures

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Always have the Safety Data Sheet (SDS) available when seeking medical attention.[4]

By integrating these principles and procedures into your daily laboratory workflow, you can effectively manage the risks associated with Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, fostering a culture of safety and scientific excellence.

References

  • Capot Chemical. (2025). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.
  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Capot Chemical. (n.d.). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.
  • Environmental Health & Safety, UC Merced. (n.d.). Choosing The Correct PPE.
  • West Chester University. (2021). Selecting PPE for the Laboratory.
  • Lab Manager. (2020). The OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
  • Angene Chemical. (2025). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%.
  • ChemicalBook. (2025). 1-Indanone - Safety Data Sheet.
  • Research Laboratory & Safety Services, University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • Angene Chemical. (2025). Safety Data Sheet.
  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.